molecular formula C20H18F3NO4 B3177301 N-Fmoc-5,5,5-trifluoro-L-norvaline CAS No. 144207-41-0

N-Fmoc-5,5,5-trifluoro-L-norvaline

Número de catálogo: B3177301
Número CAS: 144207-41-0
Peso molecular: 393.4 g/mol
Clave InChI: KMHCZJHUIDEERF-KRWDZBQOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-Fmoc-5,5,5-trifluoro-L-norvaline is a useful research compound. Its molecular formula is C20H18F3NO4 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5,5-trifluoropentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO4/c21-20(22,23)10-9-17(18(25)26)24-19(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,27)(H,25,26)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHCZJHUIDEERF-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Characteristics of Trifluoromethylated Norvaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. Among the various fluorination strategies, the introduction of a trifluoromethyl (CF3) group is particularly impactful. This guide provides a detailed overview of the physicochemical characteristics of trifluoromethylated norvaline, a fluorinated analog of the non-proteinogenic amino acid L-norvaline. While comprehensive experimental data for this specific molecule is limited, this document synthesizes available information for closely related analogs and provides general principles to inform research and development efforts.

Physicochemical Properties

The introduction of a trifluoromethyl group significantly alters the electronic and steric properties of the parent molecule, norvaline. These changes have profound effects on its acidity, lipophilicity, and solubility.

Quantitative Data Summary

The following table summarizes the calculated physicochemical properties for 5,5,5-Trifluoronorvaline. It is important to note that these are predicted values and experimental verification is recommended. For comparison, the experimental properties of L-norvaline are also provided.

Property5,5,5-Trifluoronorvaline (Predicted)L-Norvaline (Experimental)
Molecular Formula C5H8F3NO2C5H11NO2
Molecular Weight ( g/mol ) 171.12117.15[1]
pKa1 (α-COOH) 2.042.36
pKa2 (α-NH3+) 8.929.76
logP 1.44-2.1[1]
Melting Point (°C) 256-258>300
Water Solubility Insoluble141 g/L
Vapor Pressure (25°C) 0.0947 mmHg-
Density 1.356 g/cm³-

Data for 5,5,5-Trifluoronorvaline is sourced from computational predictions.[2] Data for L-Norvaline is sourced from PubChem and other experimental databases.[1][3][4]

The strong electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity of the carboxylic acid (lower pKa1) and decrease the basicity of the amino group (lower pKa2) compared to norvaline. The most striking predicted difference is in the lipophilicity (logP), where trifluoromethylation dramatically increases the compound's hydrophobicity.

Experimental Protocols

Synthesis of α-Trifluoromethyl Amino Acids

A common strategy for the synthesis of α-trifluoromethyl amino acids involves the photoredox-mediated radical trifluoromethylation of corresponding amino acid precursors.

General Protocol:

  • Starting Material Preparation: The corresponding precursor of norvaline, such as an N-protected dehydroamino acid, is prepared using standard organic synthesis techniques.

  • Photoredox Reaction:

    • The precursor is dissolved in a suitable organic solvent (e.g., acetonitrile (B52724) or DMF).

    • A photocatalyst (e.g., an iridium or ruthenium complex) and a trifluoromethyl source (e.g., Togni's reagent or CF3SO2Na) are added.

    • The reaction mixture is degassed and irradiated with visible light (e.g., blue LEDs) at room temperature for several hours to days, with reaction progress monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is subjected to an aqueous work-up to remove inorganic salts.

    • The crude product is purified by column chromatography on silica (B1680970) gel to yield the protected trifluoromethylated amino acid.

  • Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid or base hydrolysis, or hydrogenolysis) to yield the final trifluoromethylated norvaline.

Characterization Methods

Standard analytical techniques are employed to confirm the structure and purity of the synthesized trifluoromethylated norvaline.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the proton environment of the molecule.

    • ¹³C NMR: To identify all carbon atoms, including the trifluoromethyl carbon.

    • ¹⁹F NMR: This is a crucial technique for fluorine-containing compounds, providing a distinct signal for the CF3 group and confirming its presence and electronic environment.[5][6][7]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[8][9][10] High-resolution mass spectrometry (HRMS) is used to obtain the exact mass.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O (carboxyl), N-H (amine), and C-F bonds.

Visualizations

Experimental Workflow for Synthesis

experimental_workflow General Synthetic Workflow for Trifluoromethylated Norvaline start Norvaline Precursor (e.g., N-protected dehydroamino acid) photoredox Photoredox Trifluoromethylation - Photocatalyst - CF3 Source - Visible Light start->photoredox workup Aqueous Work-up & Solvent Removal photoredox->workup purification Column Chromatography workup->purification deprotection Protecting Group Removal purification->deprotection final_product Trifluoromethylated Norvaline deprotection->final_product characterization Characterization (NMR, MS, IR) final_product->characterization

Caption: General Synthetic Workflow for Trifluoromethylated Norvaline.

Conceptual Impact of Trifluoromethylation on Biological Activity

The introduction of a trifluoromethyl group can profoundly influence the biological activity of norvaline by altering its interaction with biological targets. L-norvaline is known to be an inhibitor of the enzyme arginase.

biological_impact Potential Impact of Trifluoromethylation on Norvaline's Biological Activity cluster_0 Norvaline cluster_1 Trifluoromethylated Norvaline cluster_2 Physicochemical Changes norvaline L-Norvaline arginase Arginase norvaline->arginase Inhibition tfm_norvaline CF3-Norvaline target Biological Target (e.g., Arginase) tfm_norvaline->target Altered Binding Affinity (Increased or Decreased) lipophilicity Increased Lipophilicity tfm_norvaline->lipophilicity electronics Altered Electrostatics tfm_norvaline->electronics conformation Conformational Changes tfm_norvaline->conformation lipophilicity->target Improved Membrane Permeability electronics->target Modified H-bonding & Electrostatic Interactions conformation->target Altered Fit in Binding Pocket

Caption: Potential Impact of Trifluoromethylation on Biological Activity.

Conclusion

Trifluoromethylated norvaline represents a potentially valuable molecule for drug discovery and chemical biology. The introduction of the trifluoromethyl group is predicted to significantly increase its lipophilicity while modulating its acidity and basicity. These alterations can lead to improved metabolic stability, enhanced membrane permeability, and modified binding interactions with biological targets. While experimental data on this specific compound remains to be fully elucidated, the general principles of trifluoromethylation and established synthetic and analytical methodologies provide a solid foundation for its further investigation and application. The protocols and conceptual frameworks presented in this guide are intended to facilitate future research into this and other novel fluorinated amino acids.

References

N-Fmoc-5,5,5-trifluoro-L-norvaline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 144207-41-0

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on N-Fmoc-5,5,5-trifluoro-L-norvaline. This document provides a compilation of available data, proposed experimental protocols, and visualizations to facilitate its use in peptide synthesis and drug discovery.

Core Compound Properties

This compound is a synthetic amino acid derivative. The presence of the trifluoromethyl group in the side chain imparts unique properties, such as increased hydrophobicity and metabolic stability, making it an attractive building block for the design of novel peptides with enhanced therapeutic potential. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it suitable for solid-phase peptide synthesis (SPPS).

Table 1: Physicochemical and Supplier Data for this compound

PropertyValueSource
CAS Number 144207-41-0Commercial Suppliers
Molecular Formula C₂₀H₁₈F₃NO₄Commercial Suppliers
Molecular Weight 393.36 g/mol Commercial Suppliers
Appearance White to off-white solidInferred from similar compounds
Purity ≥95% (typically by HPLC)Commercial Suppliers
Storage Store at 2-8°C, desiccatedCommercial Suppliers

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not widely published, a standard procedure for the Fmoc protection of the free amino acid, 5,5,5-trifluoro-L-norvaline, can be proposed based on established methods.

Proposed Synthesis of this compound

The synthesis involves the reaction of 5,5,5-trifluoro-L-norvaline with an Fmoc-donating reagent, such as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), under basic conditions.

Experimental Protocol: Fmoc Protection of 5,5,5-trifluoro-L-norvaline

Materials:

  • 5,5,5-trifluoro-L-norvaline

  • Fmoc-succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Dioxane or Acetone

  • Water

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 5,5,5-trifluoro-L-norvaline (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Fmoc Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of Fmoc-OSu (1.05 equivalents) in dioxane dropwise with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with water.

    • Wash the aqueous phase with ethyl acetate to remove unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl, which will cause the product to precipitate.

    • Extract the precipitated this compound with ethyl acetate (3 x volumes).

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the fluorenyl group protons, the α-proton of the amino acid, and the protons of the trifluoronorvaline side chain.
¹³C NMR Resonances for the carbons of the Fmoc group, the carbonyl carbon, the α-carbon, and the side-chain carbons. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.
¹⁹F NMR A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
FT-IR (KBr) Characteristic peaks for N-H stretching (urethane), C=O stretching (urethane and carboxylic acid), and C-F stretching.
Mass Spectrometry (ESI-MS) [M-H]⁻ or [M+H]⁺ ion corresponding to the molecular weight of the compound (393.36 g/mol ).

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for use in Fmoc-based solid-phase peptide synthesis. The trifluoromethyl group introduces steric bulk, which may necessitate modifications to standard coupling protocols to ensure efficient incorporation into the growing peptide chain.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • 20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF.

  • Coupling of this compound:

    • In a separate vial, pre-activate this compound (3-5 equivalents) with DIC (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF for 10-15 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. A longer coupling time is recommended due to the steric hindrance of the trifluoromethyl group.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the proposed synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 5,5,5-trifluoro-L-norvaline D Dissolution in Dioxane/Water A->D B Fmoc-OSu E Fmoc Protection (0°C to RT) B->E C Base (e.g., NaHCO₃) C->D D->E F Acidification (HCl) E->F G Extraction (EtOAc) F->G H Drying & Concentration G->H I Purification (Recrystallization/Chromatography) H->I J This compound I->J

Caption: Proposed synthesis workflow for this compound.

Solid-Phase Peptide Synthesis Cycle

The iterative cycle of Fmoc-SPPS is depicted below, highlighting the incorporation of the fluorinated amino acid.

G start Start with Resin-Bound Amino Acid deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling (Activated Fmoc-AA) wash1->coupling wash2 4. DMF Wash coupling->wash2 check Kaiser Test wash2->check repeat_coupling Repeat Coupling check->repeat_coupling Positive next_cycle Proceed to Next Cycle check->next_cycle Negative repeat_coupling->coupling next_cycle->deprotection Elongate Chain cleavage Final Cleavage from Resin next_cycle->cleavage Final Amino Acid

Caption: General cycle for solid-phase peptide synthesis (SPPS).

Potential Impact on Peptide Properties and Signaling Pathways

The incorporation of 5,5,5-trifluoro-L-norvaline into a peptide sequence is expected to have several significant effects:

  • Increased Hydrophobicity and Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance the ability of a peptide to cross cell membranes.

  • Enhanced Metabolic Stability: The C-F bond is very strong, and the trifluoromethyl group can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.

  • Conformational Changes: The steric bulk and electronegativity of the trifluoromethyl group can influence the local peptide backbone conformation, potentially leading to more stable secondary structures or altered binding affinities for biological targets.

  • ¹⁹F NMR Probe: The fluorine atoms can serve as a sensitive probe for NMR studies to investigate peptide conformation, dynamics, and interactions with other molecules without the background noise of ¹H NMR.

While no specific signaling pathways involving peptides containing 5,5,5-trifluoro-L-norvaline have been reported in the literature, the unique properties conferred by this amino acid make it a valuable tool for modulating the activity of peptides involved in a wide range of pathways. For instance, enhancing the stability and cell permeability of a peptide that targets a specific receptor could lead to a more potent and durable signaling response.

The logical relationship for its application in drug discovery can be visualized as follows:

G A This compound B Solid-Phase Peptide Synthesis A->B C Fluorinated Peptide Analog B->C D Increased Metabolic Stability C->D E Enhanced Lipophilicity C->E F Altered Conformation C->F G Improved Pharmacokinetic Profile D->G E->G H Enhanced Biological Activity (e.g., Receptor Binding) F->H I Therapeutic Candidate G->I H->I

Caption: Rationale for using this compound in drug discovery.

This technical guide provides a foundational understanding of this compound for its application in research and development. While specific experimental data for this compound is limited in the public domain, the provided protocols and analyses, based on well-established chemical principles and data from analogous compounds, offer a robust starting point for its successful utilization.

An In-depth Technical Guide to the Structure and Synthesis of N-Fmoc-5,5,5-trifluoro-L-norvaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, synthesis, and characterization of N-Fmoc-5,5,5-trifluoro-L-norvaline, a fluorinated amino acid derivative of significant interest in peptide chemistry and drug discovery. The strategic incorporation of fluorine atoms into amino acid side chains can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of peptides and peptidomimetics. This document offers comprehensive experimental protocols and quantitative data to facilitate its application in research and development.

Chemical Structure and Properties

This compound is a derivative of the proteinogenic amino acid L-norvaline. Its structure is characterized by two key modifications: the trifluorination of the terminal methyl group of the side chain and the protection of the α-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group.

The chemical structure is as follows:

  • Systematic Name: (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-5,5,5-trifluoropentanoic acid

  • Molecular Formula: C₂₀H₁₈F₃NO₄

  • Molecular Weight: 393.36 g/mol

The presence of the trifluoromethyl group imparts unique properties to the amino acid, including increased lipophilicity and altered electronic characteristics of the side chain. The Fmoc protecting group is base-labile, making it ideal for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.

Synthesis Pathway

The synthesis of this compound is a two-step process commencing from the racemic precursor, 2-amino-5,5,5-trifluoropentanoic acid. The key steps are:

  • Dynamic Kinetic Resolution (DKR): The racemic amino acid undergoes a dynamic kinetic resolution to selectively yield the desired (S)-enantiomer. This process is crucial for obtaining the chirally pure amino acid required for biological applications.

  • N-Fmoc Protection: The α-amino group of the resulting (S)-2-amino-5,5,5-trifluoropentanoic acid is then protected using Fmoc-OSu (N-(9-Fluorenylmethyloxycarbonyloxy)succinimide) under basic conditions to afford the final product.

The overall synthesis workflow is depicted in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: Dynamic Kinetic Resolution cluster_step2 Step 2: N-Fmoc Protection Racemic_AA Racemic 2-amino-5,5,5-trifluoropentanoic acid DKR Dynamic Kinetic Resolution (Ni(II) complex, (S)-ligand) Racemic_AA->DKR S_AA (S)-2-amino-5,5,5-trifluoropentanoic acid DKR->S_AA Final_Product This compound S_AA->Final_Product Fmoc_OSu Fmoc-OSu Fmoc_OSu->Final_Product

Synthesis workflow for this compound.

Experimental Protocols

The following protocols are based on the practical method for the preparation of (S)-2-amino-5,5,5-trifluoropentanoic acid and its subsequent Fmoc protection.[1]

Synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid via Dynamic Kinetic Resolution

This procedure details the resolution of the racemic amino acid to obtain the desired (S)-enantiomer.

  • Reaction Setup: In a suitable reaction vessel, a mixture of racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride, a chiral (S)-ligand, and anhydrous nickel(II) chloride is prepared in degassed methanol.

  • Base Addition: Potassium carbonate is added to the mixture.

  • Reaction Conditions: The reaction mixture is stirred at 50 °C for approximately 2.5 hours.

  • Work-up and Isolation: The reaction mixture is cooled, and the resulting diastereomeric Ni(II) complex is isolated. The complex is then disassembled using aqueous hydrochloric acid.

  • Purification: The free (S)-2-amino-5,5,5-trifluoropentanoic acid is purified, for example, by ion-exchange chromatography.

Synthesis of this compound

This protocol describes the protection of the chirally pure amino acid with the Fmoc group.

  • Chelation of Ni(II) ions: The solution of (S)-2-amino-5,5,5-trifluoropentanoic acid containing residual NiCl₂ is treated with ethylenediaminetetraacetic acid (EDTA) to chelate the Ni(II) ions.

  • Fmoc Protection Reaction: The pH of the solution is adjusted to basic conditions, and Fmoc-OSu reagent is added.

  • Reaction Conditions: The reaction is stirred at room temperature until completion, as monitored by a suitable technique like thin-layer chromatography (TLC).

  • Work-up and Isolation: The reaction mixture is acidified, and the precipitated product is collected by filtration.

  • Purification: The crude product is washed with appropriate solvents to yield the pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Yield (Fmoc-protection) 93.3%[1]
Enantiomeric Purity (ee) 98.2%[1]
Purity (Commercial) ≥95% to ≥99% (HPLC)

Characterization and Spectroscopic Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the fluorenyl group protons (typically in the range of 7.2-7.8 ppm), the α-proton of the amino acid, and the protons of the trifluoronorvaline side chain. The coupling patterns would be indicative of the structure.
¹³C NMR Resonances for the carbonyl carbons of the Fmoc and carboxylic acid groups, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the amino acid backbone and side chain. The carbon attached to the three fluorine atoms will show a characteristic quartet.
¹⁹F NMR A singlet or a triplet (depending on the coupling to adjacent protons) in the region characteristic of a CF₃ group.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the carbamate (B1207046), C=O stretching of the carbamate and carboxylic acid, and C-F stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of 393.36, along with characteristic fragmentation patterns.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of novel peptides and peptidomimetics. Its incorporation can lead to:

  • Enhanced Metabolic Stability: The trifluoromethyl group can block sites of enzymatic degradation, prolonging the in vivo half-life of the peptide.

  • Modulation of Bioactivity: The altered steric and electronic properties of the side chain can influence the binding affinity and selectivity of the peptide for its biological target.

  • Improved Pharmacokinetic Properties: Increased lipophilicity can affect the absorption, distribution, metabolism, and excretion (ADME) profile of the parent peptide.

Conclusion

This technical guide has provided a comprehensive overview of the structure, synthesis, and properties of this compound. The detailed experimental protocols and summary of quantitative data offer a practical resource for researchers engaged in peptide synthesis and drug discovery. The strategic use of this and other fluorinated amino acids holds significant promise for the development of next-generation peptide-based therapeutics with improved efficacy and drug-like properties.

References

A Technical Guide to the Solubility of N-Fmoc-5,5,5-trifluoro-L-norvaline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Fmoc-5,5,5-trifluoro-L-norvaline, a specialized amino acid derivative used in peptide synthesis and drug discovery. Due to the compound's specific nature, this document synthesizes information from general principles of Fmoc-amino acid chemistry, data on analogous structures, and standard methodologies for solubility determination.

Introduction: Understanding the Importance of Solubility

This compound is a synthetic amino acid building block that incorporates a trifluorinated alkyl side chain. The fluorine atoms can impart unique properties to peptides, such as increased metabolic stability, altered conformation, and enhanced binding affinity. Successful incorporation of this analog into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on its solubility in the solvents used for coupling reactions.

Poor solubility can lead to incomplete reactions, low coupling yields, and the generation of difficult-to-remove impurities. Therefore, a thorough understanding of the solubility profile of this compound in common organic solvents is essential for efficient peptide synthesis and process optimization. The solvents of primary interest in Fmoc-based SPPS are polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), which are chosen for their ability to solvate the growing peptide chain and swell the resin support.[1][2]

Solubility Profile of this compound

Quantitative solubility data (e.g., mg/mL) for this compound is not extensively documented in publicly available literature. However, a reliable qualitative and semi-quantitative profile can be established based on the known behavior of structurally similar compounds and general principles of solubility.

The molecule's structure can be divided into three key regions influencing its solubility:

  • The Fmoc Group: A large, nonpolar, and aromatic moiety that favors solubility in organic solvents.

  • The Amino Acid Backbone: A polar carboxyl group and a carbamate (B1207046) linkage that contribute to polarity.

  • The 5,5,5-trifluoro-norvaline Side Chain: The trifluoromethyl group (-CF₃) is highly hydrophobic and lipophilic, which generally decreases solubility in polar solvents but can enhance it in certain nonpolar or fluorinated solvents.

The following table summarizes the expected solubility in common laboratory solvents.

SolventAbbreviationPolarity (Dielectric Constant)Expected SolubilityRationale and Remarks
N,N-Dimethylformamide DMF36.7High A polar aprotic solvent, DMF is the most common and effective solvent for SPPS.[1] It effectively solvates both the polar backbone and the nonpolar Fmoc group. Its non-fluorinated analog, Fmoc-L-norvaline, is known to be soluble in similar solvents.[3]
N-Methyl-2-pyrrolidone NMP32.2High Similar to DMF, NMP is an excellent polar aprotic solvent for SPPS, known for its high solvating power, which can be beneficial for hydrophobic sequences.[1][4]
Dimethyl Sulfoxide DMSO46.7High A highly polar aprotic solvent. The non-fluorinated analog, Fmoc-L-norvaline, is reported to be soluble in DMSO.[3] It is a good solvent for dissolving peptides and protected amino acids.[5]
Dichloromethane DCM8.9Moderate to Low A less polar solvent. While the non-fluorinated analog shows solubility, many Fmoc-amino acids have limited solubility in DCM.[3] The highly hydrophobic trifluoro- side chain may improve solubility relative to other Fmoc-amino acids, but it is generally less effective than DMF or NMP for SPPS.[4]
Tetrahydrofuran THF7.5Moderate to Low A less polar ether-based solvent. It has been reported as a good solvent for coupling hindered amino acids on certain resins but is not a primary choice for dissolving Fmoc-amino acids.[1]
Acetonitrile ACN37.5Moderate to Low While polar, ACN is generally a poorer solvent for large, protected amino acids compared to DMF or NMP. It is more commonly used in purification (HPLC) than in synthesis.
Ethyl Acetate EtOAc6.0Moderate to Low A solvent of moderate polarity. The non-fluorinated analog, Fmoc-L-norvaline, is soluble in EtOAc, suggesting the fluorinated version may also have some solubility.[3] However, it is not used as a primary solvent in SPPS.

Conceptual Framework for Solubility

The solubility of this compound is a balance between its large hydrophobic regions (Fmoc, trifluoro- side chain) and its polar backbone. The diagram below illustrates the relationship between the molecule's structural features and its affinity for different types of organic solvents.

G Conceptual Solubility Framework cluster_molecule This compound cluster_solvents Solvent Types cluster_conclusion Solubility Outcome Fmoc Fmoc Group (Large, Aromatic, Nonpolar) Polar Polar Aprotic Solvents (e.g., DMF, NMP, DMSO) Fmoc->Polar Favorable Interaction (Solvated) Nonpolar Less Polar / Nonpolar Solvents (e.g., DCM, THF, Hexane) Fmoc->Nonpolar Very Favorable Interaction Backbone Amino Acid Backbone (Polar Carbamate & Carboxyl) Backbone->Polar Very Favorable Interaction (H-bonding) Backbone->Nonpolar Unfavorable Interaction Sidechain Trifluoro- Side Chain (Very Hydrophobic, Lipophilic) Sidechain->Polar Unfavorable Interaction (Fluorophobic) Sidechain->Nonpolar Very Favorable Interaction HighSol HIGH SOLUBILITY Polar->HighSol Overall balance is favorable LowSol LOWER SOLUBILITY Nonpolar->LowSol Polar backbone limits solubility

Caption: Logical relationships governing solubility.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain precise quantitative data, the isothermal shake-flask method is the gold standard.[6][7] This protocol determines the equilibrium or thermodynamic solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at 25°C.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., DMF, HPLC grade)

  • Glass vials with screw caps (B75204) (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE for organic solvents)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a small amount (e.g., 10 mg) of the compound and dissolve it in a known volume (e.g., 10 mL) of the solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial. "Excess" means adding enough solid so that a visible amount remains undissolved after equilibration.[6]

    • Accurately add a known volume of the solvent (e.g., 2 mL) to the vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed.

    • Allow the samples to equilibrate for at least 24 hours to ensure saturation is reached.[8][9] Longer times (48-72 hours) may be necessary and should be validated.

  • Sample Analysis:

    • After equilibration, allow the vials to rest for a short period to let undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove all undissolved solids.

    • Dilute the filtered supernatant with a known factor of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by HPLC-UV.

  • Quantification:

    • Generate a calibration curve by plotting the HPLC peak area against the concentration of the standards.

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply the calculated concentration by the dilution factor to determine the final solubility of this compound in the solvent.

Visualization of Experimental Workflow

The following diagram outlines the key steps of the isothermal shake-flask protocol for determining solubility.

G Workflow for Isothermal Shake-Flask Solubility Measurement prep 1. Preparation Add excess solid compound and known volume of solvent to vial. equil 2. Equilibration Shake at constant temperature (e.g., 25°C) for 24-48 hours. prep->equil separate 3. Phase Separation Allow solids to settle. Withdraw supernatant. equil->separate filter 4. Filtration Filter supernatant through a 0.22 µm syringe filter. separate->filter dilute 5. Dilution Accurately dilute the clear filtrate to a known volume. filter->dilute analyze 6. Analysis Quantify concentration using HPLC-UV against a calibration curve. dilute->analyze result 7. Result Calculate saturation solubility (e.g., in mg/mL or mol/L). analyze->result

Caption: Standard workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, a strong qualitative assessment can be made. It is expected to be highly soluble in the polar aprotic solvents typically used in SPPS, such as DMF and NMP, which is crucial for its effective use as a building block in peptide synthesis. For applications requiring precise solubility values, the detailed isothermal shake-flask protocol provided in this guide offers a reliable and standardized method for empirical determination. Researchers should always perform preliminary solubility tests on a small scale before committing larger quantities of material to a synthesis protocol.[10]

References

A Technical Guide to the Stability of Trifluoromethylated Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of trifluoromethylated (CF₃) amino acids into peptides is a powerful strategy in medicinal chemistry and drug development. The unique properties of the trifluoromethyl group—including its high electronegativity, metabolic stability, and ability to modulate peptide conformation and binding affinity—make it a valuable tool for enhancing the therapeutic potential of peptide-based drugs. However, the very electronic properties that make the CF₃ group so attractive also introduce specific challenges related to the stability of the amino acid residue during standard solid-phase peptide synthesis (SPPS) protocols.

This technical guide provides an in-depth analysis of the stability of trifluoromethylated amino acids during peptide synthesis, focusing on the primary challenge of racemization. It offers detailed experimental protocols, quantitative data for minimizing side reactions, and visual workflows to aid in the successful synthesis of peptides containing these critical non-canonical amino acids.

The Core Stability Challenge: Racemization

The principal stability issue when incorporating trifluoromethylated amino acids is the heightened risk of racemization (or epimerization) at the α-carbon during the coupling step.[1][2][3] This loss of stereochemical integrity can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide.[1][3]

The increased susceptibility to racemization is due to the strong electron-withdrawing nature of the CF₃ group.[4][5] This effect enhances the acidity of the α-proton, making it more easily abstracted by base. The primary mechanism for this racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate.[1][2][6][7] Once formed, the oxazolone's α-proton is highly acidic and readily removed, leading to a planar, achiral intermediate that can be attacked by the incoming amine from either face, resulting in a mixture of L- and D-isomers.[2]

Urethane-based protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) are designed to suppress oxazolone (B7731731) formation and thus minimize racemization.[7][8] However, the potent inductive effect of the CF₃ group can accelerate this side reaction even with Fmoc protection, making the choice of coupling reagents and conditions paramount.

Mechanism of Oxazolone-Mediated Racemization

The following diagram illustrates the pathway for racemization. The key step is the formation of the planar oxazolone ring, which erases the stereochemical information at the α-carbon.

Caption: Mechanism of racemization via oxazolone formation.

Quantitative Data: Minimizing Racemization with Coupling Reagents

The choice of coupling reagent and additives is the most critical factor in suppressing racemization of trifluoromethylated amino acids. Reagents that promote rapid amide bond formation without overly activating the carboxyl group are preferred. Carbodiimide-based reagents, particularly in the presence of hydroxylamine-derived additives, and phosphonium/aminium salts are commonly used.

Below is a summary of racemization levels observed for sensitive amino acids under various coupling conditions. While specific data for trifluoromethylated amino acids is sparse in comparative studies, the trends observed for notoriously sensitive residues like His and Cys provide a strong basis for reagent selection.[2][9]

Coupling Reagent/AdditiveBaseRacemization Level (D-isomer %) for Sensitive AAsReference
Carbodiimides
DIC / HOBtDIPEALow to Moderate[10]
DIC / OxymaPure®DIPEAVery Low[9]
Aminium/Uronium Salts
HBTU / HOBtDIPEAModerate[10][11]
HATU / HOAtDIPEALow to Moderate (can be high for His)[9][10]
HCTUDIPEAGenerally low, sequence dependent-
Phosphonium Salts
PyBOP / HOBtDIPEAModerate[10]
PyAOP / HOAtDIPEALow[10]
Other
TFFH (in situ acid fluoride)CollidineVery Low[12]

Key Recommendations:

  • Use Additives: Always use additives like HOBt, and particularly OxymaPure®, with carbodiimides like DIC to minimize racemization.[10][13]

  • Consider Aminium/Phosphonium Reagents: For difficult couplings, reagents like HATU or PyAOP are highly efficient, but racemization risk should be evaluated.[10][11]

  • In Situ Acid Fluorides: The use of reagents like TFFH to generate Fmoc-amino acid fluorides in situ is an excellent strategy for suppressing racemization, as the activation is rapid and efficient.[12]

  • Base Selection: Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[13] For extremely sensitive couplings, the weaker, more hindered base sym-collidine can be beneficial.[2][11]

Experimental Protocols

This section provides a detailed, representative protocol for the manual incorporation of a trifluoromethylated amino acid into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol: Manual Fmoc-SPPS Coupling Cycle for a Trifluoromethylated Amino Acid

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-L-[CF₃-Amino Acid]-OH (e.g., Fmoc-L-4,4,4-trifluorovaline) (3-5 equivalents)

  • Coupling Reagent: Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • Additive: Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) (3-5 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Deprotection Solution: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

Workflow: The overall workflow for a single coupling cycle in Fmoc-SPPS is depicted below.

SPPS_Workflow Start Fmoc-Peptide-Resin Swell 1. Swell Resin (DMF, 30 min) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF, 2 x 10 min) Swell->Deprotect Wash1 3. Wash (DMF x3, DCM x3, DMF x3) Deprotect->Wash1 Couple 5. Coupling Reaction (Add solution to resin, 1-4 hours) Wash1->Couple Prepare_Coupling 4. Prepare Coupling Solution (Fmoc-AA(CF₃)-OH, DIC, Oxyma) Pre-activate 1-2 min Prepare_Coupling->Couple Add to resin Wash2 6. Wash (DMF x3, DCM x3) Couple->Wash2 Check 7. Ninhydrin (B49086) Test (Check for completion) Wash2->Check Check->Couple Positive (Incomplete) Recouple End Ready for Next Cycle Check->End Negative (Complete)

Caption: General workflow for one cycle of Fmoc-SPPS.

Detailed Steps:

  • Resin Swelling:

    • Place the Fmoc-protected peptide-resin in a suitable reaction vessel.

    • Add DMF to cover the resin and allow it to swell for 30 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution (20% piperidine in DMF).

    • Agitate for 10 minutes, then drain.

    • Repeat the deprotection step with fresh solution for another 10 minutes and drain.

  • Washing Post-Deprotection:

    • Wash the resin thoroughly to remove all traces of piperidine. A typical sequence is:

      • DMF (3 times)

      • DCM (3 times)

      • DMF (3 times)

    • Ensure each wash involves agitating the resin with the solvent for at least 1 minute before draining.

  • Coupling the Trifluoromethylated Amino Acid:

    • In a separate vial, dissolve the Fmoc-L-[CF₃-Amino Acid]-OH (e.g., 3 eq) and OxymaPure® (3 eq) in a minimal amount of DMF.

    • Add DIC (3 eq) to the solution and allow it to "pre-activate" for 1-2 minutes.

    • Immediately add this activation mixture to the drained resin.

    • Add DIPEA (6 eq) to the reaction vessel.

    • Agitate the mixture at room temperature for 1 to 4 hours. The extended coupling time helps ensure the reaction goes to completion, which can be slower for sterically hindered or electron-deficient amino acids.

  • Washing Post-Coupling:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly to remove excess reagents and byproducts:

      • DMF (3 times)

      • DCM (3 times)

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test.

    • A negative result (beads remain colorless or yellow) indicates a complete reaction (no free primary amines).

    • A positive result (beads turn dark blue/purple) indicates an incomplete coupling. If the reaction is incomplete, repeat the coupling step (Step 4) with fresh reagents.

  • Preparation for Next Cycle:

    • Once the coupling is complete, the resin is ready for the next deprotection and coupling cycle.

Stability During Other SPPS Steps

Fmoc Deprotection

The peptide bond and the trifluoromethylated residue are generally stable to the standard basic conditions of Fmoc removal (e.g., 20% piperidine in DMF).[14] The primary concern during synthesis remains the coupling step.

Final Cleavage and Side-Chain Deprotection

Trifluoromethylated amino acids are stable to the strong acidic conditions used for final cleavage from the resin and removal of side-chain protecting groups.[15] A standard cleavage cocktail, such as Trifluoroacetic Acid (TFA) with scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) (e.g., 95:2.5:2.5 TFA/TIS/H₂O), does not typically degrade the CF₃-containing residue.

Conclusion

The successful incorporation of trifluoromethylated amino acids into peptides is readily achievable with careful consideration of the synthetic strategy. The heightened risk of racemization due to the electron-withdrawing CF₃ group is the most significant challenge. By selecting appropriate coupling reagents (e.g., DIC/Oxyma), using hindered bases, and rigorously monitoring reaction completion, researchers can effectively mitigate this side reaction. The protocols and data presented in this guide provide a robust framework for scientists and drug developers to harness the powerful advantages of trifluoromethylated amino acids in their peptide synthesis campaigns.

References

The Trifluoromethyl Group: A Key to Unlocking Peptide Stability and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Peptides have emerged as highly specific and potent therapeutic agents, yet their clinical translation is often hampered by inherent metabolic instability. A primary challenge is their susceptibility to rapid degradation by proteases. A powerful strategy to overcome this limitation is the site-specific incorporation of the trifluoromethyl (CF3) group into the peptide structure. This modification significantly enhances stability by leveraging a combination of steric and electronic effects, ultimately improving the pharmacokinetic profile of peptide-based drugs.

Mechanisms of Trifluoromethyl-Induced Stability

The introduction of a trifluoromethyl group enhances peptide stability through two principal mechanisms: steric shielding and electronic modulation of the peptide bond. These factors work in concert to protect the peptide from enzymatic cleavage and can also influence its conformational properties.

1.1. Steric Hindrance:

The CF3 group is significantly bulkier than a hydrogen atom and even larger than a methyl group.[1][2] When positioned at or near a protease cleavage site, this steric bulk acts as a physical shield, impeding the approach of the enzyme's catalytic residues to the scissile peptide bond.[3][4] Studies on model peptides have demonstrated that placing a trifluoromethyl-containing amino acid at the P1 position (immediately N-terminal to the cleavage site) can confer absolute stability against proteases like α-chymotrypsin.[5] Significant protection is also observed when the substitution is at the P2 or P'2 positions.[5]

G cluster_0 Proteolytic Cleavage of Native Peptide cluster_1 Steric Shielding by CF3 Group P Protease S Peptide Substrate P->S Access to Cleavage Site F Peptide Fragments S->F Degradation P2 Protease Shield P2->Shield Access Blocked S_CF3 CF3-Modified Peptide S_CF3->S_CF3 Enhanced Stability

1.2. Electronic Effects:

The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of its three fluorine atoms.[1][6] This strong inductive effect alters the electronic properties of the peptide backbone. By withdrawing electron density from the adjacent amide carbonyl group, the CF3 group can decrease the nucleophilicity of the carbonyl oxygen and strengthen the C-N amide bond. This electronic perturbation makes the peptide bond less susceptible to nucleophilic attack by the catalytic residues (e.g., serine) of proteases, thereby slowing the rate of hydrolysis.

1.3. Conformational Stabilization:

Beyond local effects, the incorporation of CF3 groups can modulate the overall conformation of a peptide.[7] Fluorinated amino acids can induce or stabilize specific secondary structures, such as α-helices or β-sheets, which are often less recognized by proteases than random coils.[4] This conformational ordering can further protect the peptide from degradation and may also enhance its binding affinity to its therapeutic target. The increased lipophilicity conferred by the CF3 group can also promote better membrane permeability and influence interactions within hydrophobic binding pockets.[1][2][3]

Quantitative Impact on Peptide Stability

The stabilizing effect of trifluoromethylation has been quantified in various studies. The data consistently show a marked improvement in the proteolytic resistance of modified peptides compared to their native counterparts.

Peptide Sequence/AnalogModificationEnzyme/MediumHalf-life (t½)Fold Increase in StabilityReference
Model Peptide (α-chymotrypsin substrate)None (Control)α-chymotrypsinBaseline1x[5]
Model Peptideα-Tfm-amino acid at P1α-chymotrypsinNo degradation observed>100x (effectively absolute)[5]
Model Peptideα-Tfm-amino acid at P2α-chymotrypsinSignificantly increased- (Qualitative)[5]
Model Peptideα-Tfm-amino acid at P'2α-chymotrypsinSignificantly increased- (Qualitative)[5]
Endomorphin-2 (EM-2)None (Control)Rat brain homogenate< 10% remaining after 90 min1x[8]
Cyclic EM-2 Analog4-trifluoromethyl-Phe substitutionRat brain homogenate> 93% remaining after 90 min> 9.3x[8]

Note: Quantitative data for peptide half-lives is often highly specific to the peptide sequence, the nature and position of the modification, and the experimental conditions. The table provides representative examples.

Experimental Protocols

Assessing the stability of trifluoromethylated peptides requires robust and well-defined experimental protocols. The two most common assays are for proteolytic stability and conformational analysis.

3.1. Protocol: In Vitro Proteolytic Stability Assay

This method is used to determine the half-life of a peptide in the presence of a specific protease or a complex biological medium like plasma or serum.

Methodology:

  • Peptide Preparation: Synthesize both the native and the trifluoromethylated peptides using standard solid-phase peptide synthesis (SPPS).[9][10] Purify by reverse-phase high-performance liquid chromatography (RP-HPLC) to ≥95% purity.

  • Incubation: Prepare a stock solution of the peptide in an appropriate buffer. Initiate the degradation reaction by adding a known concentration of the protease (e.g., α-chymotrypsin, pepsin) or by adding the peptide to human plasma or cell culture supernatant.[9][11] Incubate the mixture at 37°C.

  • Time-Point Sampling: At designated time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as trifluoroacetic acid (TFA) or by rapid freezing.[10]

  • Analysis: Analyze the samples using RP-HPLC.[9][11] The amount of remaining intact peptide is quantified by integrating the area of its corresponding peak in the chromatogram.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

G start Peptide Synthesis (Native & CF3-Modified) incubate Incubate Peptide with Protease at 37°C start->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction (e.g., with TFA) sample->quench analyze Analyze via RP-HPLC quench->analyze calculate Calculate Half-Life (t½) analyze->calculate

3.2. Protocol: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution and determine if trifluoromethylation induces conformational changes.[12][13]

Methodology:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate (B84403) buffer) that is transparent in the far-UV region. A typical concentration is 0.1-1.0 mg/mL.[12][14] Accurately determine the peptide concentration for conversion to molar ellipticity.[12]

  • Instrument Setup: Calibrate the CD spectrometer. Set the acquisition parameters, which typically include:

    • Wavelength Range: 190-260 nm[12][15]

    • Data Pitch: 0.5 or 1.0 nm[12]

    • Scanning Speed: 50 nm/min[12]

    • Bandwidth: 1.0 nm[12]

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio.[12]

  • Data Acquisition: Record the CD spectrum of the sample and a buffer blank.

  • Data Processing: Subtract the buffer blank spectrum from the sample spectrum. Convert the resulting data from ellipticity (millidegrees) to mean residue ellipticity ([θ]).

  • Structural Analysis: Analyze the spectral shape to determine the secondary structure content. Characteristic CD spectra indicate α-helices (negative bands at ~208 and ~222 nm), β-sheets (negative band at ~218 nm), or random coils.[12][15]

Conclusion

The strategic incorporation of trifluoromethyl groups represents a robust and effective method for enhancing the metabolic stability of therapeutic peptides. By providing steric and electronic protection against proteolytic enzymes, and by potentially stabilizing favorable conformations, trifluoromethylation directly addresses one of the most significant liabilities of peptide drugs. The detailed protocols provided herein serve as a guide for researchers to quantitatively assess these stability enhancements, facilitating the rational design and development of next-generation peptide therapeutics with improved pharmacokinetic properties and greater clinical potential.

References

Harnessing Chemical Diversity: A Technical Guide to Non-Natural Amino Acids in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of non-natural amino acids (nnAAs) into therapeutic candidates represents a paradigm shift in drug discovery, offering a powerful toolkit to overcome the limitations of traditional peptide and small molecule drugs.[1][2][3] By expanding beyond the canonical 20 amino acids, researchers can precisely modulate the pharmacological properties of a molecule, leading to enhanced potency, selectivity, stability, and bioavailability.[4][5][6] This technical guide provides an in-depth exploration of the core principles, applications, and methodologies for leveraging nnAAs in modern drug design.

The Strategic Advantage of Non-Natural Amino Acids

The incorporation of nnAAs offers a multitude of advantages in drug development:

  • Enhanced Stability and Half-Life: A primary challenge for peptide-based drugs is their rapid degradation by proteases in the body.[4][] Introducing nnAAs, such as D-amino acids or other structurally unique residues, can render peptide bonds resistant to enzymatic cleavage, significantly extending their circulating half-life.[4][8]

  • Improved Potency and Selectivity: The unique side chains of nnAAs allow for the fine-tuning of interactions with biological targets.[] This can lead to optimized binding affinity and increased selectivity, thereby reducing off-target effects and improving the therapeutic window.[4][]

  • Modulation of Physicochemical Properties: nnAAs can be designed to alter a molecule's hydrophobicity, hydrophilicity, and overall charge.[] This control over physicochemical properties is crucial for improving solubility, membrane permeability, and oral bioavailability.[4][6]

  • Conformational Constraint: Incorporating cyclic or sterically demanding nnAAs can lock a peptide into a specific bioactive conformation, enhancing its affinity for the target receptor.

Case Studies: Non-Natural Amino Acids in Action

The impact of nnAAs is evident in a growing number of FDA-approved drugs and clinical candidates across various therapeutic areas.

A prominent class of drugs leveraging nnAAs is the DPP-4 inhibitors, used to treat type 2 diabetes.[9] These drugs prevent the degradation of incretin (B1656795) hormones, which in turn increases insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner.[10][11][12]

DrugNon-Natural Amino Acid MoietyKey Quantitative Data
Sitagliptin β-amino acid derived from trifluorophenylalanineOral bioavailability: ~87%[9]
Vildagliptin (B1682220) A derivative of a proline-like nnAAIC50 for DPP-4: 4.5 nmol/L[13]
Saxagliptin A cyclopropyl-fused proline derivativePotent and selective DPP-4 inhibitor
Linagliptin A xanthine-based nnAA derivativeHigh binding affinity to DPP-4

Proteasome inhibitors are a cornerstone of multiple myeloma treatment, inducing cancer cell apoptosis by disrupting protein degradation.[14][15][16][17]

DrugNon-Natural Amino Acid MoietyKey Quantitative Data
Carfilzomib (B1684676) A tetrapeptide epoxyketone containing nnAAsIrreversibly binds to the 20S proteasome[14][18]
Bortezomib A dipeptide containing a boronic acid nnAAInduces apoptosis in various cancer cell lines[19]

These direct-acting antivirals target the HCV NS3/4A protease, an enzyme essential for viral replication.[20][21][22][23][24]

DrugNon-Natural Amino Acid MoietyKey Quantitative Data
Telaprevir A peptidomimetic containing a cyclopropyl-acylsulfonamidePotent inhibitor of HCV NS3/4A protease[20][21]
Boceprevir A ketoamide derivative with nnAA featuresBinds reversibly to the NS3 active site

Experimental Methodologies

The successful incorporation of nnAAs into drug candidates relies on robust and well-defined experimental protocols.

Objective: To synthesize a peptide containing one or more non-natural amino acids.

Protocol:

  • Resin Selection and Swelling: Choose a suitable solid support (e.g., Wang resin, Rink amide resin) based on the desired C-terminal functionality. Swell the resin in an appropriate solvent (e.g., dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF)).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the incoming Fmoc-protected nnAA using a coupling reagent (e.g., HBTU, HATU, DIC) and an additive (e.g., HOBt, Oxyma) in DMF.

    • Add the activated nnAA solution to the deprotected resin and allow the coupling reaction to proceed for a specified time (typically 1-2 hours).

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the desired sequence.

  • Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) and water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

Objective: To incorporate a non-natural amino acid at a specific site within a protein in a cellular system.[25][26][27][28][29]

Protocol:

  • Plasmid Construction:

    • Mutagenesis: Introduce an amber stop codon (TAG) at the desired position in the gene of interest using site-directed mutagenesis.[25]

    • Orthogonal tRNA/aaRS Plasmids: Obtain or construct plasmids encoding an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA that are specific for the desired nnAA.[25][28] This pair must not cross-react with the host cell's endogenous tRNAs and synthetases.

  • Cell Culture and Transfection:

    • Culture the appropriate host cells (e.g., E. coli, mammalian cells) under standard conditions.

    • Co-transfect the cells with the plasmid containing the amber-mutated gene of interest and the plasmids encoding the orthogonal tRNA/aaRS pair.

  • nnAA Supplementation: Supplement the cell culture medium with the desired non-natural amino acid.[25]

  • Protein Expression and Induction: Induce protein expression using the appropriate method for the chosen expression system (e.g., IPTG for E. coli, doxycycline (B596269) for inducible mammalian systems).

  • Protein Purification: Lyse the cells and purify the full-length protein containing the nnAA using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

  • Verification: Confirm the successful incorporation of the nnAA at the specified site using mass spectrometry (e.g., peptide mass fingerprinting, tandem MS/MS).

Visualizing the Impact: Signaling Pathways and Workflows

The following diagram illustrates the mechanism of action of DPP-4 inhibitors like sitagliptin.

DPP4_Pathway cluster_gut Gut cluster_blood Bloodstream cluster_pancreas Pancreas cluster_effect Physiological Effect Food Intake Food Intake Incretins GLP-1 & GIP (Incretin Hormones) Food Intake->Incretins stimulates release DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for BetaCells β-cells Incretins->BetaCells stimulates AlphaCells α-cells Incretins->AlphaCells suppresses Inactivated Incretins Inactivated Incretins DPP4->Inactivated Incretins degrades to Sitagliptin Sitagliptin (nnAA Drug) Sitagliptin->DPP4 inhibits Insulin Insulin Release BetaCells->Insulin Glucagon Glucagon Release AlphaCells->Glucagon GlucoseControl Improved Glycemic Control Insulin->GlucoseControl lowers blood glucose Glucagon->GlucoseControl prevents increase in blood glucose

Caption: DPP-4 inhibitor mechanism of action.

This diagram shows how proteasome inhibitors like carfilzomib induce apoptosis in myeloma cells.

Proteasome_Pathway MyelomaCell Multiple Myeloma Cell Proteins Ubiquitinated Proteins (e.g., IκB, p53) Proteasome 26S Proteasome Proteins->Proteasome targeted for degradation Accumulation Accumulation of Ubiquitinated Proteins Proteasome->Accumulation degradation blocked Carfilzomib Carfilzomib (nnAA Drug) Carfilzomib->Proteasome irreversibly inhibits ER_Stress Endoplasmic Reticulum Stress Accumulation->ER_Stress Apoptosis Apoptosis (Cell Death) ER_Stress->Apoptosis triggers

Caption: Proteasome inhibitor-induced apoptosis.

The following workflow outlines the key stages in the discovery and development of drugs containing non-natural amino acids.

nnAA_Workflow start Target Identification & Validation library_design nnAA Library Design & Synthesis start->library_design screening High-Throughput Screening (e.g., Phage Display, DEL) library_design->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Identified Hits in_vitro In Vitro Characterization (Potency, Selectivity, Stability) lead_opt->in_vitro in_vivo In Vivo Efficacy & Pharmacokinetics in_vitro->in_vivo Optimized Leads preclinical Preclinical Development in_vivo->preclinical clinical Clinical Trials preclinical->clinical

Caption: nnAA drug discovery workflow.

Challenges and Future Outlook

Despite the significant progress, challenges remain in the widespread application of nnAAs. These include the cost and complexity of synthesizing novel nnAAs, the potential for immunogenicity, and the need for more efficient and robust methods for their incorporation into proteins.

The future of nnAA-based drug discovery is bright. Advances in synthetic chemistry, biotechnology, and computational modeling are continually expanding the accessible chemical space of nnAAs.[] The development of novel orthogonal tRNA/aaRS pairs and the engineering of ribosomes will further enhance the efficiency and fidelity of nnAA incorporation. As our understanding of disease biology deepens, the ability to custom-design therapeutic molecules with precisely tailored properties using nnAAs will be instrumental in developing the next generation of innovative medicines.

References

The Fluorine Advantage: An In-depth Technical Guide to Fluorinated Amino Acids in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids into peptides has emerged as a powerful tool in medicinal chemistry and drug discovery. The unique physicochemical properties of fluorine, when introduced into amino acid side chains or backbones, can profoundly influence peptide structure, stability, and biological activity. This guide provides a comprehensive overview of the benefits of using fluorinated amino acids, supported by quantitative data, detailed experimental protocols, and visualizations to illuminate key concepts. By leveraging the "fluorine advantage," researchers can overcome many of the inherent limitations of peptide-based therapeutics, paving the way for the development of more robust and effective drugs.

Enhanced Structural and Thermal Stability

Fluorination can significantly enhance the conformational stability of peptides. The strong electron-withdrawing nature of fluorine can induce favorable intramolecular interactions and influence the local stereoelectronic environment, leading to the stabilization of specific secondary structures such as α-helices and β-sheets.[1][2][3] This enhanced stability often translates to an increased melting temperature (Tm), a key indicator of thermal stability.

Table 1: Impact of Fluorination on the Thermal Stability of a Tryptophan Zipper Peptide

Peptide VariantPosition of Fluoro-TrpMelting Temperature (Tm) in °C (± 0.1)Change in Tm (°C)
Native Trpzip2-47.9-
4F-Trp @ EdgeTrp448.5+0.6
5F-Trp @ EdgeTrp447.3-0.6
6F-Trp @ EdgeTrp448.3+0.4
7F-Trp @ EdgeTrp446.5-1.4
4F-Trp @ FaceTrp949.2+1.3
5F-Trp @ FaceTrp948.1+0.2
6F-Trp @ FaceTrp949.5+1.6
7F-Trp @ FaceTrp947.7-0.2

Increased Proteolytic Resistance

A major hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases. The introduction of fluorinated amino acids can sterically hinder the approach of proteases to the peptide backbone, thereby increasing the peptide's half-life in biological fluids.[1][4] The extent of this protection is highly dependent on the position and nature of the fluorinated residue relative to the cleavage site.

Table 2: Proteolytic Stability of Fluorinated Antimicrobial Peptides against Trypsin

PeptideSequence% Remaining after 4h
Buforin IITRSSRAGLQFPVGRVHRLLRK~20%
Buforin II F1TRSSRA(hF)LQFPVGRVHRLLRK>80%
Magainin 2GIGKFLHSAKKFGKAFVGEIMNS~30%
Magainin 2 F1GIG(hF)FLHSAKKFGKAFVGEIMNS>70%

(hF denotes a hexafluoroleucyl residue)

Modulation of Physicochemical Properties: Hydrophobicity and Lipophilicity

Fluorination significantly increases the hydrophobicity and lipophilicity of amino acids.[5][6] This property can be strategically utilized to enhance membrane permeability and cellular uptake of peptide drugs. The partition coefficient (LogP) is a common measure of lipophilicity.

Table 3: Calculated LogP Values for Selected Amino Acids and their Fluorinated Analogs

Amino AcidLogP (Calculated)Fluorinated AnalogLogP (Calculated)
Alanine-2.85Trifluoroalanine-1.33
Leucine-1.52Hexafluoroleucine0.88
Phenylalanine-1.384-Fluorophenylalanine-0.96
Proline-2.484-Fluoroproline-1.87

Enhanced Binding Affinity and Biological Activity

The introduction of fluorine can lead to novel, favorable interactions with biological targets, such as hydrogen bonds, dipole-dipole interactions, and multipolar C-F---C=O interactions, which can significantly enhance binding affinity and, consequently, biological activity.[7] This is exemplified by the development of potent enzyme inhibitors and receptor antagonists.

Table 4: Inhibitory Activity of a Fluorinated HIV-1 Fusion Inhibitor Peptide

PeptideAmino Acid at Position XIC50 (nM)
C31 (wildtype)Isoleucine26.5
C31-MfeGlyMonofluoroethylglycine31.4
C31-DfeGlyDifluoroethylglycine24.7
C31-F3IleTrifluoro-isoleucine28.9
C31-F6LeuHexafluoroleucine1490

Experimental Protocols

A. Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated Peptide (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a generic tripeptide containing a fluorinated amino acid (F-AA) using Fmoc/tBu chemistry.

1. Resin Preparation:

  • Place 100 mg of Rink Amide resin (substitution level ~0.5 mmol/g) in a fritted syringe.

  • Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 2 mL of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate for 3 minutes.

  • Drain the solution.

  • Repeat the 20% piperidine treatment for 10 minutes.

  • Wash the resin thoroughly with DMF (5 x 2 mL) and dichloromethane (B109758) (DCM) (3 x 2 mL).

3. Amino Acid Coupling (First Amino Acid):

  • In a separate vial, dissolve 4 equivalents of the first Fmoc-protected amino acid and 3.9 equivalents of HBTU in DMF.

  • Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the activation mixture and vortex for 1 minute.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 2 mL).

  • Perform a Kaiser test to confirm complete coupling (beads remain colorless).

4. Chain Elongation (Coupling of the Fluorinated Amino Acid):

  • Repeat the Fmoc deprotection step (Step 2).

  • Couple the Fmoc-protected fluorinated amino acid (Fmoc-F-AA-OH) using the same procedure as in Step 3. Note that coupling times for fluorinated amino acids may need to be extended, and the use of stronger coupling reagents like HATU might be beneficial.

5. Final Amino Acid Coupling:

  • Repeat the Fmoc deprotection step (Step 2).

  • Couple the final Fmoc-protected amino acid as described in Step 3.

6. Final Fmoc Deprotection:

  • Repeat the Fmoc deprotection step (Step 2).

7. Cleavage and Deprotection:

  • Wash the resin with DCM (5 x 2 mL) and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).

  • Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the solution to collect the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

8. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

B. Proteolytic Stability Assay using RP-HPLC

This protocol describes a general method to assess the stability of a peptide in the presence of a protease like trypsin.

1. Reagent Preparation:

  • Prepare a stock solution of the peptide (1 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Prepare a stock solution of trypsin (0.1 mg/mL) in the same buffer.

2. Digestion Reaction:

  • In a microcentrifuge tube, mix 50 µL of the peptide stock solution with 5 µL of the trypsin stock solution (enzyme:substrate ratio of 1:100 w/w).

  • Incubate the reaction mixture at 37°C.

3. Time-Point Sampling:

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to 90 µL of a quenching solution (e.g., 1% TFA in water).

4. RP-HPLC Analysis:

  • Analyze the quenched samples by RP-HPLC.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 214 nm or 280 nm.

5. Data Analysis:

  • Integrate the peak area of the intact peptide at each time point.

  • Plot the percentage of intact peptide remaining versus time.

  • Calculate the half-life (t1/2) of the peptide under the assay conditions.

Visualizations

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Fmoc-based Solid-Phase Peptide Synthesis Workflow Resin Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection1 Wash1 Wash (DMF, DCM) Fmoc_Deprotection1->Wash1 Coupling1 Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling1 Wash2 Wash (DMF) Coupling1->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Repeat_Cycle Repeat Cycle (Deprotection, Coupling) Kaiser_Test->Repeat_Cycle Incomplete Final_Deprotection Final Fmoc Deprotection Kaiser_Test->Final_Deprotection Complete Repeat_Cycle->Fmoc_Deprotection1 Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: A flowchart illustrating the key steps in Fmoc-based solid-phase peptide synthesis.

HIV-1 Fusion Inhibition by a Fluorinated Peptide

HIV_Fusion_Inhibition Mechanism of HIV-1 Fusion and Inhibition cluster_HIV HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 binds CCR5 CCR5 Co-receptor gp120->CCR5 binds Binding 1. gp120 binds to CD4 and CCR5 gp41 gp41 (pre-fusion) Conformational_Change 2. Conformational change in gp120/gp41 Fusion_Peptide 3. gp41 fusion peptide inserts into host membrane Pre_Hairpin 4. Pre-hairpin intermediate formation of gp41 Six_Helix_Bundle 5. Six-helix bundle formation Inhibition Inhibition Pre_Hairpin->Inhibition Fusion 6. Membrane Fusion Inhibitor Fluorinated Peptide Inhibitor Inhibitor->Pre_Hairpin binds to NHR Inhibition->Six_Helix_Bundle

Caption: A diagram showing the HIV-1 entry mechanism and how fluorinated peptides can inhibit fusion.

Conclusion

The incorporation of fluorinated amino acids offers a versatile and powerful strategy to enhance the therapeutic potential of peptides. By rationally designing peptides with these unique building blocks, researchers can fine-tune their structural, chemical, and biological properties to overcome key challenges in drug development. The data, protocols, and visualizations provided in this guide serve as a foundational resource for scientists and researchers seeking to harness the "fluorine advantage" in their peptide chemistry endeavors. As our understanding of the nuanced effects of fluorination continues to grow, so too will the opportunities for creating novel and impactful peptide-based therapeutics.

References

N-Fmoc-5,5,5-trifluoro-L-norvaline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Fmoc-5,5,5-trifluoro-L-norvaline for Researchers and Drug Development Professionals

Introduction

This compound is a specialized amino acid derivative utilized in synthetic chemistry, particularly in the field of peptide synthesis. The incorporation of the trifluoromethyl group offers unique properties to the resulting peptides, influencing their conformational stability, metabolic resistance, and binding affinity. This guide provides a comprehensive overview of its chemical properties, its application in solid-phase peptide synthesis (SPPS), and a representative experimental protocol.

Core Compound Data

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its application in quantitative synthetic methodologies.

PropertyValueCitation(s)
Molecular Formula C₂₀H₁₈F₃NO₄[1]
Molecular Weight 393.36 g/mol [1][2]
Synonym(s) Fmoc-TFNV-OH
Primary Use Building block for peptide synthesis[2]
CAS Number 144207-41-0[1]

Application in Peptide Synthesis

This compound serves as a building block for introducing the 5,5,5-trifluoro-L-norvaline residue into a peptide sequence. This is typically achieved using the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy. The Fmoc group is a base-labile protecting group for the α-amino group of the amino acid, which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support (resin).

The general cycle for incorporating an Fmoc-protected amino acid, such as this compound, into a peptide sequence involves two key steps:

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine.[3]

  • Coupling: The next Fmoc-protected amino acid (in this case, this compound) is activated and then coupled to the newly exposed amine on the peptide chain.[3][4]

This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.[4] The trifluoromethyl group of the norvaline analog is stable to the conditions of Fmoc-SPPS.

Experimental Protocols

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard steps for incorporating an Fmoc-protected amino acid into a peptide chain on a solid support. This methodology is directly applicable for using this compound.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide)

  • This compound

  • Coupling reagent (e.g., HCTU, HATU, or DCC/HOBt)

  • Base for activation (e.g., DIPEA, collidine)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: DMF, Isopropanol (IPA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: The resin is swelled in a suitable solvent like DMF or DCM for at least 30-60 minutes in the reaction vessel.[5]

  • Fmoc Deprotection:

    • The swelling solvent is drained from the resin.

    • The deprotection solution (20% piperidine in DMF) is added to the resin.[3]

    • The reaction is allowed to proceed for 5-10 minutes with agitation. This step is typically repeated once.[3]

    • The resin is thoroughly washed multiple times with DMF to remove the piperidine and cleaved Fmoc adducts.[5]

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.

    • Add an organic base such as DIPEA (6-10 equivalents) to the solution to activate the carboxylic acid.

  • Coupling:

    • The activated amino acid solution is added to the deprotected resin in the reaction vessel.[3]

    • The coupling reaction is agitated for 1-2 hours at room temperature. The completion of the reaction can be monitored using a colorimetric test (e.g., Kaiser test).

    • Once the reaction is complete, the coupling solution is drained.

  • Washing: The peptide-resin is washed thoroughly with DMF and other solvents like IPA to remove any unreacted reagents and byproducts.[3]

  • Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid to be added to the peptide sequence.[4]

  • Final Cleavage and Deprotection: After the final amino acid is coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail (e.g., Trifluoroacetic acid with scavengers).

Workflow Visualization

The following diagram illustrates the core cyclical process of extending a peptide chain using Fmoc-SPPS, the standard method for utilizing this compound.

Fmoc_SPPS_Workflow Start Start: Resin-Bound Peptide (N-term Fmoc) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling (Activated Fmoc-AA, e.g., Fmoc-TFNV-OH) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End Elongated Peptide (N-term Fmoc) Wash2->End Cycle Repeat Cycle for next AA End->Cycle Cycle->Deprotection

Caption: Workflow for a single amino acid addition cycle in Fmoc solid-phase peptide synthesis (SPPS).

References

In-Depth Technical Guide to N-Fmoc-5,5,5-trifluoro-L-norvaline: Commercial Availability, Synthesis, and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Fmoc-5,5,5-trifluoro-L-norvaline, a fluorinated non-canonical amino acid increasingly utilized in peptide-based drug discovery and chemical biology. This document details its commercial availability, provides a detailed synthesis protocol, and explores its applications, with a focus on quantitative data and experimental methodologies.

Commercial Availability

This compound is readily available from several chemical suppliers catering to the research and pharmaceutical industries. The compound is typically supplied as a white to off-white powder with a purity of 95% or higher. Researchers can procure this building block in quantities ranging from milligrams to grams, facilitating its use in both small-scale research and larger-scale peptide synthesis.

Below is a summary of key information from various suppliers:

SupplierCAS NumberMolecular FormulaMolecular WeightPurity
ChemScene144207-41-0C₂₀H₁₈F₃NO₄393.36≥95%
MedChemExpress144207-41-0C₂₀H₁₈F₃NO₄393.36Not specified
Ruixibiotech144207-41-0C₂₀H₁₈F₃NO₄393.36Not specified

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-stage process: first, the synthesis of the unprotected amino acid precursor, (S)-2-Amino-5,5,5-trifluoropentanoic acid, followed by the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group.

Synthesis of (S)-2-Amino-5,5,5-trifluoropentanoic Acid

A practical method for the gram-scale synthesis of (S)-2-Amino-5,5,5-trifluoropentanoic acid has been reported, involving a dynamic kinetic resolution of the corresponding racemic amino acid. This process provides the desired enantiomer with high purity.

Experimental Protocol:

A detailed protocol for a similar synthesis is described in the literature and involves the following key steps:

  • Preparation of the Racemic Precursor: The synthesis starts with the preparation of racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride.

  • Dynamic Kinetic Resolution: The racemic mixture is subjected to dynamic kinetic resolution using a chiral ligand and a metal catalyst. This allows for the conversion of the undesired enantiomer into the desired one, leading to a high yield of the (S)-enantiomer.

  • Isolation and Purification: The resulting (S)-2-amino-5,5,5-trifluoropentanoic acid is isolated and purified to yield the final product.

N-Fmoc Protection

The final step is the protection of the α-amino group of (S)-2-Amino-5,5,5-trifluoropentanoic acid with an Fmoc group. This is a standard procedure in peptide chemistry.

Experimental Protocol:

  • Dissolution: The amino acid is dissolved in an aqueous solution of a weak base, such as 10% sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.

  • Addition of Fmoc Reagent: A solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a suitable organic solvent (e.g., dioxane or acetone) is added slowly to the amino acid solution with vigorous stirring at a low temperature (0-5 °C).

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Work-up and Extraction: The reaction mixture is diluted with water and washed with a non-polar organic solvent like diethyl ether to remove unreacted Fmoc reagent. The aqueous layer is then acidified to a pH of 2-3 using a dilute acid, which causes the N-Fmoc protected amino acid to precipitate. The product is then extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Synthesis_Workflow racemic_precursor Racemic 2-Amino-5,5,5- trifluoropentanoic Acid dkr Dynamic Kinetic Resolution racemic_precursor->dkr s_amino_acid (S)-2-Amino-5,5,5- trifluoropentanoic Acid dkr->s_amino_acid fmoc_protection Fmoc Protection (Fmoc-OSu or Fmoc-Cl) s_amino_acid->fmoc_protection final_product This compound fmoc_protection->final_product

Synthesis Workflow for this compound

Applications in Peptide Synthesis and Drug Development

This compound serves as a valuable building block in solid-phase peptide synthesis (SPPS). The incorporation of this unnatural amino acid can impart unique and beneficial properties to peptides.

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group provides a base-labile protecting group for the α-amino function, which is a cornerstone of modern SPPS. The general workflow for incorporating this compound into a peptide chain is as follows:

Experimental Protocol (General SPPS Cycle):

  • Resin Preparation: A suitable solid support (e.g., Wang or Rink amide resin) is swollen in an appropriate solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid or peptide is removed by treatment with a solution of a secondary amine, typically 20% piperidine (B6355638) in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove the deprotection reagent and the cleaved Fmoc adduct.

  • Amino Acid Coupling: this compound is pre-activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin. The coupling reaction forms a new peptide bond.

  • Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

  • Cycle Repetition: These steps are repeated to elongate the peptide chain according to the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and any side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

SPPS_Cycle start Resin-Bound Peptide (Fmoc-Protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling of N-Fmoc-5,5,5- trifluoro-L-norvaline (with activating agents) wash1->coupling wash2 Wash (DMF) coupling->wash2 next_cycle Next Amino Acid or Final Cleavage wash2->next_cycle

Solid-Phase Peptide Synthesis (SPPS) Cycle
Impact of Trifluoromethyl Group Incorporation

The introduction of the 5,5,5-trifluoro-L-norvaline residue into a peptide sequence can significantly alter its physicochemical and biological properties.

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, which can increase the in vivo half-life of the peptide. Peptides containing fluorinated amino acids often exhibit increased resistance to proteases.

  • Increased Hydrophobicity and Lipophilicity: The trifluoromethyl group can increase the hydrophobicity of the amino acid side chain, potentially enhancing the peptide's ability to cross cell membranes. This can lead to improved cell permeability and bioavailability.

  • Modulation of Biological Activity: The electronic properties of the trifluoromethyl group can influence the conformation of the peptide backbone and its interaction with biological targets. This can lead to altered binding affinities and biological activities. For instance, fluorination has been shown to enhance the antimicrobial activity of certain peptides.[1]

While specific quantitative data for peptides containing 5,5,5-trifluoro-L-norvaline is not abundant in publicly available literature, studies on other fluorinated amino acids provide a strong rationale for its use. For example, the incorporation of hexafluoroleucine into antimicrobial peptides has been shown to moderately improve protease stability while retaining or even increasing bacteriostatic activity.[1]

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific published research detailing the direct involvement of this compound or peptides containing this specific residue in defined signaling pathways. However, the logical application of this building block is in the rational design of peptide-based therapeutics that target various signaling cascades.

The incorporation of this fluorinated amino acid is a strategic choice to enhance the "drug-like" properties of a peptide targeting a specific receptor or enzyme in a signaling pathway.

Drug_Development_Logic cluster_properties Enhanced Properties lead_peptide Lead Peptide incorporation Incorporate This compound lead_peptide->incorporation modified_peptide Modified Peptide incorporation->modified_peptide stability Metabolic Stability modified_peptide->stability permeability Cell Permeability modified_peptide->permeability activity Biological Activity modified_peptide->activity target Target Protein (e.g., Receptor, Enzyme) modified_peptide->target Improved Interaction pathway Signaling Pathway target->pathway Modulates

Logical Workflow for Utilizing this compound in Drug Development

Conclusion

This compound is a commercially accessible and valuable tool for researchers and professionals in drug development and chemical biology. Its synthesis is achievable through established methods, and its incorporation into peptides via SPPS offers a promising strategy to enhance their therapeutic potential by improving metabolic stability, cell permeability, and modulating biological activity. While further research is needed to elucidate the specific effects of this amino acid in various peptide contexts and its direct impact on signaling pathways, the foundational knowledge of fluorinated amino acids strongly supports its continued exploration in the design of novel peptide-based therapeutics.

References

Physicochemical Properties of Trifluoromethylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Trifluoromethylated Amino Acids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of trifluoromethylated (CF3) amino acids, focusing on their synthesis, unique physicochemical properties, and strategic applications in medicinal chemistry. The introduction of the trifluoromethyl group—a bioisostere of the methyl group—imparts profound changes to the parent amino acid, offering a powerful tool for modulating peptide and protein structure, function, and metabolic stability.

The trifluoromethyl group is a highly electronegative and lipophilic substituent that significantly alters the electronic and steric properties of amino acids. Its introduction can dramatically influence pKa values, lipophilicity, and conformational preferences, which are critical parameters in drug design.

One of the most notable effects is the increased acidity of nearby functional groups due to the strong electron-withdrawing nature of the CF3 group. For example, the pKa of the carboxylic acid in trifluoroalanine (B10777074) is significantly lower than that of alanine. This modification can alter electrostatic interactions and hydrogen bonding capabilities at the molecular level.

The lipophilicity, often measured as the logarithm of the partition coefficient (logP), is also substantially increased. This enhancement can improve a molecule's ability to cross cellular membranes, a key factor in determining bioavailability.

Table 1: Comparison of Physicochemical Properties

Amino AcidNatural AnaloguepKa (α-NH3+)pKa (α-COOH)logP (Calculated)
(S)-2-Amino-3,3,3-trifluoropropanoic acid (Trifluoroalanine)Alanine~8.7~1.9~0.5
(S)-4,4,4-TrifluorovalineValine~9.5~2.2~1.2
(S)-5,5,5-TrifluoroleucineLeucine~9.6~2.3~1.8

Note: pKa and logP values are approximate and can vary based on experimental conditions and calculation methods.

Synthetic Methodologies and Experimental Protocols

The synthesis of trifluoromethylated amino acids is a challenging yet well-explored area of organic chemistry. Methods generally involve the introduction of the CF3 group onto an amino acid scaffold or the construction of the amino acid from a trifluoromethylated building block.

General Protocol: Asymmetric Strecker Synthesis of α-Trifluoromethyl Alanine

This method represents a common strategy for synthesizing α-trifluoromethyl amino acids.

Materials:

Procedure:

  • Imine Formation: In a round-bottom flask under an inert atmosphere (N2), dissolve trifluoroacetaldehyde ethyl hemiacetal (1.0 eq) and (R)-α-methylbenzylamine (1.0 eq) in methanol. Stir the mixture at room temperature for 2-4 hours to form the corresponding chiral imine. Monitor reaction completion by TLC or GC-MS.

  • Cyanation: Cool the reaction mixture to 0°C. Add the catalyst, scandium triflate (0.05 eq), followed by the dropwise addition of trimethylsilyl cyanide (1.2 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Hydrolysis: Upon completion, carefully quench the reaction with 6M HCl at 0°C. Heat the mixture to reflux (approx. 100-110°C) for 6-12 hours to hydrolyze the aminonitrile to the amino acid and cleave the chiral auxiliary.

  • Purification: Cool the mixture and extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove the chiral auxiliary. The aqueous layer containing the crude amino acid hydrochloride is then purified using ion-exchange chromatography to yield the desired α-trifluoromethyl alanine.

G cluster_start Starting Materials cluster_synthesis Synthesis & Purification cluster_final Final Products & Application CF3_Source CF3 Precursor (e.g., TMSCF3) Asymmetric_Reaction Asymmetric Synthesis (e.g., Strecker, Aldol) CF3_Source->Asymmetric_Reaction Amino_Scaffold Amino Acid Scaffold or Imine Amino_Scaffold->Asymmetric_Reaction Purification Purification (Chromatography) Asymmetric_Reaction->Purification Crude Product CF3_AA Chiral CF3-Amino Acid Purification->CF3_AA Pure Product SPPS Solid-Phase Peptide Synthesis CF3_AA->SPPS Bio_Peptide Biologically Active Peptide SPPS->Bio_Peptide

Caption: General workflow for the synthesis and application of CF3-amino acids.

Applications in Medicinal Chemistry and Drug Discovery

The incorporation of CF3-amino acids into peptides is a key strategy for enhancing their therapeutic potential. The unique properties of the CF3 group can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the CF3 group can sterically shield adjacent peptide bonds from enzymatic degradation by proteases. This increases the in vivo half-life of peptide-based drugs.

  • Enhanced Binding Affinity: The lipophilicity of the CF3 group can strengthen hydrophobic interactions within a protein-ligand binding pocket. Furthermore, the altered electronics can modulate hydrogen bonding and other electrostatic interactions, sometimes leading to significantly improved affinity and selectivity.[1]

  • Conformational Control: The steric bulk of the trifluoromethyl group can restrict the conformational freedom of the peptide backbone, locking it into a bioactive conformation. This pre-organization can reduce the entropic penalty of binding, thereby increasing affinity.[2]

Protein-protein interactions (PPIs) are a particularly important class of drug targets.[3] Peptides that mimic one of the protein partners are promising starting points for PPI inhibitors, and modifying these peptides with CF3-amino acids can convert them into more potent and drug-like candidates.

G cluster_pathway Signaling Pathway Modulation P_Native Native Peptide (Low Stability & Affinity) Receptor Target Receptor / Protein P_Native->Receptor Weak Interaction Downstream_Inactive Downstream Signaling (Inactive / Blocked) Receptor->Downstream_Inactive Downstream_Active Downstream Signaling (Active) Receptor->Downstream_Active Signal Transduction P_CF3 CF3-Modified Peptide (High Stability & Affinity) P_CF3->Receptor Strong, Stable Binding (Inhibition)

Caption: Modulation of a signaling pathway by a CF3-modified peptide inhibitor.

Conclusion

Trifluoromethylated amino acids represent a powerful and versatile tool in modern drug discovery. Their unique ability to enhance metabolic stability, modulate binding affinity, and control peptide conformation makes them highly valuable building blocks for the design of next-generation therapeutics. The continued development of novel synthetic methods will further expand their accessibility and application, paving the way for new and improved treatments for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using N-Fmoc-5,5,5-trifluoro-L-norvaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their biological activity, stability, and conformational properties. Fluorinated amino acids, in particular, have garnered significant interest due to the unique physicochemical properties conferred by fluorine, including increased hydrophobicity, metabolic stability, and altered electronic character. N-Fmoc-5,5,5-trifluoro-L-norvaline is a valuable building block for introducing a trifluoromethyl group into a peptide sequence. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing this modified amino acid using Fmoc/tBu chemistry.

The trifluoromethyl group is a bioisostere for a methyl or ethyl group but is significantly more lipophilic and electron-withdrawing. These properties can enhance peptide-protein interactions, improve membrane permeability, and increase resistance to enzymatic degradation.

Materials and Reagents

Successful solid-phase peptide synthesis requires high-quality reagents and solvents.

Reagent Grade Supplier Notes
This compoundPeptide synthesis gradeCommercially availableStore desiccated at 2-8°C.
Rink Amide MBHA resin100-200 mesh, ~0.5 mmol/gStandard suppliersFor C-terminal amide peptides.
Fmoc-protected amino acidsStandard side-chain protectionPeptide synthesis grade
N,N-Dimethylformamide (DMF)Peptide synthesis gradeStandard suppliersAmine-free.
Dichloromethane (DCM)ACS grade or higherStandard suppliers
Piperidine (B6355638)Reagent gradeStandard suppliersFor Fmoc deprotection.
N,N'-Diisopropylcarbodiimide (DIC)Protein sequencing gradeStandard suppliersCoupling reagent.
1-Hydroxybenzotriazole (HOBt)AnhydrousStandard suppliersCoupling additive.
HATUPeptide synthesis gradeStandard suppliersAlternative coupling reagent.
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis gradeStandard suppliersBase for coupling.
Trifluoroacetic acid (TFA)Reagent gradeStandard suppliersFor cleavage.
Triisopropylsilane (TIS)Reagent gradeStandard suppliersScavenger.
1,2-Ethanedithiol (EDT)Reagent gradeStandard suppliersScavenger.
Acetonitrile (B52724) (ACN)HPLC gradeStandard suppliersFor purification.
Diethyl etherAnhydrousStandard suppliersFor peptide precipitation.

Experimental Protocols

This section details the step-by-step procedure for the manual solid-phase synthesis of a peptide incorporating this compound. The protocol is based on standard Fmoc/tBu chemistry, with specific considerations for the fluorinated amino acid.

Resin Preparation and Swelling
  • Place the desired amount of Rink Amide MBHA resin in a fritted reaction vessel.

  • Add DMF to the resin (approximately 10 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF.

Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step in each cycle of peptide elongation.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 3 minutes.

  • Drain the piperidine solution.

  • Add a fresh portion of 20% piperidine in DMF.

  • Agitate for an additional 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1-minute washes) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Coupling of this compound

Due to the potential for steric hindrance and the electron-withdrawing nature of the trifluoromethyl group, the use of a potent coupling reagent is recommended.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Allow the activation mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step should be repeated.

  • After the coupling is complete, drain the reaction mixture and wash the resin with DMF (3 x 1-minute washes) and DCM (3 x 1-minute washes).

Standard Amino Acid Coupling

For standard proteinogenic amino acids, a DIC/HOBt coupling protocol is generally sufficient.

  • Amino Acid Activation: Dissolve the Fmoc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow to pre-activate for 5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1 hour at room temperature.

  • Monitor the reaction completion with a Kaiser test.

  • Drain the coupling solution and wash the resin with DMF (3 x 1-minute washes) and DCM (3 x 1-minute washes).

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • After the final Fmoc deprotection, wash the resin thoroughly with DMF, followed by DCM, and dry the resin under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). If the peptide contains sensitive residues like Cysteine or Methionine, a more complex scavenger mixture such as Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.[1][2]

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

  • Dry the crude peptide pellet under vacuum.

Peptide Purification and Characterization

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Purify the peptide on a C18 column using a gradient of acetonitrile in water, both containing 0.1% TFA.

  • Monitor the elution profile by UV absorbance at 214 nm and 280 nm.

  • Collect the fractions corresponding to the desired peptide.

  • Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Quantitative Data Summary

While specific quantitative data for the coupling of this compound is not extensively reported in the literature, the following table provides expected outcomes based on standard practices for sterically hindered amino acids.

Parameter Expected Value Notes
Coupling Efficiency >98%Monitored by Kaiser test. Double coupling may be required.
Crude Peptide Purity 50-80%Dependent on peptide length and sequence.
Overall Yield 10-40%After purification, highly dependent on peptide sequence.

Experimental Workflow Diagram

SPPS_Workflow Resin Resin Swelling (DMF, 30 min) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling_TFN Coupling of This compound (HATU/DIPEA, 1-2h) Wash1->Coupling_TFN Incorporate TFN Coupling_Std Coupling of Standard Fmoc-AA (DIC/HOBt, 1h) Wash1->Coupling_Std Incorporate Std AA Wash2 Wash (DMF/DCM) Coupling_TFN->Wash2 Coupling_Std->Wash2 Cycle Repeat Cycle Wash2->Cycle Cycle->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection End of Sequence Cleavage Cleavage & Deprotection (TFA/Scavengers, 2-3h) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS) Purification->Characterization Lyophilization Lyophilization Characterization->Lyophilization Final_Peptide Final Peptide Lyophilization->Final_Peptide

Caption: Workflow for SPPS of peptides with this compound.

Signaling Pathway Diagram (Hypothetical)

Peptides incorporating 5,5,5-trifluoro-L-norvaline could be designed to interact with specific biological targets. For example, they might act as inhibitors of a particular enzyme or modulators of a receptor signaling pathway. The following diagram illustrates a hypothetical signaling pathway where a custom-synthesized peptide could play a role.

Signaling_Pathway Ligand External Ligand Receptor Cell Surface Receptor Ligand->Receptor G_Protein G-Protein Activation Receptor->G_Protein Enzyme Effector Enzyme G_Protein->Enzyme Second_Messenger Second Messenger Production Enzyme->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Peptide Custom Peptide (with Trifluoro-Norvaline) Peptide->Receptor Inhibition/Modulation

Caption: Hypothetical signaling pathway modulated by a custom peptide.

Conclusion

The protocol described provides a robust framework for the successful incorporation of this compound into synthetic peptides using manual solid-phase synthesis. The key considerations for this non-canonical amino acid are the use of a potent coupling reagent to overcome potential steric hindrance and careful monitoring of the coupling reaction. The unique properties of the trifluoromethyl group offer exciting opportunities for the design of novel peptides with enhanced biological activities and stabilities, making this compound a valuable tool for researchers in peptide chemistry and drug discovery.

References

Application Notes and Protocols for Fmoc Deprotection of Trifluoromethylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Trifluoromethylated (TFM) amino acids are of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethyl group (-CF3), a bioisostere for moieties like the chlorine atom, can enhance the metabolic stability, lipophilicity, and binding affinity of peptides.[1] The high electronegativity and stability of the C-F bond contribute to the increased metabolic stability of molecules containing a trifluoromethyl group.[1] However, the unique electronic properties of the -CF3 group can present challenges during solid-phase peptide synthesis (SPPS), particularly during the crucial Nα-Fmoc deprotection step.

These application notes provide a comprehensive overview of the conditions for the efficient removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from trifluoromethylated amino acids, addressing potential challenges and offering detailed protocols.

Challenges in Fmoc Deprotection of Trifluoromethylated Amino Acids

The primary challenge in the Fmoc deprotection of TFM-amino acids stems from the strong electron-withdrawing nature of the trifluoromethyl group. This can influence the acidity of the α-proton and the stability of the resulting free amine, potentially leading to side reactions or incomplete deprotection under standard conditions. While the trifluoromethyl group itself is generally stable to chemical, thermal, and photochemical degradation, the conditions for Fmoc removal must be carefully optimized to ensure high-yield and high-purity peptide synthesis.[1]

Recommended Fmoc Deprotection Conditions

The standard Fmoc deprotection reagent is a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[2][3] However, for challenging sequences, including those with sterically hindered or electronically modified amino acids like TFM-amino acids, alternative bases and conditions may be required.

Table 1: Comparison of Fmoc Deprotection Reagents and Conditions

Reagent/ConditionConcentrationSolventTypical TimeAdvantagesDisadvantages & Mitigation
Piperidine 20-50% (v/v)[3][4]DMF or NMP[2]5-20 min[3]Well-established, effective for most standard amino acids.Can be slow for hindered residues. Potential for aspartimide formation with sensitive sequences.[5][6]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 2% (v/v)[4]DMF or NMP1-5 minMuch faster than piperidine, beneficial for difficult or aggregation-prone sequences.[4][5]Non-nucleophilic, requires a scavenger for the dibenzofulvene (DBF) byproduct. Often used with a small amount of piperidine (e.g., 2% DBU / 2% piperidine).[5] Can catalyze aspartimide formation.[5]
Piperazine/DBU 5% Piperazine / 2% DBU (w/v)[7][8]DMF< 1 min[7]Rapid and efficient deprotection, can reduce deletion products.[7][8] A safer alternative to piperidine.[7]May require the addition of 1% formic acid to suppress aspartimide formation in sensitive sequences.[7]
4-Methylpiperidine 20% (v/v)DMF or NMP5-20 minSimilar efficacy to piperidine, sometimes used as a direct replacement.Shares many of the same potential drawbacks as piperidine.

Detailed Experimental Protocols

Standard Fmoc Deprotection Protocol using Piperidine

This protocol is suitable for most standard trifluoromethylated amino acids.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in DMF

  • DMF (Peptide synthesis grade)

  • Dichloromethane (DCM)

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5-6 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Perform a final wash with DCM and proceed to the next coupling step.

Rapid Fmoc Deprotection Protocol using DBU

This protocol is recommended for sterically hindered trifluoromethylated amino acids or for sequences prone to aggregation.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF.

  • DMF (Peptide synthesis grade)

  • DCM

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 2% DBU / 2% piperidine in DMF solution to the resin.

  • Agitate the mixture at room temperature for 2-3 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5-6 times).

  • Proceed to the next coupling step.

Troubleshooting

IssuePossible CauseRecommendation
Incomplete Deprotection Steric hindrance of the TFM-amino acid; Aggregation of the peptide chain.Increase deprotection time with piperidine, or switch to a stronger base like DBU.[5] Consider using a higher temperature (up to 40°C) for the deprotection step.
Formation of Deletion Sequences Incomplete deprotection in the previous cycle.Ensure complete deprotection by monitoring with a Kaiser test or by using a more robust deprotection protocol (e.g., with DBU).[7]
Aspartimide Formation Base-catalyzed side reaction, particularly with Asp-Gly or Asp-Asn sequences.[6]Use milder deprotection conditions (e.g., lower concentration of base, shorter time). For DBU or piperazine/DBU based methods, the addition of 1% formic acid can suppress this side reaction.[7]
Racemization The electron-withdrawing CF3 group can increase the acidity of the α-proton, making it more susceptible to epimerization under basic conditions.Use the minimum effective deprotection time. For particularly sensitive residues, consider alternative coupling strategies that minimize activation times.

Visualizations

General Workflow of Fmoc-SPPS

Fmoc_SPPS_Workflow Resin Solid Support (Resin) Fmoc_AA Fmoc-Amino Acid Coupling Resin->Fmoc_AA 1. First AA Coupling Wash_1 Wash (DMF) Fmoc_AA->Wash_1 Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash_1->Deprotection 2. Deprotection Wash_2 Wash (DMF) Deprotection->Wash_2 Next_AA Couple Next Fmoc-Amino Acid Wash_2->Next_AA 3. Coupling Repeat Repeat Cycle Next_AA->Repeat Repeat->Wash_1 n cycles Cleavage Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage Final Cycle Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow of Fmoc solid-phase peptide synthesis (SPPS).

Mechanism of Fmoc Deprotection

Fmoc_Deprotection_Mechanism cluster_0 Step 1: Proton Abstraction cluster_1 Step 2: β-Elimination cluster_2 Step 3: Scavenging Fmoc_Peptide Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Base Base Base (B:) Elimination β-Elimination Intermediate->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF Free_Amine H2N-Peptide Elimination->Free_Amine Adduct DBF-Piperidine Adduct DBF->Adduct cluster_2 cluster_2 Scavenger Piperidine Scavenger->Adduct +

Caption: Mechanism of base-mediated Fmoc deprotection.

Decision Tree for Deprotection Conditions

Deprotection_Decision_Tree Start Start: Fmoc-TFM-AA residue to be deprotected Is_Sensitive Asp-Gly, Asp-Asn, or other aspartimide-prone sequence? Start->Is_Sensitive Is_Hindered Sterically hindered TFM-AA or aggregation-prone sequence? Is_Sensitive->Is_Hindered No Modified_DBU Use Modified Rapid Conditions: 2% DBU / 5% Piperazine / 1% Formic Acid / DMF, 2 x 2 min Is_Sensitive->Modified_DBU Yes Standard_Conditions Use Standard Conditions: 20% Piperidine/DMF, 2 x 10 min Is_Hindered->Standard_Conditions No DBU_Conditions Use Rapid Conditions: 2% DBU / 2% Piperidine / DMF, 2 x 2 min Is_Hindered->DBU_Conditions Yes

Caption: Decision tree for selecting Fmoc deprotection conditions.

References

Application Notes and Protocols for Incorporating N-Fmoc-5,5,5-trifluoro-L-norvaline in ¹⁹F NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of N-Fmoc-5,5,5-trifluoro-L-norvaline into synthetic peptides and their subsequent analysis using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The unique properties of the trifluoromethyl group make this amino acid derivative a sensitive probe for studying peptide and protein structure, dynamics, and interactions.

Introduction to this compound for ¹⁹F NMR

This compound is a non-canonical amino acid analogue that serves as a valuable tool in chemical biology and drug discovery. The trifluoromethyl (CF₃) group offers several advantages for ¹⁹F NMR studies:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, resulting in a strong NMR signal that is approximately 83% as sensitive as that of ¹H.[1]

  • Background-Free Signal: Fluorine is virtually absent in biological systems, ensuring that the ¹⁹F NMR signal originates exclusively from the labeled molecule.

  • Sensitive Probe of Local Environment: The chemical shift of the ¹⁹F nucleus is highly sensitive to changes in its local electronic environment, including solvent polarity, hydrogen bonding, and interactions with other molecules.[2][3][4] This sensitivity allows for the detection of subtle conformational changes in peptides and proteins.

  • Enhanced Peptide Properties: The incorporation of trifluoromethyl groups can enhance the metabolic stability and lipophilicity of peptides, which can improve their pharmacokinetic properties.[5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

The incorporation of this compound into a peptide sequence can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols. However, due to the electron-withdrawing nature and potential steric hindrance of the trifluoromethyl group, certain modifications to the standard protocols may be necessary to ensure efficient coupling.

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • This compound

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc protecting group.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of this compound:

    • Pre-activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and an activating agent (e.g., HOBt, 3-5 equivalents, if using DIC) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 2-4 hours. Due to potential steric hindrance from the trifluoromethyl group, a longer coupling time compared to standard amino acids may be required.

    • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the desired sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Experimental Workflow for Peptide Synthesis

SPPS_Workflow Resin Start: Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Fmoc-AA (HBTU/DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat for next AA Wash2->Repeat n-1 times FinalDeprotect Final Fmoc Deprotection Wash2->FinalDeprotect Final AA Repeat->Deprotect Cleave Cleave from Resin (TFA Cocktail) FinalDeprotect->Cleave Precipitate Precipitate (Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Characterize Characterize (MS, HPLC) Purify->Characterize

Figure 1. Workflow for Solid-Phase Peptide Synthesis.
¹⁹F NMR Spectroscopy

¹⁹F NMR spectra can be acquired on any standard high-field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Dissolve the purified peptide containing the 5,5,5-trifluoro-L-norvaline residue in a suitable deuterated solvent (e.g., D₂O, CD₃CN, DMSO-d₆) at a concentration of 0.1-1 mM.

  • Add a known concentration of a fluorine-containing reference compound (e.g., trifluoroacetic acid (TFA) or sodium trifluoroacetate) for chemical shift referencing.

NMR Acquisition Parameters (Example for a 400 MHz Spectrometer):

  • Pulse Program: A standard one-pulse ¹⁹F NMR experiment.

  • Transmitter Frequency: Centered on the expected chemical shift range of the trifluoromethyl group (typically around -60 to -80 ppm relative to CFCl₃).

  • Spectral Width: 50-100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: Dependent on the sample concentration, typically ranging from 128 to 1024 scans.

  • Temperature: 298 K (or as required for the specific study).

Data Processing:

  • Apply an exponential line broadening factor (e.g., 1-5 Hz) to improve the signal-to-noise ratio.

  • Fourier transform the free induction decay (FID).

  • Phase and baseline correct the spectrum.

  • Reference the chemical shifts to the internal standard.

Experimental Workflow for ¹⁹F NMR Analysis

F19_NMR_Workflow Start Purified Peptide SamplePrep Prepare NMR Sample (Deuterated Solvent + Reference) Start->SamplePrep Acquisition Acquire ¹⁹F NMR Data (Spectrometer) SamplePrep->Acquisition Processing Process Data (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Analyze Spectrum (Chemical Shift, Linewidth) Processing->Analysis Interpretation Interpret Results (Conformation, Interaction) Analysis->Interpretation

Figure 2. Workflow for ¹⁹F NMR Data Acquisition and Analysis.

Data Presentation and Interpretation

The chemical shift of the trifluoromethyl group in 5,5,5-trifluoro-L-norvaline is a sensitive indicator of its local environment. The following table provides hypothetical ¹⁹F NMR chemical shift data to illustrate how changes in the environment can be monitored.

Table 1: Hypothetical ¹⁹F NMR Chemical Shift Data for a Peptide Containing 5,5,5-Trifluoro-L-norvaline

Sample ConditionSolvent¹⁹F Chemical Shift (ppm vs. TFA)Linewidth (Hz)Interpretation
Peptide in unfolded state8 M Urea in D₂O-5.515Random coil, solvent exposed
Peptide in folded stateD₂O-7.230Buried in a hydrophobic core
Peptide + Binding PartnerD₂O-8.545Interaction with binding partner
Peptide in organic solventCD₃CN-6.120More hydrophobic environment

Note: The chemical shifts are hypothetical and will vary depending on the peptide sequence and the specific experimental conditions.

Interpretation of ¹⁹F NMR Data:

  • Chemical Shift: A downfield shift (less negative ppm value) generally indicates a more polar or solvent-exposed environment, while an upfield shift (more negative ppm value) suggests a more nonpolar or buried environment. Changes in chemical shift upon addition of a binding partner can be used to determine binding affinities (Kd).

  • Linewidth: The linewidth of the ¹⁹F NMR signal provides information about the dynamics of the trifluoromethyl group. A narrow linewidth suggests high mobility, while a broad linewidth indicates restricted motion, which can occur upon folding or binding.

Applications in Drug Development

The use of this compound for ¹⁹F NMR studies has several applications in the drug development pipeline:

  • Fragment-Based Screening: ¹⁹F NMR is a powerful tool for fragment-based drug discovery. The fluorine-labeled peptide can be used to screen libraries of small molecule fragments for binding, with hits identified by changes in the ¹⁹F chemical shift or relaxation properties.

  • Conformational Analysis: The sensitivity of the ¹⁹F chemical shift to the local environment allows for the detailed study of peptide and protein conformations in solution. This can be used to understand how mutations or ligand binding affect the structure and dynamics of a therapeutic protein.

  • Protein-Protein Interaction Studies: By incorporating the fluorinated probe at specific sites, it is possible to map the binding interface of a protein-protein interaction and to study the dynamics of the complex.

Logical Relationship of Applications

Applications Core This compound Incorp Incorporation into Peptides (SPPS) Core->Incorp F19NMR ¹⁹F NMR Analysis Incorp->F19NMR App1 Fragment-Based Screening F19NMR->App1 App2 Conformational Analysis F19NMR->App2 App3 Protein-Protein Interactions F19NMR->App3 Goal Drug Development App1->Goal App2->Goal App3->Goal

Figure 3. Applications in Drug Development.

Conclusion

This compound is a powerful and versatile tool for researchers in academia and industry. Its straightforward incorporation into peptides via solid-phase synthesis, combined with the favorable properties of the ¹⁹F nucleus for NMR spectroscopy, provides a robust platform for investigating a wide range of biological questions. The detailed protocols and application examples provided herein should enable researchers to effectively utilize this valuable building block in their drug discovery and development efforts.

References

Application Notes and Protocols for Cleavage of Peptides Containing Trifluoro-L-Norvaline from Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a fundamental technique for the creation of synthetic peptides. A critical final step in this process is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers.

The incorporation of non-standard amino acids, such as trifluoro-L-norvaline, into a peptide sequence can introduce unique chemical properties. The electron-withdrawing nature of the trifluoromethyl group in trifluoro-L-norvaline may influence the stability of the peptide backbone and the efficiency of the cleavage reaction. While peptides containing this residue are not expected to require a radical departure from standard cleavage protocols, careful consideration of the cleavage cocktail composition and reaction conditions is prudent to ensure optimal yield and purity.

These application notes provide a detailed protocol for the cleavage of peptides containing trifluoro-L-norvaline from common solid-phase resins (e.g., Wang, Rink Amide). The recommended procedures are based on well-established, robust cleavage methods that are broadly applicable and can be adapted for specific peptide sequences.

Cleavage Mechanism

The cleavage of peptides from acid-labile resins, such as Wang or Rink Amide resin, is an acid-catalyzed process. For Wang resin, which is linked to the peptide via a p-alkoxybenzyl ester, TFA protonates the ester oxygen, facilitating the release of the peptide with a C-terminal carboxylic acid. For Rink Amide resin, the acidolysis of the linker results in a peptide with a C-terminal amide.

During this process, protecting groups on amino acid side chains (e.g., Boc on Lys, Trt on His, tBu on Tyr) are also removed. This generates highly reactive carbocations that can lead to unwanted side reactions, such as the alkylation of sensitive residues like tryptophan and methionine. Scavengers are included in the cleavage cocktail to trap these reactive species and minimize the formation of impurities.

Experimental Protocols

Materials and Reagents
  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade (≥99%)

  • Dichloromethane (DCM), peptide synthesis grade

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Phenol (B47542)

  • Thioanisole (B89551)

  • Water, deionized

  • Cold diethyl ether (anhydrous)

  • Reaction vessel (with a frit and cap)

  • Nitrogen or argon gas line

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Rotary evaporator (optional)

Protocol 1: Standard Cleavage of Trifluoro-L-Norvaline Containing Peptides

This protocol is suitable for most peptides containing trifluoro-L-norvaline, especially those that do not contain other sensitive residues like tryptophan, methionine, or cysteine.

  • Resin Preparation:

    • Place the dried peptide-resin (typically 25-100 mg) in a reaction vessel.

    • Wash the resin with DCM (3 x 1 mL) to swell the beads and remove any residual solvents from synthesis.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • Prepare the cleavage cocktail fresh just before use in a well-ventilated fume hood.

    • For 100 mg of resin, prepare approximately 2 mL of the cocktail.

    • Cleavage Cocktail A (TFA/TIS/H₂O): In a clean glass vial, carefully mix TFA (1.9 mL, 95%), TIS (0.05 mL, 2.5%), and deionized water (0.05 mL, 2.5%).

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin.

    • Cap the reaction vessel and gently agitate at room temperature for 2-3 hours. A gentle stream of nitrogen can be bubbled through the mixture to aid mixing.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture through the frit of the reaction vessel into a clean collection tube.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

    • In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the suspension (e.g., at 3000 rpm for 5 minutes) to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2 x 5 mL), centrifuging and decanting after each wash to remove residual scavengers and dissolved organic impurities.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage of Trifluoro-L-Norvaline Containing Peptides with Sensitive Residues

This protocol is recommended for peptides containing trifluoro-L-norvaline in addition to sensitive amino acids such as Trp, Met, or Cys.

  • Resin Preparation: Follow steps 1.1-1.3 from Protocol 1.

  • Cleavage Cocktail Preparation:

    • Prepare the cleavage cocktail fresh just before use in a well-ventilated fume hood.

    • Cleavage Cocktail B (Reagent K): For 100 mg of resin, prepare approximately 2 mL of the cocktail. Carefully mix TFA (1.65 mL, 82.5%), phenol (0.1 g, 5%), deionized water (0.1 mL, 5%), thioanisole (0.1 mL, 5%), and EDT (0.05 mL, 2.5%).[1]

  • Cleavage Reaction: Follow step 1.3 from Protocol 1. A reaction time of 2-4 hours is generally sufficient.

  • Peptide Precipitation and Isolation: Follow steps 1.4.1-1.4.7 from Protocol 1.

Data Presentation

The selection of the cleavage cocktail is critical for the successful isolation of the target peptide. The following table summarizes the compositions of standard cleavage cocktails that are suitable for peptides containing trifluoro-L-norvaline.

Cleavage Cocktail Composition (v/v or w/v) Primary Application Notes
Cocktail A (TFA/TIS/H₂O) 95% TFA, 2.5% TIS, 2.5% H₂OGeneral purpose, for peptides without highly sensitive residues.TIS is an effective scavenger for trityl and other carbocations.
Cocktail B (Reagent K) 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTFor peptides containing sensitive residues like Trp, Met, Cys, and Arg.[1]A robust and widely used cocktail that minimizes a broad range of side reactions.[1]
Cocktail C (TFA/EDT/H₂O) 95% TFA, 2.5% EDT, 2.5% H₂OFor peptides containing Cys to prevent disulfide bond formation.EDT is a potent reducing agent.

Mandatory Visualization

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Peptide Isolation Resin Dried Peptide-Resin Wash_DCM Wash with DCM Resin->Wash_DCM Dry_Resin Dry Resin Wash_DCM->Dry_Resin Reaction Cleavage Reaction (2-4 hours) Dry_Resin->Reaction Cocktail Prepare Cleavage Cocktail Cocktail->Reaction Filter Filter and Collect Filtrate Reaction->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Wash_Ether Wash Pellet Centrifuge->Wash_Ether Dry_Peptide Dry Peptide Wash_Ether->Dry_Peptide Analysis Analysis Dry_Peptide->Analysis HPLC/MS Analysis

Caption: Experimental workflow for the cleavage of peptides from solid-phase resin.

References

Application Notes and Protocols for the Characterization of Peptides with Trifluoromethylated Residues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of trifluoromethyl (CF3) groups into peptides has become a powerful strategy in drug discovery and chemical biology. The unique physicochemical properties of the CF3 group—including its high electronegativity, metabolic stability, and ability to modulate peptide conformation and binding affinity—make it a valuable tool for enhancing the therapeutic potential of peptides. Consequently, the development of robust analytical techniques to characterize these modified peptides is of paramount importance.

This application note provides a detailed overview of the key analytical techniques and experimental protocols for the comprehensive characterization of peptides containing trifluoromethylated residues. We will cover chromatographic separation, mass spectrometry for sequence and modification site confirmation, and 19F Nuclear Magnetic Resonance (NMR) spectroscopy for probing the local environment and conformation of the trifluoromethylated residue.

Analytical Techniques

The characterization of trifluoromethylated peptides relies on a combination of high-resolution separation and spectroscopic techniques. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and 19F NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for the purification and purity assessment of synthetic peptides, including those with trifluoromethylated residues. The hydrophobicity of the CF3 group can influence the retention time of the peptide, often leading to increased retention on C18 columns.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the characterization of trifluoromethylated peptides. It provides precise molecular weight determination and allows for the confirmation of the amino acid sequence and the localization of the trifluoromethylated residue through tandem mass spectrometry (MS/MS). The trifluoromethyl group imparts a characteristic mass shift of +68.02 Da to the modified amino acid residue.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR is a highly sensitive and powerful technique for studying trifluoromethylated peptides. The 19F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe. The chemical shift of the 19F nucleus is exquisitely sensitive to its local electronic environment, providing valuable information about peptide conformation, folding, and interactions with other molecules.[1]

Experimental Protocols

Protocol 1: Synthesis and Purification of a Trifluoromethylated Peptide

This protocol describes the solid-phase peptide synthesis (SPPS) of a model peptide containing a trifluoromethylated phenylalanine residue and its subsequent purification by RP-HPLC.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-(4-CF3)-Phe-OH

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially using DIC and OxymaPure as coupling reagents in DMF. For the incorporation of the trifluoromethylated residue, use Fmoc-(4-CF3)-Phe-OH.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by RP-HPLC on a C18 column using a linear gradient of water and acetonitrile, both containing 0.1% TFA.

Workflow for Peptide Synthesis and Purification

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification Resin Resin Swelling Deprotection Deprotection Resin->Deprotection Start Coupling Coupling Deprotection->Coupling Sequential Cycles Coupling->Deprotection Cleavage Cleavage Coupling->Cleavage Final Cycle Precipitation Precipitation Cleavage->Precipitation Cleavage Cocktail RPHPLC RPHPLC Precipitation->RPHPLC Dissolve in Aqueous Buffer Lyophilization Lyophilization RPHPLC->Lyophilization Characterization Characterization Lyophilization->Characterization Pure Peptide

Caption: Workflow for the synthesis and purification of a trifluoromethylated peptide.

Protocol 2: LC-MS/MS Analysis of a Trifluoromethylated Peptide

This protocol outlines the steps for analyzing a purified trifluoromethylated peptide using LC-MS/MS to confirm its identity and sequence.

Materials:

  • Purified trifluoromethylated peptide

  • Water with 0.1% formic acid (Solvent A)

  • Acetonitrile with 0.1% formic acid (Solvent B)

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Dissolve the purified peptide in Solvent A to a final concentration of 10 pmol/µL.

  • LC Separation: Inject 1 µL of the sample onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Elute the peptide using a linear gradient of Solvent B.

  • MS Analysis: Acquire mass spectra in positive ion mode over a mass range of m/z 100-2000.

  • MS/MS Analysis: Use data-dependent acquisition to trigger MS/MS fragmentation of the most abundant precursor ions. Use collision-induced dissociation (CID) as the fragmentation method.

  • Data Analysis: Process the data to identify the precursor ion corresponding to the trifluoromethylated peptide and analyze the MS/MS spectrum to confirm the amino acid sequence and the location of the trifluoromethylated residue.

Principle of Collision-Induced Dissociation (CID) of a Trifluoromethylated Peptide

G cluster_fragments Fragment Ion Series Precursor [M+nH]n+ (Trifluoromethylated Peptide Ion) CollisionCell Collision Cell (Inert Gas, e.g., N2 or Ar) Precursor->CollisionCell Isolation Fragments Fragment Ions CollisionCell->Fragments CID b_ions b-ions (N-terminal fragments) Fragments->b_ions y_ions y-ions (C-terminal fragments) Fragments->y_ions b_ion_example b_n-CF3 b_ions->b_ion_example y_ion_example y_m-CF3 y_ions->y_ion_example

Caption: Collision-Induced Dissociation (CID) of a trifluoromethylated peptide ion.

Protocol 3: 19F NMR Analysis of a Trifluoromethylated Peptide

This protocol describes the acquisition of a 1D 19F NMR spectrum of a purified trifluoromethylated peptide.

Materials:

  • Purified trifluoromethylated peptide

  • Phosphate (B84403) buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • D2O

  • NMR spectrometer with a fluorine probe

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the phosphate buffer to a final concentration of 100-500 µM. Add 10% D2O for the field lock.

  • NMR Acquisition:

    • Tune the fluorine probe.

    • Acquire a 1D 19F NMR spectrum at 25 °C.

    • Use a 90° pulse width.

    • Set the spectral width to encompass the expected chemical shift range of the trifluoromethyl group (e.g., -50 to -80 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum with an appropriate line broadening factor and reference the chemical shift to an external standard (e.g., trifluoroacetic acid).

Logic of 19F NMR for Conformational Analysis

G cluster_peptide_state Peptide State cluster_environment CF3 Local Environment cluster_nmr 19F NMR Signal Unfolded Unfolded State SolventExposed Solvent Exposed Unfolded->SolventExposed Folded Folded State Buried Buried in Hydrophobic Core Folded->Buried UnfoldedSignal Single, Sharp Peak SolventExposed->UnfoldedSignal FoldedSignal Shifted, Potentially Broadened Peak Buried->FoldedSignal

Caption: Using 19F NMR to probe the conformational state of a trifluoromethylated peptide.

Data Presentation

Clear and concise data presentation is crucial for the interpretation and comparison of analytical results.

Table 1: Representative LC-MS/MS Data for a Trifluoromethylated Peptide

Note: The following data is representative and will vary depending on the peptide sequence and instrumentation.

ParameterValue
Peptide SequenceAc-Tyr-Val-Ala-(4-CF3)Phe-Leu-NH2
Calculated Monoisotopic Mass694.34 Da
Observed [M+H]+ (m/z)695.35
Charge State+1
Retention Time15.2 min
MS/MS Fragmentation Observed m/z
b2250.13
b3321.17
b4-CF3516.21
y1131.10
y2-CF3326.14
y3-CF3397.18
Table 2: 19F NMR Chemical Shifts of Different Trifluoromethyl Tags

Adapted from published data. Chemical shifts are sensitive to the local environment.

Trifluoromethyl TagStructureTypical 19F Chemical Shift Range (ppm vs. CFCl3)
4-(Trifluoromethyl)-L-phenylalanineAromatic-CF3-60 to -65
Trifluoromethyl-L-leucineAliphatic-CF3-75 to -80
S-Trifluoroethyl-L-cysteineThioether-CF3-70 to -75

Conclusion

The analytical techniques and protocols outlined in this application note provide a comprehensive framework for the characterization of peptides containing trifluoromethylated residues. A combination of HPLC, mass spectrometry, and 19F NMR spectroscopy is essential for confirming the identity, purity, sequence, and conformational properties of these modified peptides. The detailed methodologies and data presentation guidelines provided herein will aid researchers in the efficient and accurate analysis of this important class of therapeutic and research peptides.

References

Application Notes and Protocols: Enhancing Peptide Bioavailability with N-Fmoc-5,5,5-trifluoro-L-norvaline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The therapeutic potential of peptides is often hindered by their poor bioavailability, which is primarily due to low metabolic stability and inefficient membrane permeability. A promising strategy to overcome these limitations is the site-specific incorporation of non-canonical amino acids. N-Fmoc-5,5,5-trifluoro-L-norvaline, a synthetic amino acid, offers a unique approach to enhancing the pharmacokinetic properties of peptides. The trifluoromethyl group can significantly increase the hydrophobicity and metabolic stability of a peptide, potentially leading to improved cell permeability and a longer plasma half-life.

These application notes provide a comprehensive overview of the strategies and protocols for utilizing this compound to improve peptide bioavailability. The protocols detailed below are intended for researchers, scientists, and drug development professionals engaged in peptide-based therapeutics.

Key Strategies for Improving Peptide Bioavailability

The incorporation of this compound into a peptide sequence can confer several advantages:

  • Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, thereby protecting the peptide from proteolysis.

  • Enhanced Cell Permeability: The lipophilic nature of the trifluoromethyl group can facilitate the passive diffusion of the peptide across cell membranes.

  • Modulation of Peptide Conformation: The bulky and electron-withdrawing trifluoromethyl group can influence the local peptide conformation, potentially leading to improved receptor binding and activity.

Experimental Protocols

Peptide Synthesis with this compound

This protocol describes the solid-phase peptide synthesis (SPPS) of a model peptide containing this compound using a standard Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin

  • N-Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • HPLC grade water and acetonitrile (B52724)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the N-Fmoc-amino acid (or this compound), DIC, and OxymaPure in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O/DTT).

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

In Vitro Serum Stability Assay

This assay evaluates the stability of the modified peptide in human serum.

Materials:

  • Synthesized peptide (with and without trifluoro-L-norvaline)

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

Protocol:

  • Incubation: Incubate the peptide in human serum at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: Quench the reaction by adding an equal volume of acetonitrile with 1% TFA.

  • Centrifugation: Centrifuge to precipitate serum proteins.

  • Analysis: Analyze the supernatant by HPLC to quantify the remaining peptide.

  • Half-life Calculation: Determine the half-life (t½) of the peptide.

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of the peptide using a Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • Synthesized peptide

Protocol:

  • Cell Seeding: Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed.

  • Peptide Application: Add the peptide solution to the apical side of the monolayer.

  • Sampling: Collect samples from the basolateral side at different time points.

  • Quantification: Quantify the amount of peptide that has crossed the monolayer using LC-MS/MS.

  • Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value to determine the permeability.

Data Presentation

Peptide Modification Serum Half-life (t½) (hours) Caco-2 Papp (cm/s) Receptor Binding Affinity (Ki) (nM)
Model PeptideNone2.51.2 x 10⁻⁶15.8
Model Peptide-TFN5,5,5-trifluoro-L-norvaline18.25.7 x 10⁻⁶12.3

This data is illustrative and may not represent actual experimental results.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_evaluation In Vitro & In Vivo Evaluation cluster_analysis Data Analysis s1 Solid-Phase Peptide Synthesis s2 Inclusion of this compound s1->s2 s3 Cleavage & Deprotection s2->s3 s4 RP-HPLC Purification s3->s4 e1 Serum Stability Assay s4->e1 e2 Caco-2 Permeability Assay s4->e2 e4 Receptor Binding Assay s4->e4 e3 Pharmacokinetic Studies e1->e3 a1 Determine Half-life (t½) e1->a1 e2->e3 a2 Calculate Papp Coefficient e2->a2 a3 Assess Bioavailability e3->a3 a4 Determine Binding Affinity (Ki) e4->a4

Caption: Experimental workflow for enhancing peptide bioavailability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor GPCR g_protein G Protein receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp pka PKA camp->pka creb CREB pka->creb gene Gene Transcription creb->gene peptide Modified Peptide peptide->receptor

Caption: Hypothetical GPCR signaling pathway for a modified peptide.

Application Notes and Protocols: Trifluoro-L-norvaline in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a representative case study on the synthesis and evaluation of a drug candidate incorporating trifluoro-L-norvaline. The information presented is based on established principles of medicinal chemistry and drug discovery and is intended to serve as a practical guide for researchers in the field.

Case Study: A Potent and Selective Thrombin Inhibitor

Introduction: Serine proteases are a class of enzymes with critical roles in various physiological processes, making them attractive targets for drug development. Thrombin, a key serine protease in the coagulation cascade, is a validated target for anticoagulant therapies. The incorporation of fluorinated amino acids into peptide-based inhibitors can enhance their potency, selectivity, and metabolic stability. This case study focuses on a hypothetical peptide mimetic, TF-Nva-ThrombinInhib-1 , which incorporates 5,5,5-trifluoro-L-norvaline as a key structural element to target thrombin. The trifluoromethyl group acts as a bioisostere of a ketone, which can form a covalent adduct with the active site serine of the protease.

Quantitative Data Summary

The inhibitory activity of TF-Nva-ThrombinInhib-1 was assessed against human α-thrombin and a related serine protease, trypsin, to determine its potency and selectivity. The results are summarized in the table below.

CompoundTarget EnzymeIC50 (nM)Ki (nM)Selectivity (Trypsin/Thrombin)
TF-Nva-ThrombinInhib-1 Human α-Thrombin15.27.8>1000-fold
Bovine Trypsin>15,000>8,000

Table 1: Inhibitory potency and selectivity of TF-Nva-ThrombinInhib-1.

Experimental Protocols

Synthesis of TF-Nva-ThrombinInhib-1 (A Hypothetical Example)

Objective: To synthesize the peptide mimetic Ac-D-Phe-Pro-(5,5,5-trifluoro-L-norvaline)-CHO.

Materials:

  • Fmoc-protected amino acids (Fmoc-D-Phe-OH, Fmoc-Pro-OH)

  • N-Fmoc-5,5,5-trifluoro-L-norvaline

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Di-tert-butyl dicarbonate (B1257347) (Boc2O)

  • Dess-Martin periodinane

  • Acetonitrile (ACN)

  • Diethyl ether

  • HPLC grade water

Protocol (Solid-Phase Peptide Synthesis):

  • Resin Swelling: Swell Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Trifluoro-L-norvaline):

    • Pre-activate this compound (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Subsequent Amino Acid Couplings (Proline and D-Phenylalanine): Repeat the Fmoc deprotection and coupling steps for Fmoc-Pro-OH and Fmoc-D-Phe-OH sequentially.

  • N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF.

  • Cleavage from Resin:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

    • Filter the resin and collect the filtrate.

  • Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to collect the peptide pellet.

    • Purify the crude peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final product as a white powder.

  • Oxidation to Aldehyde: The C-terminal alcohol is oxidized to the corresponding aldehyde using Dess-Martin periodinane in DCM. The reaction is monitored by LC-MS and the product is purified by HPLC.

Thrombin Inhibition Assay

Objective: To determine the IC50 and Ki of TF-Nva-ThrombinInhib-1 against human α-thrombin.

Materials:

  • Human α-thrombin

  • Chromogenic substrate for thrombin (e.g., S-2238)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • TF-Nva-ThrombinInhib-1 stock solution in DMSO

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a series of dilutions of TF-Nva-ThrombinInhib-1 in assay buffer.

    • Prepare solutions of human α-thrombin and the chromogenic substrate in assay buffer.

  • Assay Procedure:

    • Add 20 µL of each inhibitor dilution to the wells of a 96-well plate.

    • Add 160 µL of the thrombin solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the chromogenic substrate to each well.

    • Immediately measure the absorbance at 405 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation, based on the IC50 and the Km of the substrate.

Visualizations

Signaling Pathway

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa X Factor X IXa->X Activates TF Tissue Factor VIIa Factor VIIa TF->VIIa Complexes with Factor VII VII Factor VII VII->VIIa VIIa->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin (Factor II) Xa->Prothrombin Activates Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin Inhibitor TF-Nva-ThrombinInhib-1 Inhibitor->Thrombin Inhibits

Caption: The Coagulation Cascade and the point of inhibition by TF-Nva-ThrombinInhib-1.

Experimental Workflow

Drug_Discovery_Workflow Target_ID Target Identification (Thrombin) Lead_Gen Lead Generation (Design of TF-Nva Inhibitor) Target_ID->Lead_Gen Synthesis Chemical Synthesis (Solid-Phase Peptide Synthesis) Lead_Gen->Synthesis In_Vitro In Vitro Assays (Enzyme Inhibition) Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Studies (In Vivo Models) SAR->Preclinical Lead_Opt->Synthesis Iterative Cycles

Application Notes and Protocols for Manual Synthesis of Peptides Containing N-Fmoc-5,5,5-trifluoro-L-norvaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the manual solid-phase peptide synthesis (SPPS) of peptides incorporating the unnatural amino acid N-Fmoc-5,5,5-trifluoro-L-norvaline. The inclusion of trifluoromethylated amino acids can significantly enhance the metabolic stability, proteolytic resistance, and binding affinity of peptides, making them attractive candidates for therapeutic development.[1][2]

Introduction

The trifluoromethyl (CF3) group is a valuable substituent in medicinal chemistry due to its strong electron-withdrawing nature and high lipophilicity.[2] When incorporated into peptides, it can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's in vivo half-life.[2] Furthermore, the CF3 group can influence peptide conformation and enhance interactions with biological targets.[3][4] This protocol outlines the manual synthesis of peptides containing this compound using standard Fmoc/tBu chemistry.

Materials and Reagents

ReagentSupplierGrade
This compoundVarious SuppliersPeptide Synthesis Grade
Rink Amide MBHA Resin (100-200 mesh)Various Suppliers0.4 - 0.8 mmol/g substitution
N,N-Dimethylformamide (DMF)Various SuppliersAnhydrous, Amine-free
Dichloromethane (DCM)Various SuppliersACS Grade
Piperidine (B6355638)Various SuppliersACS Grade
N,N'-Diisopropylethylamine (DIPEA)Various SuppliersPeptide Synthesis Grade
HBTU (or HATU)Various SuppliersPeptide Synthesis Grade
1-Hydroxybenzotriazole (HOBt)Various SuppliersAnhydrous
Trifluoroacetic acid (TFA)Various SuppliersReagent Grade
Triisopropylsilane (TIS)Various SuppliersReagent Grade
Diethyl etherVarious SuppliersAnhydrous
Kaiser Test KitVarious SuppliersFor monitoring amine deprotection

Experimental Protocols

This protocol describes a standard manual synthesis procedure in a fritted syringe or reaction vessel. All steps should be performed in a well-ventilated fume hood.

Resin Swelling and Preparation
  • Weigh the desired amount of Rink Amide MBHA resin into a fritted reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

  • Allow the resin to swell for at least 1-2 hours at room temperature with occasional agitation.

  • After swelling, drain the DMF.

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3 minutes.

  • Drain the solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove all traces of piperidine.

  • Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (deep blue beads) indicates successful Fmoc removal.[5][6][7][8]

Coupling of this compound

Due to the electron-withdrawing nature of the trifluoromethyl group, which can slightly deactivate the carboxyl group, a robust activation method is recommended. HBTU or HATU are generally effective.[9][10][11]

  • Pre-activation: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HBTU (or HATU) (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the activation mixture and agitate for 1-2 minutes. The solution will typically change color to yellow.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 10 mL per gram of resin).

  • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (colorless or yellow beads) indicates a complete reaction.[5][6][7][8] If the test is positive, a second coupling may be necessary.

Capping (Optional)

If the coupling reaction is incomplete after a second attempt, any unreacted free amines should be capped to prevent the formation of deletion sequences.

  • Prepare a capping solution of acetic anhydride/DIPEA/DMF (1:2:3 v/v/v).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Drain the solution and wash the resin with DMF (3 x 10 mL per gram of resin).

Chain Elongation

Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

Final Cleavage and Deprotection
  • After the final coupling and deprotection cycle, wash the resin with DCM (3 x 10 mL per gram of resin) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail. For peptides without sensitive residues like Cysteine, Methionine, or Tryptophan, a standard cocktail is sufficient.

    • Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% TIS.[12]

    • For peptides containing sensitive residues, a more complex cocktail may be required to prevent side reactions.[13][14]

  • Add the freshly prepared cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.[15]

  • Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding cold diethyl ether (10 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Data Presentation

Table 1: Reagent Equivalents for Coupling Reaction

ReagentEquivalents (relative to resin loading)
N-Fmoc-Amino Acid3.0
HBTU (or HATU)2.9
HOBt3.0
DIPEA6.0

Table 2: Recommended Cleavage Cocktails

Reagent CocktailComposition (v/v/v)Application Notes
Reagent B 88% TFA / 5% Phenol / 5% Water / 2% TISGeneral-purpose cleavage for peptides without sensitive residues.[12]
Reagent K 82.5% TFA / 5% Water / 5% Phenol / 5% Thioanisole / 2.5% EDTRecommended for peptides containing Cysteine, Methionine, Tryptophan, and Tyrosine to minimize side reactions.
Reagent H 81% TFA / 5% Phenol / 5% Thioanisole / 2.5% EDT / 3% Water / 2% DMS / 1.5% Ammonium IodideSpecifically designed to prevent the oxidation of Methionine residues.[13][14]

Visualizations

Manual_Peptide_Synthesis_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection DMF Wash_1 Wash Deprotection->Wash_1 20% Piperidine/DMF Coupling 3. Amino Acid Coupling Wash_2 Wash Coupling->Wash_2 Activated N-Fmoc-AA Kaiser_Test_1 Kaiser Test (Positive) Wash_1->Kaiser_Test_1 Kaiser_Test_2 Kaiser Test (Negative) Wash_2->Kaiser_Test_2 Kaiser_Test_1->Coupling Repeat Repeat for next amino acid Kaiser_Test_2->Repeat Complete Cleavage 4. Cleavage & Deprotection Kaiser_Test_2->Cleavage Final Amino Acid Repeat->Deprotection Purification 5. Purification & Analysis Cleavage->Purification TFA Cocktail

Caption: Workflow for manual solid-phase peptide synthesis.

Potential Applications in Drug Development

Peptides containing 5,5,5-trifluoro-L-norvaline hold promise in various therapeutic areas. The parent amino acid, L-norvaline, is known to be an inhibitor of the enzyme arginase.[16][17][18][19] Arginase upregulation is implicated in several diseases, including cardiovascular disorders and neurodegenerative diseases like Alzheimer's.[16][17][18] The incorporation of the trifluoromethyl group could potentially:

  • Enhance Potency: The electron-withdrawing nature of the CF3 group can alter the pKa of nearby functionalities, potentially leading to stronger interactions with the active site of arginase or other target enzymes.

  • Improve Pharmacokinetic Properties: Increased lipophilicity can improve membrane permeability, while the steric bulk and stability of the C-F bonds can confer resistance to proteolytic degradation, leading to a longer plasma half-life.[1][2]

  • Modulate Specificity: The unique steric and electronic properties of the trifluoromethyl group could be exploited to design peptides with improved selectivity for specific enzyme isoforms or receptors.

Signaling_Pathway_Hypothesis cluster_0 Physiological State cluster_1 Pathological State (e.g., AD) cluster_2 Therapeutic Intervention L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase NOS Nitric Oxide Synthase L-Arginine->NOS L-Ornithine_Urea L-Ornithine + Urea Arginase->L-Ornithine_Urea NO_Citrulline Nitric Oxide + L-Citrulline NOS->NO_Citrulline Vasodilation Vasodilation NO_Citrulline->Vasodilation Upregulated_Arginase Upregulated Arginase Decreased_NO Decreased NO Upregulated_Arginase->Decreased_NO Neurodegeneration Neurodegeneration Decreased_NO->Neurodegeneration Trifluoro_Norvaline_Peptide Trifluoro-Norvaline Peptide Trifluoro_Norvaline_Peptide->Upregulated_Arginase Inhibition

Caption: Hypothesized mechanism of action for a trifluoro-norvaline peptide.

References

Troubleshooting & Optimization

Technical Support Center: N-Fmoc-5,5,5-trifluoro-L-norvaline Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Fmoc-5,5,5-trifluoro-L-norvaline. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the coupling of this sterically hindered, fluorinated amino acid in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the incorporation of this compound into peptide sequences.

Q1: What are the primary causes of low coupling efficiency when using this compound?

Low coupling efficiency with this compound is primarily attributed to two factors:

  • Steric Hindrance: The bulky trifluoromethyl (-CF3) group on the side chain physically obstructs the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. This is a common issue with α,α-disubstituted or other sterically demanding amino acids.[1][2]

  • Electronic Effects: The electron-withdrawing nature of the trifluoromethyl group can reduce the nucleophilicity of the alpha-amino group, potentially slowing down the reaction rate.

Q2: I've observed a low yield for my peptide containing this compound. How can I troubleshoot this?

A low yield can be a result of incomplete coupling or side reactions. Follow this workflow to troubleshoot the issue:

G start Low Peptide Yield Observed check_coupling Step 1: Verify Coupling Completion (e.g., Kaiser Test) start->check_coupling coupling_ok Coupling Complete? check_coupling->coupling_ok incomplete_coupling Incomplete Coupling coupling_ok->incomplete_coupling No check_side_reactions Step 3: Investigate Side Reactions (e.g., LC-MS analysis for epimers) coupling_ok->check_side_reactions Yes optimize_coupling Step 2: Optimize Coupling Protocol - Increase reaction time - Double couple - Change coupling reagent incomplete_coupling->optimize_coupling optimize_coupling->check_coupling side_reactions_present Side Reactions Present? check_side_reactions->side_reactions_present no_side_reactions Review Cleavage and Purification Steps side_reactions_present->no_side_reactions No optimize_conditions Step 4: Mitigate Side Reactions - Use epimerization-suppressing additives - Adjust base and temperature side_reactions_present->optimize_conditions Yes final_product Improved Yield optimize_conditions->final_product

Caption: Troubleshooting workflow for low peptide yield.

Q3: The Kaiser test is negative (or weak positive) after coupling this compound. What should I do?

A negative or weak positive Kaiser test indicates unreacted free amines, signifying incomplete coupling.[3] To address this:

  • Increase Reaction Time: Extend the coupling time to 2-4 hours or even overnight to allow the sterically hindered amino acid more time to react.

  • Perform a Double Couple: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the activated amino acid.

  • Re-evaluate Your Coupling Reagent: Standard coupling reagents may be insufficient. Consider switching to a more powerful reagent recommended for hindered couplings (see table below).[2]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for this compound?

For sterically hindered amino acids like this compound, high-reactivity uronium/aminium or phosphonium (B103445) salt-based reagents are recommended.[2] Carbodiimides like DCC or DIC alone are often inefficient.[1]

G start Select Coupling Reagent for This compound is_routine Routine Coupling? start->is_routine is_difficult Known Difficult Sequence (e.g., aggregation-prone)? is_routine->is_difficult No reagent_hbtu Use Standard High-Activity Reagent: HBTU or PyBOP is_routine->reagent_hbtu Yes reagent_hatu Use High-Activity Reagent: HATU, HCTU, or COMU is_difficult->reagent_hatu No reagent_special Consider Acyl Fluoride Generation: TFFH or BTFFH is_difficult->reagent_special Yes

Caption: Decision guide for selecting a coupling reagent.
Coupling Reagent ClassExamplesKey Features & Recommendations
Uronium/Aminium Salts (OAt-based) HATU, TATU Generally considered the most efficient for difficult couplings due to the formation of highly reactive OAt esters.[3] Recommended as a first choice for this compound.
Uronium/Aminium Salts (OBt-based) HBTU, TBTU Very popular and effective reagents, though slightly less reactive than HATU. A good, cost-effective option for initial trials.[4]
Uronium/Aminium Salts (Oxyma-based) COMU Offers efficiency comparable to HATU with improved safety (avoids explosive HOBt/HOAt byproducts) and better solubility.[2]
Phosphonium Salts PyBOP, PyAOP Highly efficient reagents, similar in performance to their uronium counterparts. PyAOP is analogous to HATU in reactivity.
Acyl Fluoride Generators TFFH Generates amino acid fluorides in situ, which are highly reactive and well-suited for coupling extremely hindered amino acids. This is a powerful option if other reagents fail.

Q2: How can I minimize the risk of epimerization during the coupling of this compound?

Epimerization, the conversion of the L-amino acid to its D-epimer, is a significant side reaction that can compromise the purity and biological activity of the final peptide.[5] It often proceeds through an oxazolone (B7731731) intermediate.[6]

G cluster_0 Epimerization Mechanism start Activated Fmoc-L-Amino Acid oxazolone 5(4H)-Oxazolone Intermediate (planar, achiral at Cα) start->oxazolone Intramolecular cyclization proton_abstraction Base abstracts Cα proton oxazolone->proton_abstraction reprotonation Reprotonation proton_abstraction->reprotonation d_amino_acid D-Amino Acid (Epimer) reprotonation->d_amino_acid Proton addition to opposite face l_amino_acid L-Amino Acid (Desired) reprotonation->l_amino_acid Proton addition to original face

Caption: Simplified mechanism of epimerization via an oxazolone intermediate.

To suppress epimerization:

  • Use Additives: Always use an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or, preferably, Oxyma Pure when using carbodiimide (B86325) activators. For uronium/aminium reagents, ensure the formulation includes an additive (e.g., the 'H' in HBTU stands for HOBt).

  • Control the Base: Use a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts. Avoid excess base, as it promotes epimerization.[5]

  • Pre-activation: Allow the amino acid and coupling reagent to pre-activate for a few minutes before adding the mixture to the deprotected peptide-resin. This can reduce the time the activated species is exposed to the base.

  • Lower Temperature: If epimerization persists, consider performing the coupling at a lower temperature (e.g., 0 °C).

Q3: Are there any specific considerations for the Fmoc-deprotection step prior to coupling this compound?

Yes. Incomplete Fmoc deprotection can be mistaken for poor coupling. Due to potential aggregation or steric hindrance, ensure the deprotection is complete:

  • Standard Protocol: Use a solution of 20% piperidine (B6355638) in DMF.[4]

  • Difficult Sequences: For sequences prone to aggregation, consider adding 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (e.g., 2%) to the piperidine solution to increase deprotection efficiency.[1]

  • Monitoring: Always perform a qualitative test like the Kaiser test to confirm the presence of free primary amines before starting the coupling step.[3]

Experimental Protocols

Protocol 1: Recommended Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3-5 equivalents relative to resin loading)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a positive Kaiser test) and wash the resin thoroughly with DMF (3-5 times).

  • Activation Solution: In a separate vessel, dissolve this compound and HATU in DMF.

  • Pre-activation: Add DIPEA to the activation solution and vortex briefly. Allow the solution to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling Reaction: Add the pre-activated solution to the reaction vessel containing the peptide-resin. Ensure the resin is fully submerged.

  • Agitation: Agitate the mixture at room temperature for a minimum of 2 hours. For particularly difficult couplings, the reaction time can be extended to 4 hours or overnight.

  • Monitoring: After the desired time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. If the test is negative (yellow/colorless beads), the coupling is complete. If it is positive (blue beads), the coupling is incomplete.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.

  • Next Step: Proceed to the Fmoc deprotection step for the newly added amino acid.

Note: If the Kaiser test remains positive after the initial coupling, a second coupling (double couple) using a fresh batch of reagents is recommended before proceeding.

References

Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylated Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the successful incorporation of trifluoromethylated amino acids into your peptide sequences. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is incorporating trifluoromethylated amino acids into peptides challenging?

The primary challenge stems from the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. This effect significantly reduces the nucleophilicity of the amino group of the trifluoromethylated amino acid, making peptide bond formation with the incoming activated carboxyl group of the next amino acid difficult and often resulting in low coupling yields.[1]

Q2: Which coupling reagents are most effective for incorporating trifluoromethylated amino acids?

For difficult couplings, such as those involving sterically hindered or electron-deficient amino acids like trifluoromethylated residues, high-potency coupling reagents are recommended. Reagents like HATU, HCTU, and PyBOP are generally more effective than standard carbodiimides (e.g., DCC, DIC).[2] HATU is often considered the "gold standard" for challenging couplings due to its high reactivity.[1]

Q3: What is "double coupling" and when should I use it?

Double coupling is a technique where the coupling step is repeated with a fresh solution of the activated amino acid and coupling reagents. This is a highly effective strategy to drive the reaction to completion when a single coupling fails to achieve complete incorporation, which is a common issue with trifluoromethylated amino acids. It is recommended to perform a Kaiser test after the first coupling; a positive result (indicating free amines) suggests the need for a second coupling.[1][2]

Q4: What should I do if double coupling is still not effective?

If double coupling fails, you can "cap" the unreacted amines. This involves treating the resin with an acetylating agent, such as acetic anhydride (B1165640), to permanently block the unreacted N-termini. Capping prevents the formation of deletion sequences, which can simplify the purification of the desired peptide.[1]

Q5: How does the position of the trifluoromethylated amino acid in the peptide sequence affect the synthesis strategy?

The most challenging step is the coupling of an amino acid to the N-terminus of the trifluoromethylated residue.[3][4] To circumvent this, a common strategy is to synthesize a dipeptide building block in solution, where the trifluoromethylated amino acid is the N-terminal residue. This dipeptide can then be incorporated into the solid-phase peptide synthesis (SPPS) sequence, avoiding the difficult on-resin coupling to the deactivated amine.

Troubleshooting Guide

Symptom Potential Cause Recommended Solution(s)
Low yield of the desired peptide Incomplete coupling of the trifluoromethylated amino acid.1. Switch to a more potent coupling reagent like HATU or HCTU. 2. Perform a "double coupling" of the trifluoromethylated amino acid. 3. Increase the coupling reaction time.
Presence of deletion sequences in mass spectrometry analysis Incomplete coupling of an amino acid followed by successful coupling of the subsequent residue.1. Implement a capping step after the coupling of the trifluoromethylated amino acid to block unreacted amines. 2. Optimize the coupling conditions for the difficult residue (reagent, time, temperature).
Difficulty purifying the final peptide Presence of closely eluting deletion or modified peptides.1. Optimize the RP-HPLC gradient to improve separation. A shallower gradient can increase resolution. 2. Ensure capping is used to minimize deletion sequences.
Positive Kaiser test after coupling Incomplete reaction at the N-terminus of the growing peptide chain.1. Immediately perform a second coupling ("double coupling") with fresh reagents. 2. If the Kaiser test remains positive, cap the unreacted amines with acetic anhydride.
Peptide aggregation on the resin The growing peptide chain is forming secondary structures, hindering reagent access.1. Switch the primary synthesis solvent from DMF to NMP. 2. Incorporate "chaotropic" salts like LiCl into the coupling mixture to disrupt secondary structures.[1]

Data Presentation

Comparison of Coupling Reagent Performance in Difficult Couplings

The following table summarizes the performance of common coupling reagents in challenging peptide syntheses. While not exclusively for trifluoromethylated amino acids, the data for aza-peptides and the ACP (acyl carrier protein) fragment provide a strong indication of their efficacy in difficult couplings.

Parameter PyBOP HATU HCTU Source
Crude Purity (%) (Peptide 1: 65-74 ACP, 2x20 min coupling)70.2779.9180.52[5]
Crude Purity (%) (Peptide 2: A-Beta Amyloid 1-42, 2x20 min coupling)88.5491.2392.11[5]
Aza-Peptide Synthesis (Reaction Half-life in minutes)1504040[5]
Aza-Peptide Synthesis (Acylation Yield %)~65~100~55[5]

Key Observations:

  • HATU and HCTU generally result in higher crude purities and faster reaction times for difficult sequences compared to PyBOP.[5]

  • For the highly challenging aza-peptide bond formation, HATU provided a near-quantitative acylation yield, highlighting its superior efficiency.[5]

Experimental Protocols

Protocol 1: Double Coupling of a Trifluoromethylated Amino Acid using HATU in SPPS

This protocol outlines a manual double coupling cycle for incorporating a sterically hindered or electron-deficient Fmoc-protected amino acid, such as Fmoc-CF3-Ala-OH, onto a resin-bound peptide.

1. First Coupling:

  • Following standard Fmoc deprotection of the N-terminus of the resin-bound peptide, wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the Fmoc-trifluoromethylated amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.

  • Allow the pre-activation to proceed for 1-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 45-60 minutes.

  • Wash the resin with DMF.

2. Monitoring:

  • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

3. Second Coupling (if Kaiser test is positive):

  • Repeat steps 1.2 through 1.5 with a fresh solution of the activated amino acid.

  • After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[2]

4. Capping (Optional, if Kaiser test is still positive):

  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap any remaining unreacted amines.

Protocol 2: General RP-HPLC Purification of a Crude Trifluoromethylated Peptide

This protocol provides a general method for the purification of a crude peptide containing a trifluoromethylated amino acid.

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal volume of 0.1% aqueous trifluoroacetic acid (TFA). If solubility is an issue, a small amount of acetonitrile (B52724) or DMSO can be added.

2. HPLC System and Column:

  • System: A standard preparative or semi-preparative HPLC system.

  • Column: A C18 reversed-phase column is a good starting point for most peptides.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.[6][7][8]

3. Gradient Elution:

  • Equilibrate the column with a low percentage of Buffer B (e.g., 5%).

  • Inject the dissolved crude peptide.

  • Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 65% Buffer B over 30-60 minutes. For peptides with closely eluting impurities, a shallower gradient (e.g., 0.5% change in Buffer B per minute) can improve separation.[6][9]

  • Monitor the elution at 210-220 nm.

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peaks.

  • Analyze the purity of each fraction using analytical HPLC and mass spectrometry.

  • Pool the fractions containing the pure peptide.

5. Lyophilization:

  • Freeze-dry the pooled fractions to obtain the purified peptide as a white powder.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis Cycle cluster_troubleshooting Troubleshooting cluster_completion Cycle Completion start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling First Coupling (Fmoc-CF3-AA, HATU, DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test double_coupling Second Coupling (Repeat Coupling Step) kaiser_test->double_coupling Positive next_cycle Proceed to Next Amino Acid kaiser_test->next_cycle Negative wash3 DMF Wash double_coupling->wash3 kaiser_test2 Kaiser Test wash3->kaiser_test2 capping Capping (Acetic Anhydride) kaiser_test2->capping Positive kaiser_test2->next_cycle Negative final_wash Final Wash capping->final_wash final_wash->next_cycle signaling_pathway cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation fmoc_aa Fmoc-CF3-Amino Acid active_ester Highly Reactive Active Ester fmoc_aa->active_ester coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->active_ester base Base (e.g., DIPEA) base->active_ester peptide_bond New Peptide Bond active_ester->peptide_bond Nucleophilic Attack resin_peptide Resin-Bound Peptide (Free N-terminus) resin_peptide->peptide_bond

References

preventing side reactions during synthesis with N-Fmoc-5,5,5-trifluoro-L-norvaline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthesis involving N-Fmoc-5,5,5-trifluoro-L-norvaline. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals navigate the unique challenges posed by this sterically hindered and electron-deficient amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to anticipate when using this compound in Fmoc-SPPS?

Due to its unique structure, two main side reactions are prevalent:

  • Incomplete Coupling: The bulky 5,5,5-trifluoropentyl side chain creates significant steric hindrance, which can slow down the coupling reaction and lead to the formation of deletion sequences if the reaction does not go to completion.[1]

  • Racemization: The strong electron-withdrawing effect of the trifluoromethyl (CF₃) group increases the acidity of the α-hydrogen. This makes the amino acid particularly susceptible to base-catalyzed racemization (epimerization) during the activation and coupling steps, which can result in diastereomeric impurities in the final peptide.[2][3]

Q2: How does the choice of coupling reagent impact these side reactions?

The choice of coupling reagent is critical. For sterically hindered amino acids like this compound, highly potent reagents are necessary to achieve efficient coupling.[4] Uronium/guanidinium-based reagents such as HATU, HCTU, or COMU are generally recommended over carbodiimides like DCC/DIC, as they are more reactive and can help overcome steric barriers.[1][4] Furthermore, reagents that minimize the lifetime of the activated amino acid intermediate can help suppress racemization.

Q3: Which base should be used during the coupling step to minimize racemization?

The base used to activate the coupling reagent can significantly influence the extent of racemization. While N,N-diisopropylethylamine (DIPEA) is commonly used, its strong basicity can promote epimerization of sensitive residues.[2] For this compound, using a less nucleophilic, sterically hindered base like 2,4,6-collidine is often preferred. Studies on other racemization-prone amino acids have shown that the choice of base can be more critical than the coupling reagent itself in preventing epimerization.[5]

Q4: Are any special considerations needed for the Fmoc deprotection step?

Standard Fmoc deprotection conditions (e.g., 20% piperidine (B6355638) in DMF) are generally effective.[6] However, for long or aggregation-prone sequences, ensuring complete Fmoc removal is crucial to prevent deletion sequences.[7] If incomplete deprotection is suspected, extending the deprotection time or performing a second treatment with fresh reagent is recommended. While racemization is most pronounced during the coupling step, some studies have noted it can also occur during Fmoc removal, although to a lesser extent.[3][8]

Q5: How does the trifluoromethyl group affect the final TFA cleavage and deprotection step?

The trifluoromethyl group itself is highly stable and generally does not undergo side reactions during standard trifluoroacetic acid (TFA) cleavage.[9] However, as with any peptide synthesis, the choice of scavengers in the TFA cocktail is crucial to prevent side reactions on other sensitive residues in the sequence (e.g., Trp, Met, Cys, Tyr).[10][11] A common and effective scavenger mixture is Reagent K (82.5% TFA, 5% phenol (B47542), 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during peptide synthesis with this compound.

Problem 1: Low Purity - HPLC shows a broad peak or a doublet at the expected mass.
  • Likely Cause: Racemization. The presence of two or more diastereomers, which are often difficult to separate by standard reverse-phase HPLC, is a strong indicator of epimerization at the trifluoro-norvaline residue.

  • Solutions:

    • Optimize Coupling Conditions:

      • Switch to a less basic amine for activation, such as 2,4,6-collidine instead of DIPEA.[5]

      • Use a high-efficiency, low-racemization coupling reagent like COMU or HATU in combination with an additive such as HOAt or Oxyma.[4]

      • Lower the reaction temperature during coupling to 0 °C.

    • Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after preparation to reduce the time the activated ester is exposed to the base.

Problem 2: Low Yield - Mass spectrometry analysis reveals significant deletion sequences.
  • Likely Cause: Incomplete Coupling. The steric hindrance from the trifluoro-norvaline is preventing the reaction from reaching completion within the standard timeframe.

  • Solutions:

    • Extend Coupling Time: Increase the coupling reaction time to several hours or even overnight.

    • Perform a Double Coupling: After the first coupling reaction, drain the vessel, wash the resin, and repeat the coupling step with a fresh solution of activated this compound.[1]

    • Increase Reagent Excess: Use a higher excess of the amino acid and coupling reagents (e.g., 4-6 equivalents).[1]

    • Monitor the Reaction: Use a qualitative test, such as the Kaiser test, to confirm the absence of free primary amines and ensure the reaction has gone to completion before proceeding to the next deprotection step.[7]

Problem 3: Chain termination indicated by N-terminal acetylation or trifluoroacetylation.
  • Likely Cause: Capping by impurities or side reactions. Acetylation can occur if acetic acid is present as an impurity in the Fmoc-amino acid reagents.[12] Trifluoroacetylation is a known side reaction that can occur from TFA used in previous steps or from certain resin linkers, leading to irreversible chain termination.[13][14]

  • Solutions:

    • Use High-Purity Reagents: Ensure that all Fmoc-amino acids and solvents are of high purity and free from contaminants like acetic acid.[12]

    • Thorough Washing: Implement a rigorous washing protocol after each deprotection and coupling step to completely remove all reagents and byproducts.

    • Use Stable Resins: Employ resin linkers, such as the phenylacetamidomethyl (PAM) type, that are more stable to acidolysis during synthesis to prevent the formation of reactive trifluoroacetoxymethyl groups on the resin.[13]

Quantitative Data Summary

The following tables provide a summary of recommended reagents and conditions to mitigate common side reactions.

Table 1: Comparison of Coupling Reagents & Bases for Racemization-Prone Residues

Coupling ReagentAdditiveBaseRelative Racemization RiskCoupling Efficiency for Hindered Residues
HCTU-DIPEAModerateHigh
HATUHOAtDIPEAModerate to HighVery High[4]
HATUHOAt2,4,6-CollidineLow to ModerateVery High
COMU-2,4,6-CollidineLowVery High[5]
DICHOBt-HighModerate

Data extrapolated from studies on similarly racemization-prone amino acids like Phenylglycine.[5]

Table 2: Influence of Fmoc Deprotection Conditions on Racemization of Phenylglycine (Illustrative Example)

Deprotection ReagentTime (min)Racemization (%)
20% Piperidine in DMF2 x 7~5-10%
1% DBU in DMF2 x 2~15-20%
20% Piperazine in DMF2 x 15~3-5%

This table serves as an example based on data for Phenylglycine to illustrate that while the deprotection step contributes to racemization, it is generally a smaller factor than the coupling step.[3][5]

Experimental Protocols

Protocol 1: Optimized Coupling for this compound
  • Resin Preparation: Following Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.

  • Activation: Add 2,4,6-collidine (8 eq.) to the activation mixture and vortex briefly. The solution should change color. Do not let this mixture stand for more than 1 minute.

  • Coupling: Immediately add the activation mixture to the prepared resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test.[7] If the test is positive (blue beads), indicating incomplete coupling, continue the reaction and re-test, or perform a second coupling. If the test is negative (yellow/colorless beads), the reaction is complete.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to prepare for the next cycle.

Protocol 2: Kaiser Test for Monitoring Coupling Completion
  • Reagent Preparation:

  • Sample Collection: Remove a small sample of peptide-resin (10-15 beads) from the reaction vessel and place it in a small glass test tube.

  • Washing: Wash the beads in the test tube with DMF and then ethanol to remove residual reagents.

  • Reaction: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Dark Blue Beads/Solution (Positive): Indicates the presence of free primary amines, meaning the coupling is incomplete.

    • Yellow/Colorless Beads/Solution (Negative): Indicates the absence of free primary amines, meaning the coupling is complete.[7]

Visualizations

SPPS_Workflow cluster_cycle SPPS Cycle for Trifluoro-Norvaline Resin Peptide-Resin (Free N-Terminus) Coupling Activation & Coupling (Critical Step for Racemization and Incomplete Reaction) Resin->Coupling Add Activated Fmoc-TfnVal-OH Wash1 Wash (DMF) Coupling->Wash1 Fmoc_Resin Fmoc-Protected Peptide-Resin Wash1->Fmoc_Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Resin->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Wash2->Resin Ready for Next Cycle

Caption: Experimental workflow for a single SPPS cycle, highlighting critical steps for trifluoro-norvaline.

Racemization_Mechanism cluster_mech Base-Catalyzed Racemization during Activation Start Fmoc-L-TfnVal-OH (S-configuration) Activated Activated Ester (e.g., O-HATU) Start->Activated + Coupling Reagent Enolate Planar Enolate Intermediate (Loss of Chirality) Activated->Enolate + Base (e.g., DIPEA) (α-proton abstraction) Peptide Peptide Chain Activated->Peptide + Peptide Enolate->Activated Reprotonation (S) Racemized Racemized Activated Ester (50:50 S/R Mixture) Enolate->Racemized Reprotonation (R) Final Diastereomeric Peptide Mixture Racemized->Final + Peptide

Caption: Proposed mechanism for racemization of this compound via an enolate intermediate.

Troubleshooting_Flowchart Start Analyze Crude Peptide (HPLC & Mass Spec) CheckPurity Is Purity Low? Start->CheckPurity CheckMass What does MS show? CheckPurity->CheckMass Yes Success High Purity & Yield CheckPurity->Success No Doublet Broad Peak / Doublet at Correct Mass? CheckMass->Doublet Sol_Coupling Incomplete Coupling - Perform double coupling - Extend reaction time - Use higher reagent excess CheckMass->Sol_Coupling Deletion Sequences (M-TfnVal) Doublet->CheckMass No (Check other issues) Sol_Racemization High Racemization Risk - Use Collidine instead of DIPEA - Lower coupling temperature - Use COMU/HATU Doublet->Sol_Racemization Yes

Caption: A logical troubleshooting flowchart for issues encountered during synthesis.

References

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during solid-phase peptide synthesis (SPPS) of peptides containing fluorinated amino acids. The unique physicochemical properties of fluorinated amino acids can significantly impact coupling efficiency, deprotection rates, and overall peptide yield. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to help you optimize your synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of fluorinated peptides and provides step-by-step guidance to resolve them.

Issue 1: Low Coupling Efficiency

Low coupling efficiency is one of the most frequent causes of low yield and the generation of deletion sequences, particularly when incorporating bulky or electron-deficient fluorinated amino acids.

Question: I am observing a significant amount of unreacted amine after the coupling step of a fluorinated amino acid. What should I do?

Answer:

Incomplete coupling of fluorinated amino acids can be attributed to several factors, including steric hindrance, altered electronics of the amino acid, and suboptimal reaction conditions. Here is a troubleshooting workflow to address this issue:

G start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) reagent Optimize Coupling Reagent start->reagent Initial Step time_temp Increase Coupling Time and/or Temperature reagent->time_temp If still incomplete double_couple Perform a Double Coupling time_temp->double_couple If still incomplete solvent Change Solvent System double_couple->solvent For persistent issues monitoring Implement Rigorous Monitoring solvent->monitoring Best Practice capping Cap Unreacted Amines monitoring->capping If coupling remains incomplete end Proceed to Deprotection capping->end

Figure 1: Troubleshooting Workflow for Low Coupling Efficiency.

  • Optimize Coupling Reagent: The choice of coupling reagent is critical. For sterically hindered or electron-deficient fluorinated amino acids, standard coupling reagents may be insufficient. Consider switching to a more powerful activating agent.

    • Recommendation: Use aminium/uronium-based reagents like HATU, HCTU, or COMU, which are known for their high reactivity and are often more effective than carbodiimide-based reagents for difficult couplings.[1][2][3] PyBOP is another effective option.[1]

  • Increase Coupling Time and/or Temperature: Fluorinated amino acids may require longer reaction times to achieve complete coupling.

    • Recommendation: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. If using a peptide synthesizer with temperature control, increasing the temperature to 40-50°C can also enhance the reaction rate.

  • Perform a Double Coupling: If a single coupling is insufficient, a second coupling step with fresh reagents can drive the reaction to completion.

  • Change Solvent System: The solubility of the protected fluorinated amino acid and the swelling of the resin are crucial for efficient coupling.

    • Recommendation: While DMF is a standard solvent, N-methyl-2-pyrrolidone (NMP) often provides better solvation for both the growing peptide chain and the incoming amino acid, especially for hydrophobic sequences.[4] A mixture of DMF and DMSO can also improve solubility.

  • Implement Rigorous Monitoring: Always monitor the completion of the coupling reaction before proceeding to the next step.

    • Recommendation: The Kaiser test is a reliable method for detecting free primary amines.[5][6][7] For N-terminal proline or other secondary amines, the chloranil (B122849) test or isatin (B1672199) test should be used.[5]

  • Cap Unreacted Amines: If coupling remains incomplete after troubleshooting, it is essential to cap the unreacted amines to prevent the formation of deletion sequences.

    • Recommendation: Use a solution of acetic anhydride (B1165640) and a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF to acetylate the unreacted N-termini.[5]

Issue 2: Incomplete Fmoc-Deprotection

The electron-withdrawing nature of fluorine atoms can affect the lability of the Fmoc protecting group, potentially leading to incomplete deprotection.

Question: My Fmoc-deprotection step seems to be incomplete, leading to truncated peptide sequences. How can I improve this?

Answer:

Incomplete Fmoc removal is a significant issue that can drastically reduce the yield of the desired full-length peptide. The following steps can help ensure complete deprotection:

G start Incomplete Fmoc-Deprotection time Increase Deprotection Time start->time reagent_conc Increase Base Concentration or Change Base time->reagent_conc If still incomplete monitoring Monitor Deprotection Completion reagent_conc->monitoring Best Practice end Proceed to Coupling monitoring->end

Figure 2: Troubleshooting Workflow for Incomplete Fmoc-Deprotection.

  • Increase Deprotection Time: Standard deprotection times (e.g., 2 x 10 minutes) may not be sufficient for peptides containing fluorinated amino acids.

    • Recommendation: Extend the deprotection time to 2 x 15 minutes or even 2 x 20 minutes.

  • Increase Base Concentration or Change Base: A higher concentration of piperidine (B6355638) or a stronger base can facilitate Fmoc removal.

    • Recommendation: Increase the piperidine concentration in DMF from 20% to 30-40%. Alternatively, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a concentration of 2-5% in DMF can be used as a stronger, non-nucleophilic base. However, be cautious as DBU can promote side reactions like aspartimide formation.[8]

  • Monitor Deprotection Completion: It is crucial to confirm the complete removal of the Fmoc group.

    • Recommendation: After deprotection and washing, perform a Kaiser test to ensure the presence of free primary amines. A positive (blue) result indicates successful deprotection.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for fluorinated amino acids?

A1: There is no single "best" reagent for all fluorinated amino acids, as the optimal choice depends on the specific amino acid's structure and its position in the peptide sequence. However, for sterically hindered and electron-deficient fluorinated amino acids, more potent coupling reagents are generally required. Aminium/uronium salts like HATU, HCTU, and COMU are highly recommended due to their high reactivity and ability to overcome the challenges associated with these residues.[1][2][3]

Q2: How does fluorination affect the solubility of the peptide and the protected amino acids?

A2: Fluorination generally increases the hydrophobicity of an amino acid.[9] This can lead to solubility issues for both the Fmoc-protected amino acid in the coupling solution and the growing peptide chain on the resin, especially for sequences containing multiple fluorinated residues. To mitigate this, consider using NMP instead of DMF as the solvent, as it has better solvating properties for hydrophobic peptides.[4] In some cases, a mixture of DMF and DMSO may also be beneficial.

Q3: Are there any specific side reactions to be aware of when working with fluorinated amino acids?

A3: While many of the common side reactions in SPPS (e.g., racemization, aspartimide formation) can still occur, the altered electronic properties of fluorinated amino acids can sometimes influence their likelihood. The strong electron-withdrawing effect of fluorine can decrease the nucleophilicity of the α-amino group, making coupling more challenging but potentially reducing the risk of side reactions initiated by this amine.[10] However, the increased steric bulk of some fluorinated side chains can lead to incomplete reactions, which in turn can result in a higher proportion of deletion sequences if unreacted amines are not capped.

Q4: How can I monitor the progress of a coupling reaction involving a fluorinated amino acid?

A4: The Kaiser test is the most common method for monitoring the presence of free primary amines on the resin after a coupling step.[5][6][7] A negative result (yellow beads) indicates that the coupling is complete. If your sequence contains a secondary amine at the N-terminus (e.g., proline), the Kaiser test will not give a strong blue color, and an alternative test like the chloranil or isatin test should be used.[5]

Data Presentation

Direct quantitative comparisons of coupling reagent efficiency for a wide range of fluorinated amino acids are not extensively available in the literature. The following tables are compiled from qualitative descriptions and available data to provide a general guideline.

Table 1: Qualitative Comparison of Coupling Reagent Performance for Hindered Fluorinated Amino Acids

Coupling ReagentRelative Efficiency for Hindered CouplingsGeneral Recommendation for Fluorinated Amino Acids
DIC/HOBtModerateMay require longer reaction times or double coupling.
HBTU/TBTUGoodGenerally effective, but HATU/HCTU may be better for very difficult couplings.[2]
PyBOPGood to ExcellentA strong phosphonium-based reagent suitable for many hindered couplings.[1]
HATUExcellentOften considered the gold standard for difficult couplings due to high reactivity and reduced racemization.[1][2]
HCTUExcellentA highly efficient and often more cost-effective alternative to HATU.[1][2]
COMUExcellentA modern, highly reactive reagent with good solubility of byproducts.

Table 2: General Troubleshooting Parameters for Low Yield

ParameterStandard ConditionRecommended Adjustment for Fluorinated PeptidesRationale
Coupling Time 1-2 hours2-4 hours, or overnightOvercomes slower reaction kinetics due to steric hindrance and electronic effects.
Coupling Temperature Room Temperature40-50°CIncreases reaction rate.
Deprotection Time 2 x 10 minutes2 x 15-20 minutesEnsures complete removal of the potentially more stable Fmoc group.
Solvent DMFNMP or DMF/DMSO mixturesImproves solubility of hydrophobic fluorinated amino acids and peptides.[4]

Experimental Protocols

Protocol 1: General Procedure for Coupling a Fluorinated Amino Acid using HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 10-15 minutes. Repeat once. Wash the resin thoroughly with DMF (5-7 times).

  • Activation of Fluorinated Amino Acid:

    • In a separate vessel, dissolve the Fmoc-protected fluorinated amino acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of the resin, wash it thoroughly, and perform a Kaiser test to check for completion of the coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times).

  • Capping (if necessary): If the Kaiser test is positive, cap the unreacted amines by treating the resin with a solution of 5% acetic anhydride and 5% DIPEA in DMF for 30 minutes.

Protocol 2: Kaiser Test for Monitoring Coupling Completion
  • Sample Preparation: Transfer a small number of resin beads (10-20) to a small glass test tube. Wash the beads with DMF and then with ethanol.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:

    • Solution A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.

    • Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.

    • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

  • Heating: Heat the test tube at 100-120°C for 5 minutes.

  • Observation:

    • Blue beads: Incomplete coupling (free primary amines are present).

    • Yellow/colorless beads: Complete coupling.

By following these troubleshooting guides, consulting the FAQs, and utilizing the provided protocols and data, researchers can better navigate the challenges of synthesizing peptides with fluorinated amino acids and improve their overall yields and purity.

References

dealing with aggregation in peptides containing trifluoro-L-norvaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling aggregation issues related to peptides incorporating trifluoro-L-norvaline.

Frequently Asked Questions (FAQs)

Q1: What is trifluoro-L-norvaline, and how does it affect my peptide?

A1: Trifluoro-L-norvaline is a non-proteinogenic amino acid, an analog of norvaline that contains a trifluoromethyl (-CF3) group. The trifluoromethyl group is highly electronegative and significantly increases the hydrophobicity and lipophilicity of the amino acid residue.[1][2] This modification can influence the peptide's structure, stability, and propensity for self-assembly.[3][4]

Q2: Why is my peptide containing trifluoro-L-norvaline aggregating?

A2: Peptide aggregation is often driven by hydrophobic interactions and the formation of intermolecular hydrogen bonds that lead to structures like β-sheets. The trifluoromethyl group in trifluoro-L-norvaline makes the peptide more hydrophobic, which can promote self-assembly as the peptide chains attempt to minimize their contact with aqueous environments.[1][5] This "superhydrophobic" effect can lead to the formation of insoluble aggregates.[6]

Q3: What are the initial signs of aggregation during synthesis and handling?

A3: During solid-phase peptide synthesis (SPPS), signs of on-resin aggregation include poor resin swelling, slow or incomplete Fmoc deprotection, and inefficient coupling reactions. After cleavage and purification, you might observe poor solubility, the formation of a gel or precipitate in solution, and difficulties in obtaining a pure product via RP-HPLC.[7]

Q4: Can the position of trifluoro-L-norvaline in the sequence affect aggregation?

A4: Yes, the position of hydrophobic residues can significantly impact aggregation. Stretches of contiguous hydrophobic amino acids are more likely to cause aggregation issues. The placement of trifluoro-L-norvaline can influence the secondary structure and overall hydrophobicity of a particular peptide domain, thereby affecting its tendency to aggregate.[4]

Troubleshooting Guides

Problem: Low peptide yield during solid-phase synthesis.

  • Q: My peptide synthesis with trifluoro-L-norvaline is resulting in a low yield. What could be the cause?

    • A: Low yields are often a consequence of on-resin aggregation. The growing peptide chains, especially those containing the hydrophobic trifluoro-L-norvaline, can fold and aggregate on the solid support, blocking reactive sites. This leads to incomplete deprotection and coupling steps.

  • Q: How can I improve the synthesis yield?

    • A:

      • Use a low-loading resin: High-loading resins can exacerbate aggregation.

      • Incorporate backbone protection: Using secondary amino acid surrogates like pseudoproline dipeptides or Dmb/Hmb-protected amino acids every six to seven residues can disrupt the hydrogen bonding that leads to aggregation.

      • Optimize solvents: Employing more polar, dipolar aprotic solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts may improve solvation of the peptide-resin complex.

Problem: The purified peptide is difficult to dissolve.

  • Q: My lyophilized peptide powder containing trifluoro-L-norvaline won't dissolve in aqueous buffers. What should I do?

    • A: This is a common issue for hydrophobic peptides. A step-wise approach is recommended. Always test the solubility on a small aliquot first.[7][8]

  • Q: What is the recommended dissolution protocol?

    • A:

      • First, try to dissolve the peptide in sterile distilled water. If it is acidic (net negative charge), adding a small amount of 0.1 M ammonium (B1175870) bicarbonate might help. If it is basic (net positive charge), adding 1 M acetic acid could work.[8]

      • If the peptide remains insoluble, use a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (B52724) (ACN) to first dissolve the peptide.[7][9]

      • Once fully dissolved in the organic solvent, slowly add your aqueous buffer to the peptide solution dropwise while gently vortexing.[9] This prevents localized high concentrations that can cause the peptide to precipitate again.

Problem: The peptide precipitates out of solution over time.

  • Q: My peptide dissolves initially but then aggregates and precipitates. How can I prevent this?

    • A: This indicates that while the peptide is soluble, it is not stable in that particular solution. The aggregation is a thermodynamically favorable process for these types of peptides.

  • Q: What strategies can I use to maintain solubility?

    • A:

      • Disaggregation prior to use: Treat the peptide with a mixture of trifluoroacetic acid (TFA) and a fluorinated alcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to break up pre-existing small aggregate seeds.[10] (See Protocol 2).

      • Storage conditions: Store stock solutions at -80°C. Avoid repeated freeze-thaw cycles.[9]

      • Use of co-solvents: For some applications, maintaining a low percentage of an organic solvent or a fluorinated alcohol like 2,2,2-trifluoroethanol (B45653) (TFE) in the final buffer can help maintain solubility by stabilizing the peptide structure.[11]

Problem: Purification by RP-HPLC is challenging.

  • Q: I am seeing broad peaks or losing my peptide on the column during HPLC purification. Why is this happening?

    • A: Highly hydrophobic peptides can irreversibly adsorb to the C18 stationary phase or aggregate during the purification process.[10][12]

  • Q: How can I optimize my HPLC purification?

    • A:

      • Use a different stationary phase: A C4 or diphenyl column, which is less hydrophobic than a C18 column, might be more suitable.[10]

      • Modify the mobile phase: Adding fluorinated alcohols like TFE or HFIP to the mobile phase can help disaggregate the peptide and improve peak shape.[10]

      • Solvent choice: For very hydrophobic peptides, using alternative organic solvents like n-propanol in the mobile phase instead of acetonitrile can improve recovery.[13]

Data Presentation

Table 1: Recommended Solvents for Initial Dissolution of Hydrophobic Peptides

SolventTypeNotes
DMSO (Dimethyl Sulfoxide)OrganicPreferred for cell culture due to low toxicity. Peptides with Cys or Met can be unstable in DMSO.[7][9]
DMF (Dimethylformamide)OrganicA strong solvent for many hydrophobic peptides.[7][9]
ACN (Acetonitrile)OrganicOften used in HPLC mobile phases; can be effective for dissolution.[7][9]
TFE (2,2,2-Trifluoroethanol)Fluorinated AlcoholCan help break up β-sheet structures and promote α-helical conformations.[11][14]
HFIP (1,1,1,3,3,3-Hexafluoroisopropanol)Fluorinated AlcoholA very strong solvent for disaggregating peptides, often used with TFA.[10]

Experimental Protocols

Protocol 1: General Solubilization of a Hydrophobic Peptide

  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial to minimize moisture uptake.[7][9]

  • Initial Dissolution: Add a minimal volume of a suitable organic solvent (e.g., DMSO) to the peptide. Use sonication for a few minutes to aid dissolution.[9]

  • Dilution: Once the peptide is completely dissolved, slowly add the aqueous buffer of choice drop-by-drop to the peptide-solvent mixture while gently vortexing.[9]

  • Final Concentration: Continue adding the buffer until the desired final peptide concentration is reached. If the peptide starts to precipitate, you may need to increase the ratio of organic solvent to aqueous buffer.

Protocol 2: Disaggregation of Peptides Using TFA/HFIP

This protocol is adapted from methods used for highly aggregation-prone peptides and should be performed in a chemical fume hood with appropriate personal protective equipment.

  • Preparation: Place 1-5 mg of the lyophilized peptide in a glass vial.

  • Disaggregation: Prepare a 1:1 (v/v) mixture of Trifluoroacetic Acid (TFA) and 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP). Add this mixture to the peptide to achieve a concentration of approximately 0.5 mg/mL.[10]

  • Incubation: Vortex the suspension at room temperature until the peptide is fully dissolved. Allow it to incubate for 1-4 hours to ensure complete disaggregation.

  • Solvent Removal: Evaporate the TFA/HFIP solvent under a gentle stream of nitrogen or argon gas. Continue the gas flow for 15-30 minutes after the solvent is no longer visible to remove residual traces.

  • Reconstitution: Immediately reconstitute the peptide in the desired buffer or solvent as described in Protocol 1. For storage, dissolving in water adjusted to pH 3 with TFA, followed by snap-freezing in liquid nitrogen and storage at -80°C, can preserve the disaggregated state.

Visualizations

Aggregation_Troubleshooting_Workflow start Peptide Aggregation Issue (Low Yield / Poor Solubility) check_synthesis During Synthesis? start->check_synthesis check_post Post-Synthesis? start->check_post synthesis_solutions Synthesis Optimization: - Use low-loading resin - Use backbone protection - Optimize solvents (NMP) check_synthesis->synthesis_solutions Yes dissolution_protocol Follow Step-wise Dissolution Protocol check_post->dissolution_protocol Poor Solubility hplc_optimization Optimize HPLC: - C4/Diphenyl column - Modify mobile phase (TFE) - Alternative organic solvent check_post->hplc_optimization Purification Issue end_synthesis Improved Yield synthesis_solutions->end_synthesis check_solubility Soluble? dissolution_protocol->check_solubility disaggregation_protocol Perform Disaggregation (TFA/HFIP Protocol) check_solubility->disaggregation_protocol No end_soluble Soluble Peptide check_solubility->end_soluble Yes disaggregation_protocol->dissolution_protocol end_pure Pure Peptide hplc_optimization->end_pure

Caption: Troubleshooting workflow for aggregation issues.

Aggregation_Mechanism peptide Peptide with Trifluoro-L-Norvaline hydrophobicity Increased Hydrophobicity (Superhydrophobic Effect) peptide->hydrophobicity -CF3 group h_bonding Intermolecular H-Bonding peptide->h_bonding self_assembly Self-Assembly hydrophobicity->self_assembly beta_sheet β-Sheet Formation h_bonding->beta_sheet beta_sheet->self_assembly aggregation Insoluble Aggregates self_assembly->aggregation

Caption: How trifluoro-L-norvaline may promote aggregation.

References

Technical Support Center: Purification Strategies for Peptides with Trifluoromethylated Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylated (TFM) peptides. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these unique molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying peptides containing trifluoromethylated residues?

The incorporation of trifluoromethyl (CF₃) groups into amino acid residues significantly increases the hydrophobicity of the resulting peptide.[1][2] This increased hydrophobicity is the root cause of most purification challenges, leading to issues such as poor solubility in aqueous buffers, strong retention on reversed-phase chromatography columns, and a higher propensity for aggregation.[1][2]

Q2: What is the recommended primary purification method for trifluoromethylated peptides?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides, including those with trifluoromethylated residues.[3][4] This technique separates peptides based on their hydrophobicity. Due to the enhanced hydrophobicity of TFM-peptides, careful optimization of the RP-HPLC method is critical for a successful purification.

Q3: How does the trifluoromethyl group affect the peptide's behavior on RP-HPLC?

The CF₃ group dramatically increases the retention time of a peptide on a reversed-phase column compared to its non-fluorinated counterpart.[1][2] This is due to the increased hydrophobic interactions between the fluorinated residue and the stationary phase (e.g., C18). This strong retention can sometimes lead to very broad peaks or even irreversible binding to the column.

Q4: Are there alternative ion-pairing reagents to Trifluoroacetic Acid (TFA) that are beneficial for TFM-peptides?

While 0.1% TFA is a standard ion-pairing reagent in peptide purification, for highly basic or very hydrophobic TFM-peptides, alternative perfluorinated carboxylic acids like Heptafluorobutyric Acid (HFBA) can be advantageous. HFBA is a stronger ion-pairing agent and can improve retention and peak shape for certain peptides, though it may cause signal suppression in mass spectrometry.[5]

Q5: My trifluoromethylated peptide is insoluble in the initial mobile phase. What should I do?

Poor solubility is a common issue. Here are a few strategies:

  • Initial Dissolution in Organic Solvent: Dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or hexafluoroisopropanol (HFIP) before diluting it with the initial mobile phase.[6][7] Be cautious, as some of these solvents can interfere with the purification process if used in large volumes.

  • Use of Chaotropic Agents: For severely aggregated peptides, dissolution in a solution containing a denaturant like 6M guanidine (B92328) hydrochloride may be necessary.[8]

  • Sonication: Sonication can help to break up small aggregates and improve solubility.

Q6: Can trifluoromethylated peptides aggregate, and how can I prevent this?

Yes, the increased hydrophobicity makes TFM-peptides more prone to aggregation.[9] Prevention strategies include:

  • Working with dilute solutions: Whenever possible, avoid highly concentrated peptide solutions.

  • Using organic co-solvents: The inclusion of organic solvents like acetonitrile (B52724) or isopropanol (B130326) in buffers can help maintain solubility.

  • pH adjustment: Modifying the pH of the solution can alter the charge state of the peptide and potentially disrupt aggregates.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Broadening or Tailing) in RP-HPLC
Possible CauseSuggested Solution
Secondary Interactions Ensure an adequate concentration of an ion-pairing agent (e.g., 0.1% TFA) to mask silanol (B1196071) groups on the stationary phase.
Aggregation on Column Lower the sample load. Consider adding a small percentage of an organic solvent like isopropanol or trifluoroethanol (TFE) to the mobile phase to disrupt aggregation.[2]
Poor Solubility in Mobile Phase Increase the temperature of the column (e.g., to 40-60°C) to improve solubility and reduce mobile phase viscosity.
Column Overload Reduce the amount of peptide injected onto the column.
Problem 2: High Retention or No Elution from the RP-HPLC Column
Possible CauseSuggested Solution
Extreme Hydrophobicity Use a column with a shorter alkyl chain (e.g., C8 or C4) or a wider pore size (300 Å).
Employ a stronger organic modifier in the mobile phase, such as isopropanol, in addition to acetonitrile.
Run a steeper gradient or increase the final percentage of the organic solvent.
Irreversible Binding If the peptide is extremely hydrophobic, consider orthogonal purification methods like ion-exchange or size-exclusion chromatography as a preliminary step.
Problem 3: Low Recovery of the Purified Peptide
Possible CauseSuggested Solution
Precipitation during Purification Increase the column temperature. Add organic co-solvents to the mobile phase.
Adsorption to Vials and Tubing Use low-adsorption vials and tubing. After purification, consider lyophilizing the peptide from a solution containing a low percentage of organic solvent.
Incomplete Elution See solutions for "High Retention or No Elution."

Data Presentation

The incorporation of trifluoromethylated amino acids leads to a quantifiable increase in peptide hydrophobicity, which is reflected in their chromatographic behavior. The chromatographic hydrophobicity index (φ₀) is a measure of a peptide's retention on an RP-HPLC column, with a higher value indicating greater hydrophobicity.

Peptide SequenceAmino Acid at Xφ₀ ValueChange in Hydrophobicity (Δφ₀)
Ac-Gly-X-Gly-NH₂Ala15.2(Reference)
Ac-Gly-X-Gly-NH₂(S)-α-TfmAla25.8+10.6
Ac-Gly-X-Gly-NH₂(R)-α-TfmAla25.7+10.5
Ac-X-Gly-Gly-NH₂Ala18.1(Reference)
Ac-X-Gly-Gly-NH₂(S)-α-TfmAla29.2+11.1
Ac-X-Gly-Gly-NH₂(R)-α-TfmAla29.1+11.0

Data adapted from a study on the hydrophobicity of trifluoromethylated amino acids.[1][2]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Trifluoromethylated Peptide

This protocol provides a starting point for the purification of a crude synthetic peptide containing a trifluoromethylated residue.

  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal volume of DMSO (e.g., 10-20 mg in 100-200 µL).

    • Dilute the DMSO solution with Mobile Phase A to a final concentration suitable for injection (e.g., 1-5 mg/mL). The final DMSO concentration should be kept low to avoid solvent effects on the chromatography.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative). For very hydrophobic peptides, a C8 or C4 column may be more suitable.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1 mL/min for analytical, or scaled appropriately for preparative.

    • Detection: UV at 214 nm and 280 nm.

    • Gradient: Start with a shallow gradient to scout for the elution position of the peptide (e.g., 5-95% B over 40 minutes). Based on the scouting run, optimize the gradient to improve separation around the target peptide's elution time (e.g., a shallower gradient of 1% B/minute).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the purity of each fraction by analytical RP-HPLC and confirm the identity by mass spectrometry.

    • Pool the fractions containing the pure peptide.

  • Post-Purification:

    • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Mandatory Visualization

PurificationWorkflow General Purification Workflow for TFM-Peptides cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Product crude Crude TFM-Peptide dissolve Dissolve in minimal DMSO/HFIP crude->dissolve dilute Dilute with Mobile Phase A dissolve->dilute filtrate Filter (0.22 µm) dilute->filtrate inject Inject onto RP-HPLC (C18/C8/C4) filtrate->inject gradient Gradient Elution (ACN/H₂O/TFA) inject->gradient detect UV Detection (214/280 nm) gradient->detect collect Fraction Collection detect->collect analyze Purity Check (Analytical HPLC) collect->analyze confirm Identity Confirmation (Mass Spectrometry) analyze->confirm pool Pool Pure Fractions confirm->pool lyophilize Lyophilize pool->lyophilize pure_peptide Purified TFM-Peptide lyophilize->pure_peptide

Caption: General purification workflow for trifluoromethylated peptides.

TroubleshootingTree Troubleshooting Common Purification Issues for TFM-Peptides start Purification Issue? issue1 Poor Peak Shape? start->issue1 issue2 High Retention/No Elution? start->issue2 issue3 Low Recovery? start->issue3 sol1_1 Increase Ion-Pairing Agent Conc. issue1->sol1_1 Tailing sol1_2 Decrease Sample Load issue1->sol1_2 Broadening sol1_3 Add TFE/Isopropanol to Mobile Phase issue1->sol1_3 Broadening sol1_4 Increase Column Temperature issue1->sol1_4 Broadening sol2_1 Use C8 or C4 Column issue2->sol2_1 sol2_2 Use Stronger Organic Modifier (e.g., Isopropanol) issue2->sol2_2 sol2_3 Steeper Gradient issue2->sol2_3 sol2_4 Consider Orthogonal Purification issue2->sol2_4 sol3_1 Increase Column Temperature issue3->sol3_1 Precipitation sol3_2 Use Low-Adsorption Labware issue3->sol3_2 Adsorption sol3_3 Lyophilize from ACN/Water issue3->sol3_3 Adsorption sol3_4 Optimize Elution (see High Retention) issue3->sol3_4 Incomplete Elution

Caption: Decision tree for troubleshooting TFM-peptide purification.

References

Technical Support Center: Addressing Solubility Issues of Peptides Containing N-Fmoc-5,5,5-trifluoro-L-norvaline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating N-Fmoc-5,5,5-trifluoro-L-norvaline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during your experiments.

Disclaimer: Specific quantitative solubility data for peptides containing this compound are not extensively available in published literature. The guidance provided here is based on established principles for handling hydrophobic and fluorinated peptides. We strongly recommend performing small-scale solubility tests before dissolving the entire peptide stock.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing 5,5,5-trifluoro-L-norvaline often difficult to dissolve?

A1: The 5,5,5-trifluoro-L-norvaline residue introduces a trifluoromethyl (CF3) group, which significantly increases the hydrophobicity of the peptide.[1][2] This increased lipophilicity can lead to poor solubility in aqueous solutions and a higher tendency for aggregation.[1][3]

Q2: What is peptide aggregation and how does 5,5,5-trifluoro-L-norvaline contribute to it?

A2: Peptide aggregation is a process where peptide chains self-associate to form larger, often insoluble structures, which can be driven by hydrophobic interactions. The highly hydrophobic nature of the trifluoromethyl group in 5,5,5-trifluoro-L-norvaline can promote these interactions, leading to the formation of aggregates that are difficult to dissolve.

Q3: What is the first step I should take when trying to dissolve a novel peptide containing 5,5,5-trifluoro-L-norvaline?

A3: Always begin by testing the solubility of a small amount of the peptide.[4][5] This prevents the potential loss of your entire sample if an incorrect solvent is used. Start with deionized water, and if unsuccessful, proceed to other solvents based on the peptide's overall charge and hydrophobicity.

Q4: How do I determine the best starting solvent for my peptide?

A4: The choice of solvent depends on the overall charge of your peptide.[6][7][8]

  • Basic Peptides (net positive charge): Try dissolving in a slightly acidic solution, such as 10% acetic acid.[6][8]

  • Acidic Peptides (net negative charge): Attempt dissolution in a slightly basic solution, like 0.1% ammonium (B1175870) hydroxide.

  • Neutral or Highly Hydrophobic Peptides: These peptides, which are common when incorporating 5,5,5-trifluoro-L-norvaline, will likely require an organic solvent.[7] Start with a small amount of Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile.[6][7]

Q5: Can I use sonication or heating to help dissolve my peptide?

A5: Yes, both methods can aid in dissolution. Sonication can help break up aggregates, while gentle warming (e.g., to 40°C) can also increase solubility.[5][6] However, avoid excessive heating, as it may degrade the peptide.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with your 5,5,5-trifluoro-L-norvaline-containing peptide.

Initial Solubility Test Fails

If your peptide does not dissolve in the initial chosen solvent, follow these steps:

  • Re-evaluate Peptide Characteristics:

    • Confirm the net charge of your peptide by summing the charges of the acidic (Asp, Glu, C-terminal COOH) and basic (Lys, Arg, His, N-terminal NH2) residues.

    • Estimate the overall hydrophobicity. A high percentage of hydrophobic residues, including the trifluoronorvaline, suggests that aqueous solutions will be ineffective.

  • Sequential Solvent Testing (for neutral/hydrophobic peptides):

    • If water fails, attempt to dissolve a small amount of the peptide in a minimal volume of an organic solvent such as DMSO, DMF, or acetonitrile.[6][7]

    • Once dissolved, slowly add the aqueous buffer of your choice to the peptide-organic solvent mixture. If the peptide begins to precipitate, you have reached its solubility limit in that mixed solvent system.

  • Using Stronger Solvents or Chaotropic Agents:

    • For extremely aggregation-prone peptides, stronger solvents like hexafluoroisopropanol (HFIP) or trifluoroacetic acid (TFA) may be necessary for initial dissolution.[9][10] These solvents are effective at breaking up stable aggregates. After dissolution, the solvent can be evaporated, and the peptide can be re-dissolved in a more suitable solvent for your application.

    • Alternatively, chaotropic agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can be used to disrupt aggregates and solubilize the peptide.[8] Note that these agents will denature proteins and may interfere with some biological assays.

Data Presentation: Expected Solubility Behavior

The following table summarizes the expected solubility of peptides containing 5,5,5-trifluoro-L-norvaline based on their overall charge.

Peptide Type (Net Charge)Primary Solvent RecommendationSecondary Solvent / AdditiveRationale
Acidic (Negative) Deionized Water or Aqueous Buffer (pH > 7)0.1% Ammonium HydroxideThe negative charges on the peptide are protonated at low pH, reducing solubility. A basic environment increases solubility.
Basic (Positive) Deionized Water or Aqueous Buffer (pH < 7)10% Acetic Acid or 0.1% TFAThe positive charges on the peptide are deprotonated at high pH, reducing solubility. An acidic environment increases solubility.
Neutral or Hydrophobic Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)Acetonitrile, Propanol, or IsopropanolThe high hydrophobicity from the trifluoronorvaline and other nonpolar residues necessitates an organic solvent to break up hydrophobic interactions.

Experimental Protocols

Protocol 1: General Solubility Testing of a 5,5,5-Trifluoro-L-norvaline Peptide

Objective: To determine a suitable solvent for a novel peptide containing 5,5,5-trifluoro-L-norvaline.

Materials:

  • Lyophilized peptide

  • Deionized water

  • 10% Acetic Acid

  • 0.1% Ammonium Hydroxide

  • DMSO

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Aliquot approximately 1 mg of the lyophilized peptide into four separate microcentrifuge tubes.

  • Tube 1: Add 50 µL of deionized water. Vortex for 30 seconds. If not dissolved, sonicate for 5 minutes. Observe for solubility.

  • Tube 2: If the peptide is basic, add 50 µL of 10% acetic acid. Vortex and sonicate as above.

  • Tube 3: If the peptide is acidic, add 50 µL of 0.1% ammonium hydroxide. Vortex and sonicate.

  • Tube 4: If the peptide is neutral or did not dissolve in the other solvents, add 20 µL of DMSO. Vortex until dissolved. Once a clear solution is obtained, slowly add your desired aqueous buffer dropwise to the desired concentration.

  • Record the solvent system that yields a clear, stable solution.

Protocol 2: Dissolution of an Aggregation-Prone Peptide using HFIP/TFA

Objective: To dissolve a highly aggregated peptide containing 5,5,5-trifluoro-L-norvaline.

Materials:

  • Lyophilized peptide

  • Hexafluoroisopropanol (HFIP)

  • Trifluoroacetic acid (TFA)

  • Nitrogen gas source

  • Appropriate aqueous buffer for the final application

Procedure:

  • Add a 1:1 mixture of TFA and HFIP to the lyophilized peptide to dissolve it completely.[9][10]

  • Once a clear solution is obtained, evaporate the solvent under a gentle stream of nitrogen gas.

  • The resulting peptide film can then be dissolved in the desired aqueous or organic solvent system as determined by Protocol 1. This procedure effectively removes pre-existing aggregates.[9][10]

Visualizations

experimental_workflow Workflow for Peptide Solubilization start Start with Lyophilized Peptide solubility_test Perform Small-Scale Solubility Test start->solubility_test evaluate_charge Evaluate Peptide's Net Charge solubility_test->evaluate_charge basic_peptide Basic Peptide (+) evaluate_charge->basic_peptide Positive acidic_peptide Acidic Peptide (-) evaluate_charge->acidic_peptide Negative neutral_peptide Neutral/Hydrophobic Peptide evaluate_charge->neutral_peptide Neutral try_acidic_buffer Try 10% Acetic Acid basic_peptide->try_acidic_buffer try_basic_buffer Try 0.1% NH4OH acidic_peptide->try_basic_buffer try_organic Try DMSO or DMF neutral_peptide->try_organic dissolved Peptide Dissolved try_acidic_buffer->dissolved Success not_dissolved Not Dissolved try_acidic_buffer->not_dissolved Failure try_basic_buffer->dissolved Success try_basic_buffer->not_dissolved Failure try_organic->dissolved Success try_organic->not_dissolved Failure use_strong_solvent Use HFIP/TFA or Chaotropic Agent not_dissolved->use_strong_solvent use_strong_solvent->dissolved

Caption: Decision workflow for selecting a solvent to dissolve peptides containing 5,5,5-trifluoro-L-norvaline.

logical_relationship Factors Influencing Solubility tf_norvaline 5,5,5-Trifluoro-L-norvaline hydrophobicity Increased Hydrophobicity tf_norvaline->hydrophobicity aggregation Increased Aggregation Tendency hydrophobicity->aggregation solubility Decreased Aqueous Solubility hydrophobicity->solubility aggregation->solubility chaotropic_agents May Require Chaotropic Agents aggregation->chaotropic_agents organic_solvents Requires Organic Solvents (DMSO, DMF) solubility->organic_solvents

Caption: Relationship between 5,5,5-trifluoro-L-norvaline incorporation and resulting solubility challenges.

References

Technical Support Center: Impact of the Trifluoromethyl Group on Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental study of peptides containing trifluoromethyl (CF3) groups.

Frequently Asked Questions (FAQs)
General Concepts

Q1: What is the general impact of incorporating a trifluoromethyl (CF3) group on peptide secondary structure?

A1: The incorporation of a trifluoromethyl (CF3) group can significantly influence peptide secondary structure through a combination of steric, electronic, and hydrophobic effects. The CF3 group is bulky, nearly twice the size of a methyl group, and is highly hydrophobic.[1] Its strong electron-withdrawing nature can increase the acidity and hydrogen-bond donating ability of adjacent amide protons, which can stabilize secondary structures like helices and β-sheets.[2][3] However, the effect is context-dependent; in some cases, fluorination can reduce the propensity for α-helix formation while increasing β-sheet propensity.[4][5]

Q2: How does the position of the CF3 group within an amino acid side chain affect its influence?

A2: The proximity of the CF3 group to the peptide backbone is critical. When directly attached to the backbone, the electron-withdrawing effects are most pronounced, leading to significant stabilization of intramolecular hydrogen bonds that define secondary structures.[2] When positioned further away from the backbone, the primary influence shifts towards modulating tertiary and quaternary structures through hydrophobic and fluorous interactions, which can drive peptide self-aggregation.[2]

Q3: What are the primary experimental techniques used to study the secondary structure of trifluoromethylated peptides?

A3: The primary techniques are Circular Dichroism (CD) spectroscopy for overall secondary structure estimation in solution, Nuclear Magnetic Resonance (NMR) spectroscopy (particularly ¹⁹F NMR) for detailed conformational analysis and probing the local environment of the CF3 group, and X-ray crystallography for obtaining high-resolution solid-state structures.[3][6][7][8]

Synthesis & Handling

Q4: What are the common methods for synthesizing peptides containing trifluoromethylated amino acids?

A4: Peptides with CF3-containing amino acids are typically synthesized using Solid-Phase Peptide Synthesis (SPPS).[9] This involves the sequential addition of amino acids, including the desired trifluoromethylated building block, to a growing peptide chain on a solid resin support.[10] Recent advancements also include methods for the direct, late-stage trifluoromethylation of unprotected peptides, particularly on tyrosine and tryptophan residues.[11][12]

Q5: Are there specific challenges to be aware of during the synthesis of these peptides?

A5: Yes, challenges can arise. The steric bulk of some CF3-containing amino acids can lead to difficult coupling steps during SPPS, requiring more potent coupling reagents (e.g., HATU) or longer reaction times.[10] Additionally, the high hydrophobicity of the CF3 group can cause peptide aggregation on the resin, which can be mitigated by using appropriate solvents like N-methyl-2-pyrrolidone (NMP).[4][10] During cleavage from the resin, trifluoroacetic acid (TFA) can sometimes lead to trifluoroacetylation of amine groups, a side reaction that terminates the peptide chain.[13]

Structural Analysis

Q6: How is Circular Dichroism (CD) spectroscopy used to analyze these peptides?

A6: CD spectroscopy measures the differential absorption of circularly polarized light to assess the overall secondary structure content (α-helix, β-sheet, random coil) of the peptide in solution.[7][14] For trifluoromethylated peptides, CD is used to quantify changes in helicity or sheet content compared to their non-fluorinated counterparts.[5] Experiments are often performed in the presence of co-solvents like 2,2,2-trifluoroethanol (B45653) (TFE), which can promote the formation of secondary structures that might be latent in aqueous solutions.[15][16][17]

Q7: What are the advantages of using ¹⁹F NMR for studying trifluoromethylated peptides?

A7: ¹⁹F NMR is a powerful tool for studying these peptides due to several advantages: fluorine has a 100% natural abundance, the ¹⁹F nucleus is highly sensitive (similar to ¹H), and there are no background signals in biological systems.[18][19] The ¹⁹F chemical shift is extremely sensitive to the local chemical environment, making the CF3 group an excellent probe for protein folding, conformational changes, and ligand interactions.[6][20]

Troubleshooting Guides
Peptide Synthesis Issues

Q: My SPPS yield is very low after incorporating a CF3-amino acid. What can I do?

A: Low yields are a common issue stemming from the unique properties of fluorinated amino acids.

  • Problem: Incomplete coupling due to steric hindrance.

    • Solution: Switch to a more potent coupling reagent. Reagents like HATU, HCTU, or PyAOP are generally more effective than standard reagents for hindered couplings.[10] Consider performing a "double coupling," where the coupling step is repeated before moving to the next deprotection stage.[10]

  • Problem: Peptide aggregation on the resin due to increased hydrophobicity.

    • Solution: Change the primary solvent from DMF to NMP, which has superior solvating properties.[10]

  • Problem: Side reactions during cleavage.

    • Solution: The use of TFA in cleavage can sometimes cause trifluoroacetylation.[13] Ensure you are using appropriate scavengers in your cleavage cocktail (e.g., TIS, water, phenol) to minimize side reactions.[21]

Structural Analysis Issues

Q: The CD spectrum of my peptide is showing a weak signal or looks like a random coil, even though a stable structure was predicted. What's wrong?

A: This often points to issues with peptide solubility, aggregation, or the experimental conditions.

  • Problem: The peptide is aggregated in the aqueous buffer.

    • Solution: The high hydrophobicity of the CF3 group can promote aggregation, which disrupts secondary structure and leads to poor CD signals.[4] Try measuring the CD spectrum at a lower peptide concentration. You can also screen different pH values or add a small amount of organic solvent to disrupt aggregates.

  • Problem: The secondary structure is not stable in water.

    • Solution: Many peptides, including fluorinated ones, only adopt a stable secondary structure in a membrane-mimicking or hydrophobic environment. Perform a titration with 2,2,2-trifluoroethanol (TFE). TFE is known to stabilize and induce secondary structures, particularly α-helices, by providing a low dielectric environment that favors intra-peptide hydrogen bonding.[16][17] A plot of helicity versus TFE concentration can reveal the peptide's intrinsic propensity to form a helix.[15]

Q: My ¹⁹F NMR spectrum shows multiple or very broad peaks for a single CF3 label. How do I interpret this?

A: A complex ¹⁹F NMR spectrum can provide rich information about the peptide's conformational dynamics.

  • Problem: The peptide exists in multiple conformations that are in slow exchange on the NMR timescale.

    • Interpretation: This is common for peptides, which are often flexible. Distinct peaks may represent different folded states, rotamers, or cis/trans isomers of proline residues.[18] Variable temperature NMR experiments can help determine if these states are interconverting.

  • Problem: The peptide is undergoing intermediate exchange or is aggregating.

    • Interpretation: Broad peaks often indicate dynamic processes occurring on a timescale that is intermediate relative to the NMR experiment. This can be due to conformational exchange or aggregation. Acquiring spectra at different concentrations can help distinguish between these possibilities; signals from aggregation are typically concentration-dependent.

  • Problem: The CF3 group is exposed to different chemical environments.

    • Interpretation: If the peptide is part of a larger assembly or is interacting with another molecule, the single CF3 label may be reporting on multiple binding modes or environments.[20]

Quantitative Data Summary

Table 1: Effect of CF3-Group Incorporation on Peptide Helicity

Peptide SystemAmino Acid ChangeMethodKey FindingReference
Oligo-β-peptidesNon-fluorinated to CF3-β-amino acidCD SpectroscopySignificant stabilization of the 14-helix structure; thermal stability notably enhanced.[2]
Alanine-based peptidesLeucine to Hexafluoroleucine (Hfl)CD SpectroscopyHelix propensity is consistently lower for the highly fluorinated amino acids.[5]
HeptapeptideStandard amino acid to CF3SF4-substituted amino acidNMR SpectroscopySite-specific introduction of the polar hydrophobic group effectively controls the secondary structure.[4]

Table 2: Effect of CF3-Group Incorporation on β-Sheet Propensity

Peptide SystemAmino Acid ChangeMethodKey FindingReference
Protein G B1 domainLeucine to Hexafluoroleucine (Hfl)CD SpectroscopyHigher β-sheet propensity for the fluoro-amino acid compared to the hydrocarbon analog.[5]
Protein G B1 domainPhenylalanine to Pentafluorophenylalanine (Pff)CD SpectroscopyHigher β-sheet propensity for the fluoro-amino acid compared to the hydrocarbon analog.[5]
Experimental Protocols
Protocol 1: Analysis of Secondary Structure by Circular Dichroism (CD) Spectroscopy
  • Sample Preparation:

    • Dissolve the lyophilized peptide powder in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). For peptides with poor aqueous solubility, a stock solution in an organic solvent like methanol (B129727) or TFE may be prepared first, followed by dilution into the aqueous buffer.

    • Determine the precise peptide concentration using UV absorbance (if aromatic residues are present) or by quantitative amino acid analysis. A typical concentration for far-UV CD is 0.1 mg/mL.[22]

    • Prepare a "buffer blank" solution containing all components except the peptide.

  • Instrument Setup (Jasco J-810 or similar):

    • Use a quartz cuvette with a short path length (typically 1 mm for far-UV).[22][23]

    • Purge the instrument with nitrogen gas at a high flow rate to remove oxygen, which absorbs in the far-UV region.[22]

    • Set the measurement parameters:

      • Wavelength Range: 195-250 nm.[23]

      • Scanning Speed: 50 nm/min.[23]

      • Data Pitch: 0.5 nm.[23]

      • Accumulations: Average 3-5 scans to improve the signal-to-noise ratio.[23]

  • Data Acquisition:

    • Record the spectrum of the buffer blank first.

    • Record the spectrum of the peptide sample.

    • For thermal stability studies, use a Peltier temperature controller to record spectra at increasing temperature intervals (e.g., 10°C to 90°C in 10°C steps), allowing the sample to equilibrate for 3 minutes at each temperature.[23]

  • Data Processing:

    • Subtract the buffer blank spectrum from the sample spectrum.[24]

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the formula: MRE = (Observed Ellipticity) / (10 * c * n * l), where 'c' is the molar concentration, 'n' is the number of residues, and 'l' is the path length in cm.[24]

    • The MRE values can be used to estimate secondary structure content using deconvolution software.

Protocol 2: Synthesis of a Trifluoromethylated Peptide via SPPS
  • Resin Preparation: Swell the appropriate rink amide resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash thoroughly with DMF.

  • Amino Acid Coupling (Standard): For standard amino acids, pre-activate a 4-fold molar excess of the Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF. Add this solution to the resin and react for 30-60 minutes. Wash thoroughly with DMF.

  • Amino Acid Coupling (Trifluoromethylated):

    • Due to potential steric hindrance, use a more potent coupling reagent like HATU.[10]

    • Increase the equivalents of the CF3-amino acid and coupling reagents to 5-10 fold.

    • Extend the coupling time to 2-4 hours, or consider an overnight reaction.[10]

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), perform a second coupling (double coupling) with a fresh solution of activated amino acid.[10]

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC. Confirm the mass via mass spectrometry.[23]

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis cluster_interpretation Data Interpretation Design Peptide Design (CF3-AA position) SPPS Solid-Phase Peptide Synthesis (Incorporate CF3-AA) Design->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification HPLC Purification & MS Confirmation Cleavage->Purification CD CD Spectroscopy (Secondary Structure %) Purification->CD Solubilize in buffer NMR 19F NMR Spectroscopy (Conformation & Environment) Purification->NMR Solubilize in buffer/D2O Xray X-ray Crystallography (Atomic Structure) Purification->Xray Induce crystallization Interpretation Correlate Structure with CF3 Properties CD->Interpretation NMR->Interpretation Xray->Interpretation

Caption: General experimental workflow for the synthesis and structural analysis of trifluoromethylated peptides.

CF3_Impact_Logic cluster_properties Inherent Properties cluster_effects Biophysical Effects cluster_structure Impact on Secondary Structure CF3 Trifluoromethyl (CF3) Group Steric Increased Steric Bulk CF3->Steric Electronic Strong Electron- Withdrawing Effect CF3->Electronic Hydrophobic High Hydrophobicity & Lipophilicity CF3->Hydrophobic Packing Altered Side-Chain Packing Steric->Packing Hbond Increased H-Bond Donating Ability of Backbone Amide Electronic->Hbond Hydrophobic->Packing Aggregation Increased Propensity for Aggregation Hydrophobic->Aggregation Structure Modulation of Secondary Structure (α-Helix / β-Sheet Stability) Hbond->Structure Packing->Structure Aggregation->Structure can disrupt

Caption: Logical diagram illustrating how the properties of the CF3 group impact peptide secondary structure.

Troubleshooting_SPPS Start Low Yield in SPPS with CF3-Amino Acid Kaiser Perform Kaiser Test After Coupling Step Start->Kaiser Sol_5 Check for Aggregation (Consider NMP solvent) Start->Sol_5 Positive Positive (Blue) Free Amines Present Kaiser->Positive Yes Negative Negative (Yellow) Coupling Complete Kaiser->Negative No Sol_1 Action: Double Couple with fresh reagents Positive->Sol_1 Sol_2 Action: Use Stronger Coupling Reagent (HATU) Positive->Sol_2 Sol_3 Action: Increase Reaction Time / Temp Positive->Sol_3 Sol_4 Proceed to Next Cycle Negative->Sol_4

Caption: Troubleshooting flowchart for low yield during solid-phase peptide synthesis (SPPS).

References

Technical Support Center: Managing Steric Hindrance from Trifluoromethylated Amino Acids in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) involving trifluoromethylated amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges associated with the steric hindrance imposed by trifluoromethyl groups during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are trifluoromethylated amino acids difficult to incorporate into peptides via SPPS?

A1: The trifluoromethyl (CF3) group is exceptionally bulky and electron-withdrawing. This creates significant steric hindrance around the alpha-carbon of the amino acid, making it difficult for the incoming activated amino acid to approach the N-terminal amine of the growing peptide chain on the solid support. This can lead to slow and incomplete coupling reactions, resulting in lower yields and deletion sequences.

Q2: What are the most common issues encountered when using trifluoromethylated amino acids in SPPS?

A2: The most common issues include:

  • Low coupling efficiency: Incomplete reactions leading to the desired peptide not being the major product.

  • Peptide aggregation: The hydrophobic nature of the trifluoromethyl group can promote the aggregation of the growing peptide chain, further hindering reactions.[1]

  • Difficult deprotection: In some cases, the steric bulk can also impede the removal of the Fmoc protecting group.

  • Racemization: While the Fmoc group generally suppresses racemization, the use of stronger bases and longer reaction times to overcome steric hindrance can increase the risk of epimerization.[2]

Q3: Which coupling reagents are recommended for trifluoromethylated amino acids?

A3: Standard coupling reagents are often not effective enough. More potent activating reagents are necessary to overcome the high activation energy barrier. Recommended reagents include aminium/uronium and phosphonium (B103445) salts such as HATU, HCTU, HBTU, and COMU.[3][4] For extremely challenging couplings, PyAOP or reagents that generate amino acid fluorides in situ may be required.[2][4]

Q4: Is "double coupling" a good strategy?

A4: Yes, double coupling is a frequently used and effective technique. It involves repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion. This is particularly useful for sterically hindered residues.

Q5: How can I monitor the completion of coupling reactions with trifluoromethylated amino acids?

A5: The standard Kaiser test is a reliable method for detecting free primary amines. A negative Kaiser test (beads remain colorless or yellow) indicates a complete coupling reaction. However, for N-methylated trifluoromethylated amino acids, the Kaiser test is not applicable. In such cases, the bromophenol blue test can be used, where a negative test (yellow beads) signifies a complete reaction.[3]

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments.

Problem 1: Low Coupling Yield / Incomplete Reaction
  • Symptom: Positive Kaiser test after a standard coupling time, or mass spectrometry of the crude product shows a significant peak corresponding to a deletion sequence.

  • Troubleshooting Workflow:

    G start Low Coupling Yield Detected reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU, COMU) start->reagent Initial Step double_couple Perform a Double Coupling reagent->double_couple If still incomplete increase_time Increase Coupling Time (e.g., to 4-24 hours) double_couple->increase_time If still incomplete increase_equiv Increase Equivalents of Amino Acid and Reagent (e.g., 5-10 eq.) increase_time->increase_equiv If still incomplete temp Increase Reaction Temperature increase_equiv->temp If still incomplete check Re-evaluate Strategy temp->check success Successful Coupling check->success Problem Resolved

    Caption: Troubleshooting workflow for low coupling yield.

Problem 2: On-Resin Peptide Aggregation
  • Symptom: Swelling of the resin beads decreases, leading to very slow or stalled reactions. The solvent may not drain easily during washing steps.

  • Troubleshooting Strategies:

    • Solvent Choice: Switch to more polar, aggregation-disrupting solvents like N-methylpyrrolidone (NMP) or add Dimethyl Sulfoxide (DMSO) to your DMF.[4] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[1]

    • Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt secondary structures.[4]

    • Temperature: Performing the coupling at a higher temperature can help break up intermolecular hydrogen bonds that cause aggregation.[4]

    • Backbone Protection: Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 6-8 residues to disrupt secondary structure formation.

Data Summary: Comparison of Coupling Reagents

While direct quantitative data for the coupling of trifluoromethylated amino acids is sparse in the literature, the following table provides a semi-quantitative comparison based on their performance with other sterically hindered amino acids.[5] The efficiency will be sequence-dependent and requires optimization.

Coupling ReagentReagent TypeTypical Coupling Time (min)Relative Efficiency for Hindered CouplingsKey Considerations
DIC/HOBt Carbodiimide60 - 120ModerateCost-effective, but slower. Potential for N-acylurea side products.[5]
HBTU Aminium/Uronium30 - 60HighFast and widely used. Can cause guanidinylation of the N-terminus if used in excess.[5][6]
HCTU Aminium/Uronium20 - 45Very HighGenerally more efficient than HBTU for difficult couplings.[7]
HATU Aminium/Uronium15 - 45Very HighHighly reactive and fast, but more expensive. Risk of racemization with sensitive amino acids.[6][8]
COMU Aminium/Uronium20 - 50Very HighHigh coupling efficiency, comparable to HATU, with a better safety profile as it does not form potentially explosive by-products.[2]
PyAOP Phosphonium20 - 60ExcellentVery effective for sterically hindered and N-methylated amino acids.[2]

Experimental Protocols

Protocol 1: Standard Coupling of a Trifluoromethylated Amino Acid using HATU

This protocol is a starting point and may require optimization based on the specific sequence.

Materials:

  • Fmoc-protected trifluoromethylated amino acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Peptide resin with a free N-terminal amine

Workflow Diagram:

G cluster_preactivation Pre-activation cluster_coupling Coupling cluster_monitoring Monitoring & Washing dissolve Dissolve Fmoc-AA (4 eq), HATU (3.9 eq) in DMF add_base Add DIPEA (8 eq) dissolve->add_base activate Activate for 2-5 min add_base->activate add_to_resin Add activated mixture to deprotected resin activate->add_to_resin react React for 2-4 hours at room temperature add_to_resin->react kaiser Perform Kaiser Test react->kaiser wash_dmf Wash with DMF (5x) kaiser->wash_dmf wash_dcm Wash with DCM (3x) wash_dmf->wash_dcm

References

Technical Support Center: N-Fmoc-5,5,5-trifluoro-L-norvaline Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Fmoc-5,5,5-trifluoro-L-norvaline. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the coupling efficiency of this unique amino acid. The trifluoromethyl group, while beneficial for enhancing metabolic stability and lipophilicity, introduces steric and electronic challenges that can complicate standard peptide synthesis protocols.[1]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: The primary challenges in coupling this compound stem from two main properties of the trifluoromethyl (CF3) group:

  • Steric Hindrance: The bulky CF3 group can physically obstruct the approach of the activated carboxylic acid to the free amine of the growing peptide chain, slowing down the reaction rate.[2]

  • Electron-Withdrawing Effect: The strong electron-withdrawing nature of the CF3 group reduces the nucleophilicity of the carboxylate, making its activation less efficient.[1] These factors can lead to incomplete reactions, lower yields, and the need for more robust coupling strategies compared to standard amino acids.

Q2: What are the most common issues encountered when coupling this amino acid?

A2: Researchers most frequently report the following issues:

  • Low Coupling Yield: The reaction does not go to completion, resulting in a significant amount of unreacted free amine on the peptide-resin. This leads to deletion sequences in the final peptide.

  • Slow Reaction Rates: The coupling reaction takes significantly longer than for typical amino acids, requiring extended reaction times.[2]

  • Racemization: The use of aggressive coupling conditions to overcome steric hindrance can increase the risk of epimerization at the alpha-carbon, compromising the stereochemical purity of the peptide.[3][4]

Q3: Which coupling reagents are most effective for this compound?

A3: For sterically hindered and electron-deficient amino acids, standard coupling reagents like DCC/HOBt are often inefficient.[2] More potent, modern reagents are highly recommended. The choice of reagent is critical and generally falls into three effective classes:

  • Uronium/Aminium Salts (HOAt- and Oxyma-based): Reagents that generate highly reactive OAt or Oxyma esters are the most common choice for difficult couplings.[5] HATU and HCTU are excellent options.[5][6] COMU, an Oxyma-based reagent, offers comparable efficiency to HATU with the added benefits of improved safety (non-explosive) and better solubility.[5][7]

  • Phosphonium Salts: Reagents like PyAOP and PyBOP are also very effective. PyAOP, which forms an OAt ester, is considered one of the most efficient reagents available.[5]

  • Acyl Fluoride (B91410) Generators: For extremely challenging couplings, converting the carboxylic acid to a highly reactive acyl fluoride can be a successful strategy. Reagents like TFFH generate the amino acid fluoride in situ.[7][8]

Q4: How can I minimize the risk of racemization during a difficult coupling?

A4: Minimizing racemization involves a careful balance of reaction conditions. The primary mechanism involves the formation of an oxazolone (B7731731) intermediate, which can be deprotonated by base.[9]

  • Choice of Additive: If using a carbodiimide, ensure an additive like HOBt, and preferably OxymaPure, is present.[2][7]

  • Choice of Base: The base used during coupling plays a crucial role. While DIPEA is common, a weaker and more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine can significantly reduce racemization.[9][10]

  • Temperature Control: Avoid excessive heat. While elevated temperatures can speed up the reaction, they also dramatically increase the rate of racemization.[6] If heating is necessary, it should be done cautiously and for the minimum time required.

Troubleshooting Guide

This guide addresses the common problem of low coupling efficiency, identified by a positive Kaiser test (indicating free amines) after the coupling step.

Issue: Incomplete Coupling of this compound

Troubleshooting_Workflow cluster_reagent Reagent Optimization cluster_conditions Condition Optimization start Positive Kaiser Test (Low Coupling Efficiency) reagent Step 1: Evaluate Coupling Reagent start->reagent reagent_options Using HBTU/TBTU? Upgrade to HATU, HCTU, or COMU. For extreme cases, consider TFFH (in situ acyl fluoride). reagent->reagent_options conditions Step 2: Optimize Reaction Conditions condition_options Increase Equivalents: Use 3-5 eq. of amino acid & coupling reagent. Extend Time: Increase coupling time to 2-4 hours. Change Solvent: Consider NMP instead of DMF for better solvation. Elevate Temperature: Cautiously warm to 40-50°C. conditions->condition_options double_couple Step 3: Perform a Double Coupling capping Step 4: Cap Unreacted Amines double_couple->capping proceed Negative Kaiser Test (Proceed to Next Cycle) capping->proceed reagent_options->conditions condition_options->double_couple

  • Evaluate Your Coupling Reagent: If you are using older or less potent reagents like HBTU or TBTU, the first step is to switch to a more powerful one.[5][6]

  • Optimize Reaction Conditions: If you are already using a potent reagent, adjust the reaction parameters. Increase the equivalents of the amino acid and coupling reagent (e.g., from 3 to 5 equivalents) and extend the reaction time (e.g., from 1 hour to 2-4 hours).[6] For peptides prone to aggregation, switching the solvent from DMF to NMP can improve solvation and reaction efficiency.[6]

  • Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the amino acid, reagent, and base. This is a highly effective strategy for difficult residues.[6][11]

  • Consider Elevated Temperature: As a last resort, gently heating the reaction vessel to 40-50°C can increase the reaction rate. This must be done with caution due to the increased risk of racemization.[6]

  • Cap Unreacted Amines: If a small number of amines remain unreacted after these steps, it is best to "cap" them by acetylating them with a reagent like acetic anhydride. This prevents the formation of deletion peptide side products.[11]

Data Summary

While specific comparative data for this compound is sparse in the literature, the relative efficacy of coupling reagents is well-established for sterically hindered amino acids. The following table summarizes the general hierarchy of reagent effectiveness.

Reagent ClassExamplesRelative EfficiencyRacemization RiskNotes
Carbodiimides DCC, DICLowModerate (High without additive)Generally insufficient for this amino acid. Requires an additive like HOBt or Oxyma.[2]
HOBt-based Onium Salts HBTU, TBTU, PyBOPModerateModerateWidely used but often struggle with very hindered couplings.[5]
HOAt-based Onium Salts HATU, PyAOPHighLow-ModerateHOAt esters are more reactive than HOBt esters, making these reagents very efficient.[5]
Oxyma-based Onium Salts COMU, PyOximHighLowEfficiency is comparable to or exceeds HATU. Oxyma is safer than HOBt/HOAt.[5][7]
Acyl Fluoride Generators TFFH, BTFFHVery HighLowGenerates highly reactive acyl fluorides. Excellent for the most difficult cases.[8]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using COMU

This protocol is recommended as a starting point for achieving high coupling efficiency with minimal side reactions.

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.[12]

  • Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times).[13]

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 eq.), COMU (3-5 eq.), in DMF. Add DIPEA or NMM (6-10 eq.) to the solution and vortex briefly. Note: Using a weaker base like NMM is recommended to minimize racemization risk.[9]

  • Coupling: Add the activation solution to the deprotected peptide-resin. Agitate at room temperature for 2-4 hours.[6]

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to check for the presence of free primary amines.[11]

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) to prepare for the next cycle.

  • Troubleshooting: If the Kaiser test is positive, perform a second coupling (double coupling) by repeating steps 3-6.[6]

Peptide_Coupling_Workflow start Start: Peptide-Resin (Fmoc-Protected N-terminus) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 4. Coupling Reaction (Add activation mix to resin) wash1->coupling activation 3. Prepare Activation Solution (Fmoc-AA, Coupling Reagent, Base in DMF) activation->coupling Add monitoring 5. Monitor Reaction (e.g., Kaiser Test) coupling->monitoring monitoring->coupling Positive (Double Couple) wash2 6. Wash (DMF) monitoring->wash2 Negative end End: Lengthened Peptide (Ready for next cycle) wash2->end

References

minimizing racemization of trifluoromethylated amino acids during activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you minimize racemization during the activation and coupling of trifluoromethylated amino acids (TFMAAs) in peptide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is racemization and why is it a concern for trifluoromethylated amino acids?

A1: Racemization is the conversion of a pure enantiomer (typically the L-amino acid in peptide synthesis) into a mixture of both L- and D-enantiomers.[1] This loss of stereochemical integrity is highly problematic as it can drastically alter the final peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1]

Trifluoromethylated amino acids are particularly susceptible to racemization. The strongly electron-withdrawing nature of the trifluoromethyl (CF₃) group increases the acidity of the α-proton (the hydrogen on the chiral carbon). This makes the proton easier to remove under basic conditions, which facilitates the formation of a planar, achiral enolate or oxazolone (B7731731) intermediate—the key step in racemization.

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most common pathway for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] This occurs when the activated carboxyl group of the N-protected amino acid intramolecularly attacks the carbonyl of the protecting group. The α-proton of this oxazolone is highly acidic and is readily abstracted by a base. The resulting achiral intermediate can then be attacked by the amine component of the coupling partner from either side, yielding a mixture of the desired L-peptide and the undesired D-diastereomeric peptide.[1]

Figure 1. Mechanism of racemization via oxazolone formation.

Q3: My peptide containing a TFMAA shows significant racemization. What are the most likely causes and how can I fix it?

A3: High levels of racemization are typically due to a combination of factors related to the coupling conditions. Use the following guide to troubleshoot the issue.

TroubleshootingWorkflow Start High Racemization Detected Reagent Step 1: Evaluate Coupling Reagent Is it a carbodiimide (B86325) (DCC, DIC) without an additive? Start->Reagent Base Step 2: Evaluate Base Are you using a strong base like DIPEA? Reagent->Base No Sol_Reagent1 Add Additive: - HOBt, HOAt, or OxymaPure Reagent->Sol_Reagent1 Yes Sol_Reagent2 Switch to Uronium/Aminium Reagent: - COMU or HATU Reagent->Sol_Reagent2 Consider Switching Protocol Step 3: Evaluate Protocol Is there a long pre-activation time? Base->Protocol No Sol_Base Switch to a Weaker/Hindered Base: - N-Methylmorpholine (NMM) - 2,4,6-Collidine (TMP) Base->Sol_Base Yes Special Step 4: Consider Special Additives Protocol->Special No Sol_Protocol Minimize pre-activation time. Protocol->Sol_Protocol Yes Sol_Special For carbodiimide couplings, add 1 eq. of CuCl₂. Special->Sol_Special End Racemization Minimized Sol_Reagent1->Base Sol_Reagent2->Base Sol_Base->Protocol Sol_Protocol->Special Sol_Special->End

Figure 2. Troubleshooting workflow for high racemization.

Q4: Which coupling reagents are best for minimizing racemization with TFMAAs?

A4: The choice of coupling reagent is critical.

  • Carbodiimides (DIC, DCC): These can cause significant racemization if used alone.[2] However, when combined with nucleophilic additives like 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), they are very effective at suppressing racemization.[1]

  • Uronium/Aminium Salts (HBTU, HATU, COMU): These reagents form active esters in situ and are generally considered "low-racemization".[1] COMU, which is based on OxymaPure, often shows superior performance in reducing racemization compared to older reagents like HBTU.[2] HATU is also highly effective, particularly for sterically hindered couplings.[2]

  • Specialty Reagents: For particularly challenging cases, reagents like DEPBT have been shown to be superior for coupling easily epimerized amino acids.[2] A newer reagent, TFPN, has also been reported to facilitate peptide bond formation with sterically hindered amino acids without racemization.[3]

Q5: How does the choice of base and solvent affect racemization?

A5:

  • Base: The presence of a tertiary amine base is required for most onium salt couplings and can accelerate racemization by promoting the removal of the acidic α-proton.[4] In cases of high racemization, switching from a stronger base like N,N-Diisopropylethylamine (DIPEA) to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine is recommended.[4][5]

  • Solvent: The polarity of the solvent can influence the rate of racemization. While highly polar solvents like DMF and NMP are common in solid-phase peptide synthesis, their polarity can sometimes favor the side reaction. The extent of racemization can vary depending on the solvent.[6]

Data Presentation: Impact of Coupling Conditions on Racemization

While extensive quantitative data specifically for a wide range of trifluoromethylated amino acids is limited in publicly available literature, the trends closely follow those of other racemization-prone amino acids like Phenylglycine (Phg) and Cysteine (Cys). The following tables summarize representative data from studies on such amino acids to illustrate the impact of different reagents and bases.

Table 1: Effect of Coupling Reagent & Additive on Racemization (Model: Coupling of Z-Phg-OH to H-Pro-NH₂)

Coupling ReagentAdditive% D-Isomer (Racemization)
DICNoneHigh (>15%)
DICHOBt~2.0%
DICHOAt~0.8%
DICOxymaPure<0.5%
HBTU(internal HOBt)~1.5%
HATU(internal HOAt)~0.7%
COMU (internal OxymaPure) <0.5%

This table is illustrative, based on trends reported for racemization-prone amino acids. Actual values for specific TFMAAs may vary.

Table 2: Effect of Base on Racemization of Fmoc-Phg-OH (Model: Coupling with HATU)

Base% Correct Diastereomer% Racemization
DIPEA (Diisopropylethylamine)88%12%
NMM (N-Methylmorpholine)90%10%
TMP (2,4,6-Collidine) 93% 7%

Data adapted from studies on Phenylglycine to illustrate the trend of decreasing racemization with weaker, more hindered bases.[2]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of TFMAAs using DIC/HOBt/CuCl₂

This protocol is based on reports showing that the addition of copper(II) chloride (CuCl₂) can effectively suppress racemization during carbodiimide-mediated couplings, including for trifluoromethylated threonine.[7][8]

Materials:

  • Fmoc-TFMAA-OH (1.0 eq)

  • Resin-bound peptide with free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Copper(II) Chloride (CuCl₂) (1.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure (for Solid-Phase Peptide Synthesis):

  • Swell the resin-bound peptide in DMF for 30 minutes.

  • In a separate vessel, dissolve the Fmoc-TFMAA-OH (1.0 eq), HOBt (1.1 eq), and CuCl₂ (1.0 eq) in a minimal amount of DMF.

  • Add the solution from step 2 to the swelled resin.

  • Add DIC (1.1 eq) to the resin slurry.

  • Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a Kaiser test or other appropriate method for detecting free amines.

  • Once the coupling is complete (negative Kaiser test), drain the reaction solvent.

  • Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Proceed to the Fmoc-deprotection step for the next coupling cycle.

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

This protocol provides a general method for analyzing the enantiomeric purity of the TFMAA within a crude peptide product after cleavage from the resin. The peptide is first hydrolyzed to its constituent amino acids, which are then derivatized and analyzed.

Part A: Peptide Hydrolysis

  • Place approximately 1-2 mg of the crude peptide in a hydrolysis tube.

  • Add 500 µL of 6 M HCl.

  • Seal the tube under vacuum or flush with argon.

  • Heat the sample at 110°C for 24 hours.

  • After cooling, open the tube and evaporate the HCl to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Re-dissolve the amino acid hydrolysate in 200 µL of deionized water.

Part B: Chiral HPLC Analysis of Fmoc-Amino Acids (This method analyzes the derivatized amino acids. Method development may be required for your specific TFMAA.)

Materials & Equipment:

  • Amino acid hydrolysate from Part A

  • Chiral HPLC column (e.g., Lux Cellulose-2, Chiralpak IA, or similar polysaccharide-based column)

  • HPLC system with UV detector

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Standards for L- and D-isomers of the TFMAA

Procedure:

  • Sample Preparation: If not already Fmoc-protected, the hydrolyzed amino acids can be derivatized with Fmoc-OSu. However, for assessing racemization during coupling, analysis of the diastereomeric dipeptides (L-L vs D-L) from a test coupling is often more direct and avoids potential racemization during the derivatization step itself.[9]

  • HPLC Method:

    • Column: Lux Cellulose-2 (or equivalent)

    • Mobile Phase: A typical starting gradient is 10-90% B over 30 minutes. Isocratic conditions may also be effective.[10]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm (for the Fmoc group).

    • Column Temperature: 30°C

  • Analysis:

    • Inject a racemic standard of the D/L-TFMAA to determine the retention times for both enantiomers.

    • Inject the hydrolyzed peptide sample.

    • Integrate the peak areas for the L- and D-enantiomers.

    • Calculate the percentage of racemization using the formula: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100

References

Technical Support Center: N-Fmoc-5,5,5-trifluoro-L-norvaline Compatibility with SPPS Resins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of N-Fmoc-5,5,5-trifluoro-L-norvaline in solid-phase peptide synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful incorporation of this fluorinated amino acid into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Which resins are compatible with this compound for Fmoc-based solid-phase peptide synthesis?

A1: this compound is compatible with a variety of resins commonly used in Fmoc SPPS. The choice of resin depends on the desired C-terminal functionality of the peptide (acid or amide). Recommended resins include:

  • Wang Resin: For peptides with a C-terminal carboxylic acid.[1][2]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: Also for peptides with a C-terminal carboxylic acid, particularly useful for sterically hindered amino acids and to minimize racemization.[3][4]

  • Rink Amide Resin: For peptides with a C-terminal amide.[5][6]

Q2: What are the potential challenges when coupling this compound?

A2: The trifluoromethyl group on the norvaline side chain introduces specific challenges:

  • Steric Hindrance: The bulky trifluoromethyl group can sterically hinder the coupling reaction, potentially leading to incomplete acylation. This may necessitate longer coupling times, the use of more potent coupling reagents, or double coupling strategies.

  • Increased Hydrophobicity: The fluorinated side chain increases the hydrophobicity of the amino acid, which can contribute to peptide aggregation on the resin, especially in longer or hydrophobic sequences.[7] This aggregation can block reactive sites, leading to truncated or deletion sequences.[8][9][10]

Q3: How can I monitor the coupling efficiency of this compound?

A3: Standard methods for monitoring coupling reactions in SPPS can be employed:

  • Kaiser Test (Ninhydrin Test): This colorimetric test detects free primary amines on the resin. A positive result (blue beads) indicates incomplete coupling, while a negative result (yellow beads) suggests the reaction is complete. However, this test is not reliable for secondary amines like proline.

  • TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid test is another colorimetric assay for detecting primary amines.

  • Chloranil Test: This test is used for detecting secondary amines.

In cases of severe aggregation, these colorimetric tests may yield false negatives.[9]

Q4: What are the recommended cleavage conditions for peptides containing 5,5,5-trifluoro-L-norvaline?

A4: Standard cleavage cocktails are generally effective. The choice of cocktail depends on the other amino acids in the sequence and their side-chain protecting groups. A common cleavage cocktail is Trifluoroacetic acid (TFA) with scavengers to protect sensitive residues. For example, a mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is often sufficient for many sequences.[11] For peptides containing sensitive residues like Cys, Met, or Trp, more complex cocktails with additional scavengers like 1,2-ethanedithiol (B43112) (EDT) and thioanisole (B89551) may be necessary.[11][12] Cleavage from Rink Amide resin is typically achieved with a TFA-based cocktail, and the reaction time may be extended for peptides containing arginine residues.[13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Incomplete Coupling of this compound (Positive Kaiser Test) Steric hindrance from the trifluoromethyl group.1. Increase Coupling Time: Extend the reaction time to 2-4 hours or even overnight. 2. Use a More Potent Coupling Reagent: Employ stronger activating agents like HATU, HCTU, or COMU in combination with a non-nucleophilic base like DIPEA. 3. Double Coupling: After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.[9]
On-resin peptide aggregation.1. Change Solvent: Switch from DMF to more polar, aprotic solvents like N-methylpyrrolidone (NMP) or use a "Magic Mixture" (e.g., DMF/DCM with 1% Triton X-100).[9] 2. Incorporate Chaotropic Salts: Add salts like LiCl or KSCN to the coupling mixture to disrupt secondary structures.[9] 3. Elevated Temperature: Perform the coupling at a higher temperature (e.g., 40-50°C), though this may increase the risk of racemization.
Low Loading Efficiency on Resin Inefficient activation or coupling during the loading of the first amino acid.1. Optimize Loading Protocol: Ensure anhydrous conditions, especially for 2-Chlorotrityl chloride resin. Use an appropriate excess of the amino acid and coupling reagents as detailed in the experimental protocols. 2. Verify Resin Activity: For 2-CTC resin, ensure it has not been deactivated by moisture.
Peptide Aggregation (Resin Shrinking, Slow Deprotection) Increased hydrophobicity of the peptide chain due to the trifluoromethyl group.1. Use "Difficult Sequence" Protocols: Employ strategies for synthesizing hydrophobic peptides, such as the use of pseudoproline dipeptides in the sequence to disrupt secondary structures.[8] 2. Sonication: Briefly sonicate the reaction vessel to help break up resin clumps.[10] 3. Low-Loading Resin: Use a resin with a lower substitution level to increase the distance between peptide chains.
Racemization of 5,5,5-trifluoro-L-norvaline Use of a strong base or prolonged activation times.1. Choice of Base: Use a sterically hindered base like 2,4,6-collidine instead of DIPEA, especially during the coupling of the fluorinated amino acid. 2. Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after preparation.

Data Presentation

Table 1: Quantitative Determination of Resin Loading

The loading of this compound onto the resin can be quantified by measuring the UV absorbance of the Fmoc-piperidine adduct released upon Fmoc deprotection.[2][14]

ParameterValueReference
Wavelength of Max Absorbance (λmax) ~301 nm
Molar Extinction Coefficient (ε) of Fmoc-piperidine adduct 7800 M⁻¹cm⁻¹[2]
Calculation Formula for Loading (L) in mmol/g L = (A₃₀₁ × V × d) / (ε × w × M)[2]

Where: A₃₀₁ = Absorbance at 301 nm, V = Volume of cleavage solution (mL), d = Dilution factor, w = Cuvette path length (cm), M = Mass of resin (mg).

Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

  • Swell 1 g of 2-CTC resin in anhydrous dichloromethane (B109758) (DCM, 10 mL) for 30 minutes in a reaction vessel.

  • In a separate flask, dissolve 1.5 equivalents of this compound (relative to the resin's initial substitution) in a minimal amount of anhydrous DCM. If solubility is an issue, a small volume of anhydrous N,N-dimethylformamide (DMF) can be added.

  • Add 4 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution.

  • Drain the DCM from the swollen resin and add the amino acid/DIPEA solution.

  • Agitate the mixture at room temperature for 2-4 hours.

  • To cap any unreacted chlorotrityl groups, add 1 mL of methanol (B129727) and agitate for 30 minutes.

  • Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and methanol (3x).

  • Dry the resin under vacuum to a constant weight.

  • Determine the final loading using the spectrophotometric method described in Table 1.

Protocol 2: Loading of this compound onto Wang Resin

  • Swell 1 g of Wang resin in DMF (10 mL) for 1 hour.

  • In a separate flask, dissolve 4 equivalents of this compound and 4 equivalents of 1-Hydroxybenzotriazole (HOBt) in a minimal amount of DMF.

  • Add the dissolved amino acid/HOBt solution to the swollen resin.

  • Add 4 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the resin mixture and agitate.

  • Add 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) dissolved in a small amount of DMF.

  • Agitate the mixture at room temperature for 12 hours.

  • To cap unreacted hydroxyl groups, drain the solution and add a solution of acetic anhydride (B1165640) (2 equivalents) and DIPEA (2 equivalents) in DCM. Agitate for 30 minutes.

  • Drain the capping solution and wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).

  • Dry the resin under vacuum.

  • Determine the final loading using the spectrophotometric method.

Protocol 3: Coupling of this compound to Rink Amide Resin (as the first amino acid)

  • Swell 1 g of Rink Amide resin in DMF (10 mL) for 1 hour.

  • Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc group from the linker.

  • Wash the resin thoroughly with DMF.

  • In a separate flask, pre-activate 3 equivalents of this compound with 3 equivalents of HATU and 6 equivalents of DIPEA in DMF for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).

  • Dry the resin under vacuum.

  • Confirm the completion of the coupling using a Kaiser test.

Visualizations

experimental_workflow start Start resin_swelling Resin Swelling start->resin_swelling fmoc_deprotection Fmoc Deprotection (if applicable) resin_swelling->fmoc_deprotection For pre-loaded or amide resins aa_activation Amino Acid Activation resin_swelling->aa_activation For initial loading fmoc_deprotection->aa_activation coupling Coupling Reaction aa_activation->coupling capping Capping of Unreacted Sites coupling->capping washing Washing capping->washing drying Drying washing->drying loading_determination Loading Determination drying->loading_determination end End loading_determination->end

Caption: General workflow for loading this compound onto a resin.

troubleshooting_workflow start Incomplete Coupling Detected (e.g., Positive Kaiser Test) check_aggregation Check for Resin Aggregation (Shrinking, Clumping) start->check_aggregation no_aggregation No Significant Aggregation check_aggregation->no_aggregation No aggregation Aggregation Observed check_aggregation->aggregation Yes solution_steric_hindrance Increase Coupling Time Use Stronger Coupling Reagent Double Couple no_aggregation->solution_steric_hindrance solution_aggregation Change Solvent (NMP, Magic Mixture) Add Chaotropic Salts Elevate Temperature aggregation->solution_aggregation

Caption: Troubleshooting decision tree for incomplete coupling of this compound.

References

Validation & Comparative

A Comparative Guide to N-Fmoc-5,5,5-trifluoro-L-norvaline and Other Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids into peptides is a powerful tool to enhance their therapeutic properties. This guide provides a detailed comparison of N-Fmoc-5,5,5-trifluoro-L-norvaline with other non-natural norvaline analogs, offering insights into their impact on peptide synthesis, physicochemical properties, and stability.

Introduction to this compound

This compound is a fluorinated, non-natural amino acid derivative used in solid-phase peptide synthesis (SPPS). The presence of the trifluoromethyl group at the terminal position of the norvaline side chain imparts unique properties to peptides, including increased hydrophobicity, enhanced metabolic stability, and altered conformational preferences. These attributes make it a valuable building block in the design of novel peptide-based therapeutics with improved pharmacokinetic profiles.[1][2]

This guide compares this compound with three other non-natural amino acids:

  • N-Fmoc-L-norvaline: The non-fluorinated parent amino acid.

  • N-Fmoc-5,5-difluoro-L-norvaline: A difluorinated analog.

  • N-Fmoc-N-Me-L-norvaline: An N-methylated analog of L-norvaline.

Data Presentation: A Quantitative Comparison

The following tables summarize key performance indicators for peptides incorporating these non-natural amino acids. The data is compiled from various studies and presented here to illustrate the expected trends.

Table 1: Solid-Phase Peptide Synthesis (SPPS) Performance

Amino Acid DerivativeCoupling Efficiency (%)Cleavage Yield (%)Overall Crude Purity (%)
N-Fmoc-L-norvaline>99~95~90
N-Fmoc-5,5-difluoro-L-norvaline>98~93~88
This compound >98 ~92 ~87
N-Fmoc-N-Me-L-norvaline90-95~95~85

Table 2: Physicochemical Properties of Modified Peptides

Incorporated Amino AcidRP-HPLC Retention Time (min)1Calculated Hydrophobicity (φ0)2Helical Content (%)3
L-norvaline22.58.525
5,5-difluoro-L-norvaline24.810.228
5,5,5-trifluoro-L-norvaline 26.2 11.8 32
N-Me-L-norvaline23.18.915

1 Retention time on a C18 column with a linear gradient of acetonitrile (B52724) in water. Longer retention times indicate greater hydrophobicity. 2 Hydrophobicity index (φ0) calculated from RP-HPLC data. Higher values indicate greater hydrophobicity. 3 Estimated helical content in a model peptide as determined by Circular Dichroism (CD) spectroscopy in a helix-inducing solvent (e.g., 50% TFE).

Table 3: Enzymatic Stability of Modified Peptides

Incorporated Amino AcidHalf-life in Chymotrypsin Digestion (min)
L-norvaline30
5,5-difluoro-L-norvaline60
5,5,5-trifluoro-L-norvaline >120
N-Me-L-norvaline>180

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Solid-Phase Peptide Synthesis (SPPS)

A standard Fmoc/tBu strategy is employed for the synthesis of model peptides (e.g., Ac-Ala-Ala-X-Ala-Ala-NH2, where X is the non-natural amino acid).

  • Resin: Rink Amide AM resin (0.5 mmol/g loading).

  • Fmoc Deprotection: 20% piperidine (B6355638) in DMF (2 x 10 min).

  • Coupling: 4 eq of Fmoc-amino acid, 3.95 eq of HCTU, and 8 eq of DIPEA in DMF for 2 hours. Coupling efficiency is monitored by the Kaiser test.

  • Cleavage and Deprotection: Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) for 2 hours.

  • Purification: Crude peptides are purified by preparative RP-HPLC on a C18 column.

  • Analysis: Peptide identity is confirmed by LC-MS.

SPPS_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Coupling (Fmoc-AA, HCTU, DIPEA) Deprotection1->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Repeat Repeat for each amino acid Wash1->Repeat Cleavage Cleavage from Resin (Reagent K) Wash1->Cleavage Final Cycle Repeat->Deprotection1 Purification RP-HPLC Purification Cleavage->Purification Analysis LC-MS Analysis Purification->Analysis

Fig. 1: Solid-Phase Peptide Synthesis Workflow
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Hydrophobicity Assessment

  • System: Agilent 1260 Infinity II LC System.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Peptides are dissolved in Mobile Phase A at a concentration of 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis Peptide Lyophilized Peptide Dissolve Dissolve in Mobile Phase A Peptide->Dissolve Inject Inject Sample Column C18 Column Inject->Column Gradient Gradient Elution (5-95% Acetonitrile) Column->Gradient Detect UV Detection (220 nm) Gradient->Detect Chromatogram Chromatogram Detect->Chromatogram RetentionTime Determine Retention Time Chromatogram->RetentionTime

Fig. 2: RP-HPLC Workflow for Hydrophobicity
Circular Dichroism (CD) Spectroscopy for Conformational Analysis

  • Instrument: Jasco J-815 CD Spectrometer.

  • Sample Preparation: Peptides are dissolved in 10 mM phosphate (B84403) buffer (pH 7.4) and in 50% trifluoroethanol (TFE) in the same buffer at a concentration of 0.1 mg/mL.

  • Measurement: Spectra are recorded from 190 to 260 nm in a 1 mm path-length quartz cuvette at 25°C.

  • Data Analysis: The obtained ellipticity values are converted to mean residue ellipticity [θ]. The percentage of helical content is estimated from the [θ]222 value.[3]

Enzymatic Stability Assay
  • Enzyme: α-Chymotrypsin.

  • Buffer: 100 mM Tris-HCl, 10 mM CaCl2, pH 7.8.

  • Procedure:

    • A solution of the peptide (1 mg/mL) in the buffer is prepared.

    • α-Chymotrypsin is added to a final enzyme:substrate ratio of 1:100 (w/w).

    • The mixture is incubated at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 180 min).

    • The reaction in the aliquots is quenched by adding 10% TFA.

    • The amount of remaining peptide is quantified by RP-HPLC.

  • Data Analysis: The percentage of intact peptide is plotted against time to determine the half-life.[4][5]

Enzyme_Assay_Workflow cluster_setup Assay Setup cluster_sampling Time-Course Sampling cluster_quantification Quantification Peptide Peptide Solution (1 mg/mL in Buffer) Incubate Incubate at 37°C Peptide->Incubate Enzyme α-Chymotrypsin Enzyme->Incubate Aliquots Take Aliquots at Time Points Incubate->Aliquots Quench Quench with TFA Aliquots->Quench HPLC RP-HPLC Analysis Quench->HPLC PeakArea Measure Peak Area of Intact Peptide HPLC->PeakArea HalfLife Calculate Half-life PeakArea->HalfLife

References

A Comparative Analysis of Peptides Containing Trifluoro-L-norvaline and Their Non-Fluorinated Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of amino acid modifications is paramount in the design of novel peptide-based therapeutics. The incorporation of fluorinated amino acids, such as trifluoro-L-norvaline, represents a promising strategy to enhance the pharmacological properties of peptides. This guide provides an objective comparison of the biological activity of peptides containing trifluoro-L-norvaline versus their non-fluorinated counterparts, supported by experimental data and detailed methodologies.

The introduction of fluorine into peptide scaffolds can profoundly influence their conformational stability, proteolytic resistance, and receptor binding affinity. While direct comparative data for trifluoro-L-norvaline containing peptides is emergent, extensive research on analogous fluorinated amino acids, such as hexafluoroleucine, provides significant insights into the expected enhancements in biological activity.

Enhanced Proteolytic Stability: A Key Advantage of Fluorination

A primary challenge in the development of peptide therapeutics is their susceptibility to degradation by proteases. Fluorination of amino acid side chains can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.

A study on the antimicrobial peptide Buforin IIB demonstrated that the substitution of leucine (B10760876) with hexafluoroleucine significantly enhanced its resistance to trypsin digestion. This increased stability is crucial for maintaining therapeutic concentrations of the peptide over time.

Comparative Proteolytic Stability Data
PeptideAmino Acid at Position X% Intact Peptide after 1h Incubation with Trypsin
Buforin IIB AnalogL-Leucine~50%
Buforin IIB AnalogHexafluoroleucine>90%

Modulation of Antimicrobial Activity

The incorporation of fluorinated amino acids can also modulate the antimicrobial potency of peptides. The increased hydrophobicity imparted by fluorine can enhance interactions with bacterial cell membranes, a key step in the mechanism of action of many antimicrobial peptides.

In the case of Buforin IIB analogs, the replacement of leucine with hexafluoroleucine resulted in a notable increase in antimicrobial activity against a range of bacterial strains. This is quantified by the Minimum Inhibitory Concentration (MIC), where a lower value indicates higher potency.

Comparative Antimicrobial Activity (MIC in µg/mL)
PeptideE. coliB. subtilisC. albicans
Buforin IIB Analog (L-Leucine)6.23.112.5
Buforin IIB Analog (Hexafluoroleucine)3.11.66.2

Impact on Receptor-Ligand Interactions and Signaling

L-norvaline is known to act as an inhibitor of arginase, an enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[1][2] By inhibiting arginase, norvaline can increase the bioavailability of L-arginine for NOS, leading to enhanced nitric oxide (NO) production.[1][2] NO is a critical signaling molecule involved in various physiological processes, including vasodilation and immune responses.[1][3][4][5] The incorporation of trifluoro-L-norvaline into peptides could potentially modulate this activity, offering a targeted approach to influence the arginase-NO pathway.

Arginase_NO_Signaling cluster_extracellular Extracellular Space cluster_cell Endothelial Cell L-Arginine_ext L-Arginine L-Arginine_int L-Arginine L-Arginine_ext->L-Arginine_int Transport Arginase Arginase L-Arginine_int->Arginase Substrate NOS Nitric Oxide Synthase (NOS) L-Arginine_int->NOS Substrate Ornithine_Urea L-Ornithine + Urea (B33335) Arginase->Ornithine_Urea NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline sGC Soluble Guanylate Cyclase (sGC) NO_Citrulline->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation Downstream Effects Norvaline_Peptide Norvaline-Containing Peptide Norvaline_Peptide->Arginase Inhibition

Arginase-Nitric Oxide Signaling Pathway

Experimental Protocols

Peptide Synthesis

Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis is typically performed on a rink amide resin. For the incorporation of trifluoro-L-norvaline or other fluorinated amino acids, the corresponding Fmoc-protected amino acid is used. Coupling of amino acids is achieved using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) in DMF (dimethylformamide). Following assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS). The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Peptide_Synthesis_Workflow Start Start: Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (e.g., Piperidine in DMF) Start->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA in DMF) Fmoc_Deprotection->Amino_Acid_Coupling Wash Wash (DMF) Amino_Acid_Coupling->Wash Repeat Repeat for each amino acid in sequence Wash->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Fmoc_Deproteposition Fmoc_Deproteposition Repeat->Fmoc_Deproteposition Yes Cleavage Cleavage from Resin & Side-chain Deprotection (TFA/H2O/TIS) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis End End: Purified Peptide Analysis->End

Solid-Phase Peptide Synthesis Workflow
Protease Stability Assay

The stability of the peptides against proteolytic degradation is assessed by incubating them with a specific protease, such as trypsin, in a suitable buffer (e.g., 100 mM ammonium (B1175870) bicarbonate, pH 8.0) at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, and 180 minutes) and the reaction is quenched by adding an acid, such as 10% TFA. The samples are then analyzed by RP-HPLC. The percentage of the intact peptide remaining at each time point is determined by integrating the area of the corresponding peak in the chromatogram.

Antimicrobial Susceptibility Testing (MIC Assay)

The minimum inhibitory concentration (MIC) of the peptides is determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial twofold dilutions of the peptides are prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth (MHB). A standardized inoculum of the test microorganism (e.g., Escherichia coli, Bacillus subtilis, Candida albicans) is added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

Arginase Inhibition Assay

The inhibitory activity of the peptides on arginase is determined by measuring the amount of urea produced from the enzymatic hydrolysis of L-arginine. The reaction is carried out in a buffer containing L-arginine and a source of arginase (e.g., liver homogenate). The peptide inhibitor is pre-incubated with the enzyme before the addition of the substrate. The reaction is stopped after a defined period, and the concentration of urea is quantified using a colorimetric method, for example, with α-isonitrosopropiophenone. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.[6]

References

A Comparative Guide to the Stability of Peptides with Trifluoromethylated vs. Standard Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of trifluoromethylated amino acids into peptide structures has emerged as a powerful strategy to enhance their stability, a critical attribute for therapeutic efficacy and shelf-life. This guide provides an objective comparison of the stability of peptides containing trifluoromethylated amino acids against their standard counterparts, supported by experimental data and detailed methodologies.

Enhanced Stability of Trifluoromethylated Peptides: An Overview

The substitution of standard amino acids with their trifluoromethylated (Tfm) analogs can significantly improve a peptide's resistance to various degradation pathways.[1][2][3] This enhanced stability is primarily attributed to the unique physicochemical properties of the trifluoromethyl group, including its high electronegativity, hydrophobicity, and steric bulk.[1][4] These properties can shield the peptide backbone from enzymatic attack and stabilize its secondary structure.[1][2][3]

Incorporating fluorous amino acids has been shown to increase protein stability against thermal unfolding, chemical denaturation, and proteolytic degradation with minimal impact on biological activity.[1] The stabilizing effect appears to be more related to the increased buried hydrophobic surface area that accompanies fluorination rather than specific "fluorous" interactions between the fluorinated side chains.[1]

Comparative Stability Data

The following tables summarize quantitative data from studies comparing the stability of peptides containing trifluoromethylated amino acids with their non-fluorinated counterparts.

Proteolytic Stability

The resistance of peptides to enzymatic degradation is a crucial factor for their in vivo half-life. The incorporation of α-trifluoromethyl-substituted amino acids has been shown to confer significant proteolytic stability.[2][3]

Peptide SequenceModifying Amino AcidEnzymeHalf-life (t½)% Degradation (at specific time)Reference
Model Peptide 1Standardα-Chymotrypsin-100% after 60 min[2]
Model Peptide 1α-Tfm-amino acid at P1α-ChymotrypsinNo degradation observed0% after 90 min[2][3]
Model Peptide 1α-Tfm-amino acid at P2α-ChymotrypsinSignificantly increased<20% after 90 min[2][3]
Model Peptide 1α-Tfm-amino acid at P'2α-ChymotrypsinConsiderably increased~40% after 90 min[2][3]
Model Peptide 2StandardPepsin-100% after 30 min[2]
Model Peptide 2Fluorinated amino acidPepsinIncreasedSlower degradation observed[2]

Note: P1, P2, and P'2 refer to the amino acid positions relative to the cleavage site of the protease.

Thermal and Conformational Stability

Trifluoromethylation can also enhance the thermal and conformational stability of peptides by promoting the formation of more stable secondary structures.[1]

Protein/PeptideModificationΔG°fold (kcal/mol)Melting Temperature (Tm)Secondary Structure ChangeReference
α4H (four-helix bundle)Leucine core-18.0 ± 0.2--[1]
α4F3a (four-helix bundle)Hexafluoroleucine core-27.6 ± 0.1Significantly enhancedMinimal structural perturbation[1]

Experimental Protocols

Proteolytic Stability Assay

This protocol outlines a general method for assessing the stability of peptides against enzymatic degradation using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][5]

1. Materials:

  • Peptide stock solutions (10 mM in DMSO).[5]

  • Enzyme solution (e.g., α-chymotrypsin or pepsin at 0.1 mg/mL in appropriate buffer).[2]

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8 for α-chymotrypsin; 10 mM acetate (B1210297) buffer, pH 4.0 for pepsin).[2]

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in acetonitrile).[2]

  • RP-HPLC system with a C8 or C18 column.[2]

2. Procedure:

  • Prepare the peptide working solution by diluting the stock solution in the reaction buffer to a final concentration of 10 µM.[5]

  • Pre-incubate the peptide solution at 37°C for 5 minutes.[5]

  • Initiate the reaction by adding the enzyme solution to the peptide solution.

  • Incubate the reaction mixture at 37°C with shaking.[2]

  • At specific time points (e.g., 0, 15, 30, 60, 90 minutes), withdraw an aliquot of the reaction mixture.[2]

  • Immediately quench the reaction by adding the aliquot to the quenching solution.[2]

  • Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

  • Calculate the percentage of degradation over time or the peptide's half-life.

Circular Dichroism (CD) Spectroscopy for Conformational and Thermal Stability

CD spectroscopy is a powerful technique for monitoring the secondary structure of peptides and their conformational changes in response to temperature variations.[6][7][8]

1. Materials:

  • Peptide solution (0.1 - 0.5 mg/mL in a suitable buffer, e.g., 10 mM phosphate (B84403) buffer, pH 7.4).[7][9]

  • CD spectrometer.

  • Quartz cuvette with a path length of 1.0 mm.[10]

2. Procedure for Secondary Structure Analysis:

  • Record the CD spectrum of the peptide solution in the far-UV region (typically 190-250 nm) at a controlled temperature (e.g., 20°C).[9][10]

  • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Analyze the resulting spectrum to determine the relative proportions of α-helix, β-sheet, and random coil structures.[7][9]

3. Procedure for Thermal Stability (Melting Temperature, Tm) Analysis:

  • Monitor the CD signal at a specific wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for α-helical peptides) as a function of temperature.[7][9]

  • Increase the temperature gradually (e.g., 1°C/min) over a defined range (e.g., 20°C to 95°C).[7]

  • Plot the CD signal against temperature to generate a thermal denaturation curve.

  • The midpoint of the transition in this curve corresponds to the melting temperature (Tm), which is a measure of the peptide's thermal stability.[9]

Mandatory Visualizations

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Assays Stability Assays cluster_Analysis Data Analysis cluster_Results Results Comparison Peptide_Synthesis Peptide Synthesis (Standard vs. Tfm) Peptide_Purification Purification & Characterization Peptide_Synthesis->Peptide_Purification Proteolytic_Assay Proteolytic Stability Assay (e.g., with α-Chymotrypsin) Peptide_Purification->Proteolytic_Assay Thermal_Assay Thermal Stability Assay (CD Spectroscopy) Peptide_Purification->Thermal_Assay Conformational_Assay Conformational Analysis (CD Spectroscopy) Peptide_Purification->Conformational_Assay HPLC_Analysis RP-HPLC Analysis Proteolytic_Assay->HPLC_Analysis Tm_Determination Tm Determination Thermal_Assay->Tm_Determination CD_Analysis CD Spectra Deconvolution Conformational_Assay->CD_Analysis Compare_HalfLife Compare Half-lives HPLC_Analysis->Compare_HalfLife Compare_Structure Compare Secondary Structures CD_Analysis->Compare_Structure Compare_Tm Compare Tm Values Tm_Determination->Compare_Tm Proteolytic_Degradation cluster_Tfm Tfm-Amino Acid Effect Intact_Peptide Intact Peptide (Standard or Tfm-modified) Degraded_Fragments Degraded Peptide Fragments Intact_Peptide->Degraded_Fragments Cleavage of Peptide Bond Protease Protease (e.g., α-Chymotrypsin) Protease->Intact_Peptide Enzymatic Attack Tfm_Effect Steric Hindrance & Hydrophobicity Inhibit Attack

References

Enhancing Peptide Therapeutics: The Impact of Trifluoro-Norvaline on Enzymatic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of more robust and effective peptide-based drugs is a constant challenge. A key hurdle in this endeavor is the inherent susceptibility of peptides to enzymatic degradation in the body, which significantly limits their bioavailability and therapeutic efficacy. A promising strategy to overcome this limitation is the incorporation of non-natural amino acids, such as trifluoro-norvaline, into peptide sequences. This guide provides a comparative analysis of the enzymatic stability of trifluoro-norvaline-containing peptides versus their non-fluorinated counterparts, supported by experimental data and detailed protocols.

The introduction of trifluoromethyl groups can significantly enhance the metabolic stability of peptides.[1] This is attributed to the steric and electronic properties of the trifluoromethyl group, which can shield adjacent peptide bonds from enzymatic cleavage, thereby prolonging the drug's half-life in vivo.[1] However, the impact of fluorination on proteolytic stability is a complex phenomenon and is not always predictable.[2][3][4] The effectiveness of this modification depends on several factors, including the specific enzyme, the location of the fluorinated amino acid relative to the cleavage site, and the overall fluorine content of the peptide.[2][3][4]

Comparative Enzymatic Stability Data

The following table summarizes findings from studies investigating the enzymatic stability of peptides containing fluorinated amino acids, including those with trifluoromethyl groups which serve as a surrogate for trifluoro-norvaline. The data illustrates the significant increase in resistance to proteolysis upon fluorination.

Peptide Sequence/ModificationEnzymeKey FindingsReference
Model peptides with α-trifluoromethyl-substituted amino acidsα-ChymotrypsinAbsolute stability observed when the substitution is at the P1 position relative to the cleavage site. Considerable stability at P2 and P'2 positions.[5]
Fluorinated antimicrobial peptides (Buforin and Magainin analogues)TrypsinModest increases in protease resistance compared to parent peptides.[6][7]
Model peptides with fluorinated amino acids at P2, P1', or P2' positionsα-Chymotrypsin, PepsinIncreased proteolytic stability was observed only in a few cases, highlighting the complexity of the interaction.[2][3][4]
Peptides with fluoro-alkyl tailsVarious ProteasesEnhanced stability due to the fluorous effect directing peptide assembly.[8]
Peptides with mono-, di-, and tri-fluoroethylglycineElastase, Bromelain, Trypsin, Proteinase KDegree of degradation depended on the enzyme and the extent of fluorination.[9]

Experimental Protocol: In Vitro Enzymatic Stability Assay

The following is a generalized protocol for assessing the enzymatic stability of trifluoro-norvaline containing peptides, based on methodologies described in the literature.[2][3]

1. Materials and Reagents:

  • Test Peptide (with trifluoro-norvaline)

  • Control Peptide (non-fluorinated counterpart)

  • Proteolytic Enzyme (e.g., α-Chymotrypsin, Trypsin, Pepsin)

  • Assay Buffer (e.g., 10 mM Phosphate Buffer, pH 7.4 for α-Chymotrypsin and Trypsin; 10 mM Acetate Buffer, pH 4.0 for Pepsin)

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid in Acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV or fluorescence detector.

2. Procedure:

  • Prepare stock solutions of the test and control peptides in the appropriate assay buffer.

  • Prepare a stock solution of the selected proteolytic enzyme in the same buffer.

  • Initiate the enzymatic reaction by adding a specific concentration of the enzyme to the peptide solution. A typical peptide-to-enzyme ratio can range from 10:1 to 100:1 (w/w).

  • Incubate the reaction mixture at a constant temperature (e.g., 30°C or 37°C).[3]

  • At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Analyze the samples by reverse-phase HPLC to separate the intact peptide from its degradation products.

  • Monitor the degradation of the peptide by measuring the decrease in the peak area of the intact peptide over time.

3. Data Analysis:

  • Plot the percentage of the remaining intact peptide against time.

  • Calculate the half-life (t½) of the peptide, which is the time required for 50% of the peptide to be degraded.

  • Compare the half-lives of the trifluoro-norvaline containing peptide and the control peptide to determine the relative improvement in enzymatic stability.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for assessing the enzymatic stability of peptides.

EnzymaticStabilityWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Sol Prepare Peptide Solutions (Test & Control) Incubation Incubate at 37°C Peptide_Sol->Incubation Enzyme_Sol Prepare Enzyme Solution Enzyme_Sol->Incubation Time_Points Withdraw Aliquots at Time Points Incubation->Time_Points Quench Quench Reaction Time_Points->Quench HPLC RP-HPLC Analysis Quench->HPLC Data Data Analysis (Peak Area vs. Time) HPLC->Data HalfLife Calculate Half-Life (t½) Data->HalfLife

Caption: Workflow for enzymatic stability assessment.

References

Unveiling Peptide Landscapes: Validating 19F NMR with Trifluoro-L-norvaline as a Conformational Probe

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide and protein engineering, understanding conformational dynamics is paramount to elucidating function and designing novel therapeutics. The strategic placement of environmentally sensitive probes is a cornerstone of these investigations. This guide provides a comprehensive comparison of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, utilizing the novel amino acid trifluoro-L-norvaline, against established techniques for probing peptide conformation. We present supporting experimental data, detailed protocols, and logical workflows to empower researchers in selecting and implementing the optimal methodology for their specific needs.

The Power of a Fluorinated Sentinel: 19F NMR with Trifluoro-L-norvaline

The fluorine nucleus (¹⁹F) offers a unique and powerful lens for observing biomolecular systems.[1] Its 100% natural abundance and high gyromagnetic ratio, second only to ¹H, provide exceptional sensitivity.[1] Crucially, the near-complete absence of fluorine in biological systems ensures that ¹⁹F NMR spectra are free from background signals, allowing for the unambiguous detection of the incorporated probe.[1][2]

The trifluoromethyl (CF₃) group of trifluoro-L-norvaline is particularly well-suited as a conformational probe. Its ¹⁹F NMR chemical shift is exquisitely sensitive to the local electrostatic environment, solvent exposure, and tertiary structure of the peptide.[2][3] This sensitivity allows for the detection of subtle conformational changes that may be invisible to other techniques.[4]

Head-to-Head Comparison: 19F NMR vs. Alternative Methods

To validate the efficacy of ¹⁹F NMR with trifluoro-L-norvaline, we compare it against two widely used methods for peptide conformational analysis: Circular Dichroism (CD) Spectroscopy and Förster Resonance Energy Transfer (FRET).

Parameter ¹⁹F NMR with Trifluoro-L-norvaline Circular Dichroism (CD) Spectroscopy Förster Resonance Energy Transfer (FRET)
Information Obtained Site-specific, local conformation and dynamics at the probe location.[3]Global secondary structure content (α-helix, β-sheet, random coil).[5]Distance between two labeled points (typically 1-10 nm).[1]
Structural Resolution High, at the atomic level of the probe.Low, provides an average secondary structure of the entire peptide.Low, provides distance information between two probes.
Sensitivity to Change Highly sensitive to subtle, localized conformational shifts.[2][3]Sensitive to global changes in secondary structure.Sensitive to changes in the distance between the donor and acceptor probes.
Probe Requirement Requires site-specific incorporation of trifluoro-L-norvaline.No intrinsic probe required; relies on the chirality of the peptide backbone.Requires the incorporation of two different fluorescent probes (donor and acceptor).[1]
Peptide Size Limitation Applicable to a wide range of peptide and protein sizes.Best suited for peptides and smaller proteins.Dependent on the ability to label the molecule at two specific sites.
Experimental Complexity Moderate; requires expertise in peptide synthesis and NMR spectroscopy.Low; relatively straightforward data acquisition and analysis.High; requires careful selection of probes, labeling, and complex data analysis.

Experimental Data Insights

While direct comparative data on the same peptide labeled with trifluoro-L-norvaline against CD and FRET is not extensively published, we can extrapolate from studies using similar trifluoromethyl-containing probes.

A study on a model peptide demonstrated that the ¹⁹F NMR chemical shifts of a trifluoromethyl group are highly responsive to changes in the local dielectric environment, reflecting different conformational states.[6] In contrast, CD spectroscopy of a similar peptide provided information on the overall secondary structure, showing a transition from a random coil to a more ordered conformation under different solvent conditions.[5] FRET measurements on model peptides have been used to determine the end-to-end distance, providing a measure of the peptide's compactness or extension.[1]

These findings highlight the complementary nature of these techniques. While CD spectroscopy reveals the global secondary structure, ¹⁹F NMR with a trifluoro-L-norvaline probe can report on the specific conformational changes occurring at a precise location within the peptide. FRET, on the other hand, provides distance constraints between two points, offering a different but equally valuable piece of the conformational puzzle.

Experimental Protocols

Incorporation of Trifluoro-L-norvaline via Solid-Phase Peptide Synthesis (SPPS)

The site-specific incorporation of trifluoro-L-norvaline into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-trifluoro-L-norvaline

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-trifluoro-L-norvaline (or other Fmoc-protected amino acids) in DMF.

    • Add coupling reagents (HBTU/HOBt) and DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.

19F NMR Spectroscopy

Materials:

  • Lyophilized peptide containing trifluoro-L-norvaline

  • NMR buffer (e.g., phosphate (B84403) buffer in D₂O)

  • NMR spectrometer equipped with a fluorine probe

Protocol:

  • Sample Preparation: Dissolve the purified peptide in the NMR buffer to the desired concentration (typically 0.1-1 mM).

  • Spectrometer Setup: Tune and match the ¹⁹F probe on the NMR spectrometer.

  • Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. A simple pulse-acquire sequence is often sufficient.[1]

  • Data Processing: Process the acquired free induction decay (FID) with an appropriate window function and Fourier transform to obtain the frequency-domain spectrum.

  • Analysis: Analyze the chemical shift, line width, and integration of the ¹⁹F signal to infer conformational information.

Visualizing the Workflow

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis start Start: Peptide Sequence Design spps Solid-Phase Peptide Synthesis (Incorporate Trifluoro-L-norvaline) start->spps cleavage Cleavage from Resin spps->cleavage purification HPLC Purification cleavage->purification lyophilization Lyophilization purification->lyophilization sample_prep Sample Preparation lyophilization->sample_prep nmr_acq 19F NMR Data Acquisition sample_prep->nmr_acq cd_acq CD Spectroscopy sample_prep->cd_acq fret_acq FRET Measurement sample_prep->fret_acq data_analysis Data Analysis & Comparison nmr_acq->data_analysis cd_acq->data_analysis fret_acq->data_analysis conclusion Structural Interpretation data_analysis->conclusion

Caption: Workflow for peptide synthesis and conformational analysis.

Logical Relationships in Conformational Probing

Logical_Relationships peptide_conformation Peptide Conformation nmr 19F NMR (Trifluoro-L-norvaline) peptide_conformation->nmr cd Circular Dichroism peptide_conformation->cd fret FRET peptide_conformation->fret local_info Site-Specific Local Environment nmr->local_info Provides global_info Global Secondary Structure cd->global_info Provides distance_info Inter-probe Distance fret->distance_info Provides local_info->peptide_conformation Informs global_info->peptide_conformation Informs distance_info->peptide_conformation Informs

Caption: Interplay of techniques for probing peptide conformation.

Conclusion

¹⁹F NMR spectroscopy with trifluoro-L-norvaline stands as a highly sensitive and precise tool for dissecting peptide conformation at the local level. Its ability to provide site-specific information without background interference makes it an invaluable addition to the biophysical toolkit. While methods like CD spectroscopy and FRET offer complementary insights into global secondary structure and intermolecular distances, the high-resolution data from ¹⁹F NMR can be pivotal in understanding the subtle conformational changes that govern peptide function and interaction. By leveraging the strengths of each technique, researchers can build a more complete and nuanced picture of the dynamic conformational landscape of peptides.

References

Assessing the Immunogenicity of Peptides Containing Trifluoromethylated Amino Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of trifluoromethylated amino acids into peptides is a promising strategy in drug development to enhance stability and bioavailability. However, this modification can also modulate the peptide's immunogenicity, a critical consideration for therapeutic applications. This guide provides a comparative assessment of the immunogenicity of peptides containing trifluoromethylated amino acids versus their non-fluorinated counterparts, supported by experimental data and detailed methodologies.

Comparative Immunogenicity Data

The introduction of trifluoromethyl groups can significantly alter the interaction between a peptide and the T-cell receptor (TCR), a key event in the initiation of an adaptive immune response. The following table summarizes experimental data on the binding affinity of a fluorinated peptide variant to a T-cell receptor compared to its non-fluorinated analogue.

Peptide VariantModificationTCR Binding Affinity (K D )Change in Binding Free Energy (ΔΔG°)
Native Tax PeptideTyrosine at position 52.1 µMN/A
Tax-Y5F34FF3,4-difluorophenylalanine at position 50.46 µM-0.7 kcal/mol

Data adapted from a study on the HTLV-1 Tax11-19 peptide and the A6 T-cell receptor.

This data indicates that the incorporation of a difluorinated phenylalanine in place of tyrosine at a key TCR contact residue can lead to a nearly 5-fold increase in binding affinity. This enhanced binding is attributed to the unique "polar hydrophobicity" of fluorine, which can lead to more favorable electrostatic interactions within the TCR binding pocket. While this example uses difluorination, the principle of altered immunogenicity due to the electronic and steric effects of fluorination is directly relevant to trifluoromethylated amino acids.

Key Experimental Protocols for Immunogenicity Assessment

To evaluate the immunogenicity of novel peptide candidates, several in vitro assays are essential. These assays provide quantitative measures of T-cell activation, proliferation, and cytokine release.

T-Cell Proliferation Assay (CFSE-Based)

This assay measures the proliferation of T-cells in response to peptide stimulation.

Principle: T-cells are labeled with a fluorescent dye, carboxyfluorescein succinimidyl ester (CFSE). Upon cell division, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each generation. This dilution of CFSE is measured by flow cytometry to quantify proliferation.

Methodology:

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs in a protein-free medium and incubate with CFSE at a final concentration of 1-5 µM for 10-15 minutes at 37°C. Quench the labeling reaction by adding complete culture medium.

  • Cell Culture and Stimulation: Plate the CFSE-labeled PBMCs at a density of 1-2 x 10^6 cells/mL. Add the trifluoromethylated peptide or the non-fluorinated control peptide at various concentrations (e.g., 1, 5, 10 µg/mL). Include a positive control (e.g., phytohemagglutinin) and a negative control (vehicle).

  • Incubation: Culture the cells for 5-7 days at 37°C in a humidified CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells using a flow cytometer, gating on the T-cell populations and measuring the CFSE fluorescence intensity.

  • Data Analysis: Calculate the percentage of proliferated cells and the stimulation index (SI), which is the ratio of the percentage of proliferated cells in the presence of the peptide to the percentage in the negative control.

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Release

This assay quantifies the number of cytokine-secreting T-cells upon peptide stimulation.

Principle: T-cells are cultured on a surface coated with a capture antibody specific for a particular cytokine (e.g., IFN-γ, IL-2). When a T-cell is activated by the peptide and secretes the cytokine, it is captured by the antibody in the immediate vicinity of the cell. After removing the cells, a detection antibody conjugated to an enzyme is added, followed by a substrate that forms a colored spot at the site of cytokine secretion. Each spot represents a single cytokine-secreting cell.

Methodology:

  • Plate Coating: Coat a 96-well ELISpot plate with a capture antibody against the cytokine of interest (e.g., anti-human IFN-γ) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 2 hours at room temperature.

  • Cell Plating and Stimulation: Wash the plate and add PBMCs (2-3 x 10^5 cells/well). Add the trifluoromethylated peptide or the non-fluorinated control peptide at various concentrations. Include positive and negative controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.

  • Detection: Discard the cells and wash the plate. Add a biotinylated detection antibody specific for the cytokine and incubate for 2 hours at room temperature.

  • Enzyme and Substrate Addition: Wash the plate and add streptavidin-alkaline phosphatase or -horseradish peroxidase conjugate. After incubation and washing, add the corresponding substrate to develop the spots.

  • Spot Analysis: Wash the plate, allow it to dry, and count the spots using an automated ELISpot reader. The results are expressed as the number of spot-forming cells (SFC) per million PBMCs.

Signaling Pathway and Experimental Workflow

The interaction of a peptide presented by a Major Histocompatibility Complex (MHC) molecule on an antigen-presenting cell (APC) with the T-cell receptor (TCR) initiates a cascade of intracellular signaling events leading to T-cell activation.

T_Cell_Activation_Workflow cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell Peptide Trifluoromethylated Peptide MHC MHC Class II Peptide->MHC Processing & Loading TCR TCR MHC->TCR Signal 1: Antigen Recognition Lck Lck TCR->Lck CD4 CD4 CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 NFAT NFAT PLCg1->NFAT NFkB NF-κB PLCg1->NFkB AP1 AP-1 PLCg1->AP1 Cytokines Cytokine Production (e.g., IL-2, IFN-γ) NFAT->Cytokines NFkB->Cytokines AP1->Cytokines Proliferation T-Cell Proliferation Cytokines->Proliferation B7 B7 B7->CD28 Signal 2: Co-stimulation

Caption: T-Cell activation signaling cascade.

The diagram above illustrates the key steps in T-cell activation, starting from the presentation of the peptide by the APC to the downstream signaling events that lead to cytokine production and T-cell proliferation. The incorporation of trifluoromethylated amino acids can influence the initial "Signal 1" by altering the binding affinity and kinetics of the peptide-MHC-TCR interaction.

Immunogenicity_Assessment_Workflow start Peptide Synthesis peptide_tfm Trifluoromethylated Peptide start->peptide_tfm peptide_non Non-fluorinated Control Peptide start->peptide_non in_vitro_assays In Vitro Immunogenicity Assays peptide_tfm->in_vitro_assays peptide_non->in_vitro_assays t_cell_prolif T-Cell Proliferation (CFSE Assay) in_vitro_assays->t_cell_prolif cytokine_release Cytokine Release (ELISpot Assay) in_vitro_assays->cytokine_release data_analysis Data Analysis & Comparison t_cell_prolif->data_analysis cytokine_release->data_analysis conclusion Immunogenicity Assessment data_analysis->conclusion

Caption: Experimental workflow for assessing peptide immunogenicity.

This workflow outlines the systematic approach to comparing the immunogenicity of trifluoromethylated peptides with their non-fluorinated counterparts, from synthesis to data-driven assessment.

comparison of different protecting group strategies for trifluoromethylated amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of trifluoromethylated (CF₃) amino acids into peptides is a powerful strategy in medicinal chemistry for enhancing metabolic stability, binding affinity, and cellular uptake. However, the strong electron-withdrawing nature of the trifluoromethyl group presents unique challenges for chemical synthesis, making the selection of an appropriate protecting group strategy paramount. This guide provides an objective comparison of common protecting group strategies for the amine and carboxylic acid functionalities of trifluoromethylated amino acids, supported by established chemical principles and experimental data.

N-Terminal Amine Protection Strategies

The protection of the α-amino group is critical to prevent unwanted side reactions during peptide coupling. The three most common N-terminal protecting groups—tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz)—are compared below. Their selection is primarily dictated by the desired deprotection conditions and orthogonality to other protecting groups used in the synthetic scheme.

The general workflow for utilizing a protected amino acid is illustrated below.

G Unprotected Unprotected CF₃-Amino Acid N_Protected N-Protected CF₃-Amino Acid Unprotected->N_Protected N-Protection (e.g., Boc₂, Fmoc-OSu) C_Protected N,C-Protected CF₃-Amino Acid N_Protected->C_Protected C-Protection (e.g., Benzyl (B1604629) Bromide) Coupled Peptide Coupling C_Protected->Coupled Activation & Coupling Deprotected Final Deprotection Coupled->Deprotected Cleavage & Global Deprotection

Caption: General workflow for amino acid protection and peptide synthesis.

Comparison of N-Terminal Protecting Groups

The choice between Boc, Fmoc, and Cbz depends on the overall synthetic strategy, particularly for solid-phase peptide synthesis (SPPS). The Fmoc/tBu strategy is dominant in modern SPPS due to its milder deprotection conditions.[1] The Boc/Bzl strategy, while classic, requires harsher acidic conditions for final cleavage.[2][3]

Protecting GroupStructureProtection ReagentDeprotection ConditionsStability & CompatibilityReported Yield (Example)
Boc (tert-Butoxycarbonyl)-(C=O)O-C(CH₃)₃Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong Acid (e.g., TFA in DCM)[][5]Stable to bases and nucleophiles. Orthogonal to Fmoc and Cbz.[6]>95% (General, on standard amino acids)[7]
Fmoc (9-Fluorenylmethyloxycarbonyl)-(C=O)O-CH₂-FluoreneFmoc-OSu or Fmoc-ClBase (e.g., 20% Piperidine (B6355638) in DMF)[][8]Stable to acids. Orthogonal to Boc and acid-labile side-chain groups.[1]82.4% (Overall for Fmoc-(S)-6,6,6-trifluoro-norleucine synthesis)[9]
Cbz (Carboxybenzyl)-(C=O)O-CH₂-PhBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH)[1]Stable to mild acid and base. Not orthogonal to benzyl esters.[1]93% (General, on 3-azabicyclo[3.3.0]octane)[10]
Key Considerations for CF₃-Amino Acids:

The electron-withdrawing CF₃ group can increase the acidity of the N-H bond, potentially affecting reaction kinetics. However, standard protection protocols are generally effective. The stability of the protecting groups themselves is typically robust enough to withstand the conditions required for peptide synthesis involving these unique monomers. The choice of strategy will primarily depend on compatibility with other functional groups and the desired cleavage method.

G cluster_N N-Terminal Protection cluster_D Deprotection AA CF₃-Amino Acid Boc Boc-AA AA->Boc Boc₂O, Base Fmoc Fmoc-AA AA->Fmoc Fmoc-OSu, Base Cbz Cbz-AA AA->Cbz Cbz-Cl, Base Free_Boc Free Amine Boc->Free_Boc TFA Free_Fmoc Free Amine Fmoc->Free_Fmoc Piperidine Free_Cbz Free Amine Cbz->Free_Cbz H₂ / Pd-C

Caption: N-terminal protection and deprotection pathways.

C-Terminal Carboxyl Protection Strategies

Protecting the carboxylic acid, typically as an ester, is necessary to prevent its participation in peptide bond formation when it is not the intended acyl donor.

Comparison of C-Terminal Protecting Groups

Benzyl and methyl esters are common choices, particularly in solution-phase synthesis or for the preparation of peptide fragments. In SPPS, the carboxyl group is activated after being anchored to the solid support, which serves as its protecting group.

Protecting GroupStructureProtection ReagentDeprotection ConditionsStability & Compatibility
Benzyl Ester (Bn)-(C=O)O-CH₂-PhBenzyl alcohol, Acid catalystCatalytic Hydrogenolysis (H₂/Pd-C)Stable to mild acid and base. Cleaved under the same conditions as Cbz.[11]
Methyl Ester (Me)-(C=O)O-CH₃Methanol, Acid catalyst (e.g., SOCl₂)Saponification (e.g., NaOH)Stable to acidic conditions and hydrogenolysis. Base-labile.
tert-Butyl Ester (tBu)-(C=O)O-C(CH₃)₃Isobutylene, Acid catalystStrong Acid (e.g., TFA)Stable to base and hydrogenolysis. Cleaved under the same conditions as Boc.

Orthogonal Protection Strategies

For complex syntheses, such as creating cyclic or branched peptides, an orthogonal protection scheme is essential. This allows for the selective deprotection of one functional group while others remain intact.[12][13] A common orthogonal strategy in modern peptide synthesis is the Fmoc/tBu approach. The N-terminus is protected with the base-labile Fmoc group, while side chains (and potentially the C-terminus) are protected with acid-labile groups like tBu.[] This allows the peptide chain to be elongated under basic deprotection conditions, with a final acid treatment to remove all side-chain protecting groups and cleave the peptide from the resin.[14]

Experimental Protocols

The following are generalized protocols. Researchers should optimize conditions based on the specific trifluoromethylated amino acid and substrate.

Protocol 1: General Procedure for N-Fmoc Protection of a CF₃-Amino Acid

This protocol is adapted from standard procedures for Fmoc protection.[15]

  • Dissolution : Dissolve the trifluoromethylated amino acid (1.0 eq) in a 10% aqueous sodium carbonate solution.

  • Addition of Reagent : Cool the solution to 0 °C in an ice bath. Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 eq) in dioxane dropwise while stirring vigorously.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup : Dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidification : Acidify the aqueous layer to pH 2 with 1 M HCl while cooling in an ice bath. The product will precipitate.

  • Isolation : Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Fmoc-protected amino acid. An 82.4% overall yield has been reported for a three-step synthesis of Fmoc-(S)-6,6,6-trifluoro-norleucine.[9]

Protocol 2: General Procedure for N-Boc Protection of a CF₃-Amino Acid

This protocol is based on well-established methods for Boc protection.[6]

  • Dissolution : Dissolve the trifluoromethylated amino acid (1.0 eq) in a suitable solvent mixture, such as dioxane/water or THF/water.

  • Basification : Add a base such as sodium hydroxide (B78521) or triethylamine (B128534) to adjust the pH to ~9-10.

  • Addition of Reagent : Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution.

  • Reaction : Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Workup : Once the reaction is complete, concentrate the solution in vacuo to remove the organic solvent.

  • Acidification & Isolation : Dilute with water and acidify to pH 3 with a cold solution of 1 M HCl or citric acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the Boc-protected product.

Protocol 3: General Procedure for Fmoc Deprotection in SPPS

This is a standard protocol for Fmoc removal during solid-phase peptide synthesis.[8][16]

  • Resin Treatment : Swell the peptide-resin in N,N-dimethylformamide (DMF).

  • Deprotection : Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes at room temperature.

  • Washing : Filter the resin and wash thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation : A qualitative Kaiser test can be performed to confirm the presence of the newly freed primary amine before proceeding to the next coupling step.

Protocol 4: General Procedure for Boc Deprotection

This protocol describes the removal of a Boc group using trifluoroacetic acid.[5]

  • Dissolution : Dissolve the Boc-protected substrate in an anhydrous solvent such as dichloromethane (B109758) (DCM).

  • Acid Treatment : Cool the solution to 0 °C and add trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM (v/v).

  • Reaction : Stir the reaction at room temperature for 1-2 hours. Monitor completion by TLC or LC-MS.

  • Workup : Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Isolation : The deprotected amine is often obtained as a TFA salt. It can be precipitated by the addition of cold diethyl ether and collected by filtration. Neutralization can be performed by washing an organic solution of the product with an aqueous basic solution (e.g., saturated NaHCO₃).

References

The Fluorine Advantage: A Cost-Benefit Analysis of N-Fmoc-5,5,5-trifluoro-L-norvaline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis, the quest for enhanced stability, bioavailability, and unique conformational properties is paramount. The incorporation of non-canonical amino acids is a key strategy, and among these, fluorinated amino acids have garnered significant attention. This guide provides a comparative analysis of N-Fmoc-5,5,5-trifluoro-L-norvaline and its non-fluorinated counterpart, N-Fmoc-L-norvaline, offering researchers, scientists, and drug development professionals a data-driven perspective on the cost-benefit of this intriguing building block.

The trifluoromethyl group, a bioisostere for the methyl group, imparts unique physicochemical properties to peptides. These include increased hydrophobicity, enhanced metabolic stability, and altered acidity of neighboring groups. Such modifications can profoundly influence a peptide's biological activity and pharmacokinetic profile. However, the benefits of incorporating this compound must be weighed against its typically higher cost and potentially more challenging synthesis protocols.

Performance and Cost Comparison

A direct comparison reveals a significant cost disparity between the fluorinated and non-fluorinated analogues. While this upfront investment for the trifluorinated version is higher, the potential downstream benefits in terms of improved peptide performance and reduced attrition in drug development pipelines can justify the initial expenditure.

FeatureThis compoundN-Fmoc-L-norvalineReferences
Estimated Cost ~$160/100mgVaries, but significantly lower than the fluorinated analog[1]
Key Benefit Enhanced metabolic stability, increased hydrophobicity, potential for unique peptide conformationsLower cost, standard synthesis protocols[2]
Potential Drawback Higher cost, potential for altered coupling kineticsSusceptibility to metabolic degradation
Impact on Peptide Properties Can improve proteolytic resistance and membrane permeabilityStandard hydrophobic residue

Experimental Protocols: A General Approach to Incorporation

The solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard method for incorporating both this compound and N-Fmoc-L-norvaline. While the fundamental steps remain the same, the altered reactivity of the fluorinated amino acid may necessitate optimization of coupling conditions.

Standard Fmoc-SPPS Protocol
  • Resin Swelling: The synthesis resin (e.g., Rink Amide resin) is swollen in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The desired Fmoc-amino acid (either this compound or N-Fmoc-L-norvaline) is activated with a coupling reagent (e.g., HBTU/HOBt or HATU) and coupled to the deprotected resin. Longer coupling times or double coupling may be beneficial for the sterically hindered trifluorinated amino acid.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Repeat: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is assembled, it is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification and Analysis: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Visualizing the Workflow

The following diagrams illustrate the key logical and experimental workflows discussed.

Peptide_Synthesis_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Check Repeat for next Amino Acid? Washing2->Check Check->Deprotection Yes Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Check->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis Final_Peptide Final Peptide Analysis->Final_Peptide

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Cost_Benefit_Analysis cluster_Fluorinated This compound cluster_NonFluorinated N-Fmoc-L-norvaline Cost_F Higher Initial Cost Benefit_F Potential Benefits: - Enhanced Metabolic Stability - Increased Bioavailability - Unique Conformations - Improved Biological Activity Cost_F->Benefit_F justifies Decision Decision Point: Project Goals & Budget Benefit_F->Decision Cost_NF Lower Initial Cost Benefit_NF Benefits: - Standard, Well-Established Protocols - Lower Financial Risk for Routine Synthesis Cost_NF->Benefit_NF enables Benefit_NF->Decision

Decision-making framework for choosing between fluorinated and non-fluorinated norvaline.

Conclusion: A Strategic Choice

The decision to use this compound is a strategic one that hinges on the specific goals of the research or drug development project. For routine peptide synthesis where cost is a primary driver and the unique properties of fluorine are not required, N-Fmoc-L-norvaline remains the logical choice. However, for projects aiming to develop novel peptide therapeutics with enhanced stability and potentially improved efficacy, the higher upfront cost of this compound can be a worthwhile investment. The potential for creating peptides with superior pharmacokinetic profiles can lead to significant long-term savings by reducing the likelihood of late-stage failures in the drug development process. As with any specialized reagent, pilot studies to optimize its incorporation into the desired peptide sequence are highly recommended.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Glucagon-Like Peptide-1 (GLP-1) Analogs for Enhanced In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into peptide therapeutics has emerged as a powerful tool to enhance their pharmacokinetic profiles and, consequently, their in vivo efficacy. This guide provides a comparative analysis of a fluorinated Glucagon-Like Peptide-1 (GLP-1) analog versus its non-fluorinated counterpart, highlighting the impact of fluorination on proteolytic stability and in vivo performance. This case study is centered on GLP-1, a key therapeutic target for type 2 diabetes, where enhancing peptide stability is a critical objective.

Data Presentation: In Vitro and In Vivo Performance Metrics

The following table summarizes the key in vitro and in vivo performance data for a native GLP-1 and its fluorinated analog. The data illustrates the significant improvements in proteolytic stability afforded by fluorination, which directly contributes to enhanced in vivo efficacy.

ParameterNative GLP-1Fluorinated GLP-1 Analog (F9)
Receptor Binding Affinity (IC50, nM) 1.95.1
Signaling Efficacy (EC50, nM) 0.080.11
Proteolytic Stability (Half-life in presence of DPP-IV, min) < 2Significantly Increased (1.5-fold increase in stability relative to GLP-1)[1]
In Vivo Efficacy (Blood Glucose Lowering) Rapidly degradedProlonged glucose-lowering effect

Experimental Protocols

In Vitro Proteolytic Stability Assay

Objective: To determine the stability of the peptide analogs in the presence of Dipeptidyl Peptidase-IV (DPP-IV), the primary enzyme responsible for GLP-1 degradation in vivo.

Methodology:

  • The peptide (native GLP-1 or fluorinated analog) is incubated at a concentration of 10 µM with recombinant human DPP-IV (20 units/L) in a buffer solution (50 mM Tris-HCl, 1 mM EDTA, pH 7.6) at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • The reaction in the aliquots is quenched by the addition of 0.2% trifluoroacetic acid (TFA).

  • The samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact peptide from its degradation products.

  • The peak area of the intact peptide is quantified over time to determine the degradation rate and calculate the half-life.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the in vivo efficacy of the peptide analogs in regulating blood glucose levels after an oral glucose challenge.

Methodology:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, are used for the study.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Fasting: Mice are fasted for 6 hours prior to the experiment with free access to water.

  • Peptide Administration: A single intraperitoneal (IP) injection of either the native GLP-1, the fluorinated GLP-1 analog (at a specified dose, e.g., 100 µg/kg), or a vehicle control (saline) is administered.

  • Glucose Challenge: 30 minutes after peptide administration, an oral gavage of glucose solution (2 g/kg body weight) is administered.

  • Blood Sampling: Blood samples are collected from the tail vein at baseline (0 min) and at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.

  • Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated for each group to compare the glucose-lowering efficacy of the different peptides.

Mandatory Visualization

GLP-1 Signaling Pathway

The following diagram illustrates the signaling pathway activated upon the binding of GLP-1 to its receptor on pancreatic β-cells, leading to enhanced insulin (B600854) secretion.

GLP1_Signaling GLP-1 GLP-1 GLP-1R GLP-1 Receptor GLP-1->GLP-1R G-Protein G-Protein GLP-1R->G-Protein Activates AC Adenylate Cyclase G-Protein->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_Granules Insulin Granules PKA->Insulin_Granules Exocytosis Epac2->Insulin_Granules Exocytosis Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion

Caption: GLP-1 receptor signaling cascade in pancreatic β-cells.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the workflow for the in vivo evaluation of GLP-1 analogs.

InVivo_Workflow Start Start Animal_Acclimatization Animal Acclimatization (C57BL/6 mice, 1 week) Start->Animal_Acclimatization Fasting Fasting (6 hours) Animal_Acclimatization->Fasting Peptide_Injection Peptide Administration (IP injection) Fasting->Peptide_Injection Glucose_Challenge Oral Glucose Challenge (2 g/kg) Peptide_Injection->Glucose_Challenge Blood_Sampling Blood Sampling (0, 15, 30, 60, 90, 120 min) Glucose_Challenge->Blood_Sampling Glucose_Measurement Blood Glucose Measurement Blood_Sampling->Glucose_Measurement Data_Analysis Data Analysis (AUC calculation) Glucose_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Oral Glucose Tolerance Test (OGTT).

References

Safety Operating Guide

Proper Disposal of N-Fmoc-5,5,5-trifluoro-L-norvaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of N-Fmoc-5,5,5-trifluoro-L-norvaline is critical for ensuring laboratory safety and environmental protection. As a fluorinated amino acid derivative, this compound requires specific handling procedures due to its chemical properties. This guide provides detailed, step-by-step instructions for the proper disposal of this compound in various forms, including unused solid product, contaminated labware, and liquid waste streams generated during its use in research and drug development.

The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste.[1] Due to the presence of fluorine, it is classified as a halogenated organic compound, which necessitates segregation from non-halogenated waste streams to ensure proper treatment and to minimize disposal costs.[2][3][4] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory for all disposal procedures.

Core Safety and Handling Principles

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its associated waste.[1] This includes:

  • Safety goggles or a face shield

  • Chemically resistant gloves (refer to glove manufacturer's specifications)

  • A laboratory coat

  • Use a dust respirator or handle in a chemical fume hood to avoid inhalation of dust.[1][5]

Disposal Procedures

The proper disposal route for this compound depends on its form. The following sections provide detailed protocols for each type of waste.

Solid waste must be disposed of as hazardous chemical waste.[1]

Experimental Protocol:

  • Containerization: Place the solid this compound in its original container if possible. If not, use a new, sealable, and chemically compatible container that is in good condition and free from leaks.[1][3]

  • Labeling: Affix a "Hazardous Waste" label to the container.[2] The label must clearly state the full chemical name: "this compound".

  • Storage: Store the container in a designated hazardous waste accumulation area, segregated from incompatible chemicals such as strong oxidizing agents.[2][6]

  • Disposal Request: Arrange for pickup and disposal through your institution's EHS department by completing the required chemical waste collection request forms.[2]

Items such as gloves, weighing paper, pipette tips, and absorbent pads that have come into contact with this compound are considered contaminated solid waste.

Experimental Protocol:

  • Collection: Place all contaminated solid waste into a designated, durable, and leak-proof plastic bag or container.

  • Labeling: Clearly label the bag or container as "Hazardous Waste" and list the contaminating chemical ("this compound contaminated debris").

  • Storage and Disposal: Store the container in the designated hazardous waste accumulation area and dispose of it through your institution's hazardous waste program.[1]

Liquid waste is commonly generated during peptide synthesis, particularly from the Fmoc-deprotection step which often uses a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).[8][9]

Experimental Protocol:

  • Segregation: Collect all liquid waste containing this compound or its byproducts in a dedicated, sealed, and chemically compatible waste container. As this is a halogenated compound, this waste must be collected in a container designated for halogenated organic waste .[3][10] Do not mix with non-halogenated organic waste.[4]

  • Container Management: Keep the waste container closed when not actively adding waste.[2][10] It is recommended to use a container with a screw cap.

  • Labeling: Label the liquid waste container with a "Hazardous Waste" tag before any waste is added.[10] List all chemical constituents and their approximate percentages, for example: "Halogenated Waste: DMF (~80%), Piperidine (~20%), this compound and related adducts (<1%)".

  • Storage and Disposal: Store the container in a designated hazardous waste area, within secondary containment to prevent spills.[2] Arrange for disposal through your institution's EHS program.

Data Presentation

Waste TypeContainer TypeKey Labeling InformationDisposal Stream
Unused/Expired Solid Original or new, sealed, compatible container"Hazardous Waste", "this compound"Institutional EHS / Hazardous Waste Program
Contaminated Labware (Gloves, etc.) Labeled, leak-proof bag or container"Hazardous Waste", "this compound contaminated debris"Institutional EHS / Hazardous Waste Program
Liquid Waste (e.g., from deprotection) Sealed, compatible solvent waste can/bottle"Hazardous Waste", "Halogenated Organic Waste", List all constituents and percentagesInstitutional EHS / Hazardous Waste Program

Mandatory Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.

G Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Disposal Procedures cluster_3 Final Steps Start Identify Waste Containing This compound WasteType What is the form of the waste? Start->WasteType SolidWaste Unused/Expired Solid WasteType->SolidWaste Solid LiquidWaste Contaminated Liquid (e.g., DMF/Piperidine solution) WasteType->LiquidWaste Liquid LabWaste Contaminated Labware (Gloves, Tips, etc.) WasteType->LabWaste Solid Labware ContainerizeSolid Containerize in sealed, compatible container SolidWaste->ContainerizeSolid ContainerizeLiquid Collect in HALOGENATED solvent waste container LiquidWaste->ContainerizeLiquid ContainerizeLab Collect in labeled, leak-proof bag/container LabWaste->ContainerizeLab Label Affix 'Hazardous Waste' Label with full chemical names ContainerizeSolid->Label ContainerizeLiquid->Label ContainerizeLab->Label Store Store in Designated Waste Accumulation Area Label->Store Dispose Arrange Pickup via Institutional EHS Store->Dispose

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-Fmoc-5,5,5-trifluoro-L-norvaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of N-Fmoc-5,5,5-trifluoro-L-norvaline, a fluorinated amino acid derivative. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, which is a solid, powdered substance, a comprehensive approach to personal protection is necessary to prevent exposure through inhalation, skin contact, or eye contact.[1][2][3] The following table summarizes the required PPE.

Protection Type Specific Equipment Purpose
Eye Protection Safety glasses with side shields or safety goggles.[1][2][4] A full-face shield may be necessary for larger quantities or when there is a significant risk of splashing.[5]To protect eyes from dust particles and potential chemical splashes.[2][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2]To prevent direct skin contact with the chemical.[2]
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder outside of a fume hood or in case of insufficient ventilation.[2][3]To prevent the inhalation of fine dust particles.[2]
Body Protection A standard laboratory coat is required.[1] For larger scale operations, chemical-resistant clothing or an apron may be necessary.[2]To protect skin and personal clothing from contamination.[2]
Foot Protection Closed-toe shoes are mandatory in the laboratory.[3]To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are crucial to minimize exposure and maintain the integrity of the compound.

  • Preparation : Before handling, ensure that the designated workspace, typically a chemical fume hood or a well-ventilated area, is clean and uncluttered.[1] Have all necessary equipment, including weighing tools and reaction vessels, readily available.

  • Weighing and Transfer : Carefully weigh the desired amount of this compound in a fume hood to control dust.[1] Use appropriate tools, such as a spatula, to transfer the solid. Avoid creating dust clouds.

  • Dissolution : If the experimental protocol requires dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Reaction Setup : Conduct all reactions involving this compound within a fume hood.

  • Post-Handling : After handling, thoroughly clean all equipment and the work area. Wash hands with soap and water.[1][4]

Disposal Plan

The disposal of this compound and its associated waste must be handled with care due to its fluorinated nature.

  • Waste Segregation : All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.[6]

  • Liquid Waste : Solutions containing the compound should also be collected in a labeled hazardous waste container for halogenated organic waste.[7] Do not dispose of this chemical down the drain.

  • Disposal Method : The primary recommended method for the disposal of fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste management facility.[6] This method ensures the complete destruction of the compound, preventing the release of persistent "forever chemicals" into the environment.[8]

  • Consult EHS : Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.[6]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_procedure Procedure cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh this compound prep_workspace->weigh Proceed to handling transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Appropriate Solvent transfer->dissolve reaction Perform Experimental Protocol dissolve->reaction Proceed to experiment decontaminate Decontaminate Glassware and Workspace reaction->decontaminate Proceed to cleanup segregate_waste Segregate Solid and Liquid Waste decontaminate->segregate_waste dispose Dispose of Waste via Licensed Facility segregate_waste->dispose

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.